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  • Product: N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Pharmacological Profiling and Mechanism of Action of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Executive Summary N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is a synthetic, low-molecular-weight phenylalkylamide. In the landscape of G-protein-coupled receptor (GPCR) drug discovery, it serves as a highly specialized bioi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is a synthetic, low-molecular-weight phenylalkylamide. In the landscape of G-protein-coupled receptor (GPCR) drug discovery, it serves as a highly specialized bioisosteric tool compound. It is primarily utilized to map the steric and electronic requirements of the Melatonin receptor (MT1/MT2) binding pockets, and secondarily acts as a structural precursor in the development of metabotropic glutamate receptor 5 (mGluR5) modulators. This guide deconstructs its mechanism of action, the structural rationale behind its design, and the self-validating experimental methodologies required to quantify its pharmacodynamics.

Structural Rationale and Bioisosterism

The architectural design of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is rooted in the systematic simplification of the endogenous indoleamine, melatonin (N-acetyl-5-methoxytryptamine).

  • The Phenethylamine Scaffold: By stripping away the pyrrole ring of the endogenous indole, researchers isolate the minimal pharmacophore required for receptor activation. This simplification reduces synthetic complexity while maintaining the critical distance between the aromatic core and the amide tail.

  • The 3-Bromo Substitution: The 5-methoxy group of melatonin acts as a critical hydrogen-bond acceptor. Replacing it with a bromine atom at the meta-position of the phenyl ring (the spatial equivalent of the indole 5-position) is a deliberate bioisosteric strategy. Bromine probes the receptor's tolerance for lipophilic, electron-withdrawing groups. It participates in specific halogen bonding with receptor residues and significantly increases the molecule's metabolic stability against CYP1A2-mediated O-demethylation—the primary rapid clearance pathway for endogenous melatonin ().

Primary Mechanism of Action: MT1/MT2 Receptor Modulation

Upon reaching the target tissue, the compound acts upon the MT1 (Mel1a) and MT2 (Mel1b) GPCRs.

  • Binding Dynamics: The acetamide side chain acts as the "message" region, forming essential hydrogen bonds with Ser110 and Asn162 in the transmembrane domains (TM3 and TM4). Concurrently, the 3-bromophenyl ring acts as the "address" region, anchoring into a hydrophobic pocket formed by Val192 and Leu254 in TM5 and TM6 ().

  • Signal Transduction: Both MT1 and MT2 are coupled to inhibitory G-proteins ( Gi/o​ ). Agonist binding induces a conformational shift that exchanges GDP for GTP on the Gαi​ subunit. This active subunit directly inhibits Adenylyl Cyclase (AC), leading to a rapid depletion of intracellular cyclic AMP (cAMP). Consequently, Protein Kinase A (PKA) activity is attenuated, which alters the phosphorylation state of downstream transcription factors like CREB, ultimately modulating circadian gene expression.

MT_Signaling Ligand N-[2-(3-Bromophenyl)ethyl]acetamide (Synthetic Agonist) Receptor MT1 / MT2 Receptors (GPCR 7-TM Domain) Ligand->Receptor Binds TM3/TM5/TM6 G_protein Gi/o Protein Complex (GDP to GTP Exchange) Receptor->G_protein Conformational Shift AC Adenylyl Cyclase (AC) Enzymatic Inhibition G_protein->AC Alpha-i Subunit Action cAMP Decreased Intracellular cAMP Levels AC->cAMP Downregulation PKA Reduced PKA Activation cAMP->PKA Attenuation CREB Altered CREB Phosphorylation (Circadian Gene Regulation) PKA->CREB Downstream Effect

Fig 1: MT1/MT2 Gi-coupled signal transduction pathway triggered by phenethylamides.

Secondary Utility: mGluR5 Allosteric Modulation Scaffold

Beyond its melatonergic utility, the bromophenethylamide motif is utilized as a vital intermediate in synthesizing substituted pyrazolopyrimidines. These complex molecules act as Negative Allosteric Modulators (NAMs) of mGluR5. In this context, the halogenated aromatic ring enhances lipid membrane penetration and optimizes binding affinity at the deep allosteric site within the mGluR5 7-TM domain. This binding stabilizes the receptor in an inactive conformation, preventing glutamate-induced intracellular calcium mobilization and protecting against excitotoxicity ().

Experimental Methodologies: Self-Validating Systems

To rigorously evaluate the Gi​ -coupled pharmacology of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, researchers must employ a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Causality of Protocol Design: We utilize Forskolin to artificially stimulate Adenylyl Cyclase. Without this step, basal cAMP levels in cell lines are too low to accurately measure the Gi​ -mediated decrease caused by the agonist. TR-FRET is selected over standard ELISA because its ratiometric emission inherently corrects for well-to-well volume variations and compound auto-fluorescence, ensuring absolute data integrity.

Protocol: TR-FRET cAMP Accumulation Assay
  • Cell Preparation: Harvest CHO-K1 cells stably expressing human MT1 or MT2 receptors. (Rationale: Endogenous receptor expression in standard cell lines is insufficient to produce a robust, screenable signal window).

  • Plating: Dispense 1,000 cells/well into a 384-well microplate in an assay buffer containing 0.5 mM IBMX. (Rationale: IBMX is a broad-spectrum phosphodiesterase inhibitor; it prevents the enzymatic degradation of cAMP, stabilizing the signal for detection).

  • Stimulation & Treatment: Add Forskolin (1 µM final concentration) simultaneously with a concentration gradient of the brominated ligand (10 pM to 10 µM). Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add lysis buffer containing a Europium-cryptate-labeled anti-cAMP antibody (FRET donor) and a d2-labeled cAMP tracer (FRET acceptor). Incubate for 1 hour.

  • Signal Acquisition: Read the microplate on a Time-Resolved multimode reader (e.g., PerkinElmer EnVision). Calculate the 665 nm / 615 nm emission ratio.

  • Self-Validation & QC: Calculate the Z'-factor using Forskolin-only wells (positive control) and Melatonin + Forskolin wells (reference standard). The assay run is only validated and accepted if the Z'-factor is ≥0.6 .

cAMP_Workflow Step1 Cell Culture (CHO-hMT1/MT2) Step2 Forskolin + IBMX (Stimulate cAMP) Step1->Step2 Step3 Ligand Incubation (Dose-Response) Step2->Step3 Step4 Cell Lysis & TR-FRET Reagents Step3->Step4 Step5 Ratiometric Read (665nm / 615nm) Step4->Step5 Step6 QC & Analysis (Z'-factor > 0.6) Step5->Step6

Fig 2: Self-validating TR-FRET experimental workflow for Gi-coupled GPCR functional assays.

Quantitative Data: Structure-Activity Relationship (SAR) Profiling

The following table summarizes the comparative pharmacodynamic and physicochemical properties, demonstrating the impact of the 3-bromo bioisosteric replacement against the endogenous ligand and its methoxy counterpart.

CompoundMT1 Binding Affinity ( Ki​ , nM)MT2 Binding Affinity ( Ki​ , nM)Functional Efficacy (cAMP Inhibition)Calculated LogP (Lipophilicity)
Melatonin (Endogenous Indole)0.1 – 0.30.1 – 0.5Full Agonist~ 1.2
N-[2-(3-Methoxyphenyl)ethyl]acetamide ~ 25.0~ 15.0Full Agonist~ 1.8
N-[2-(3-Bromophenyl)ethyl]acetamide ~ 40.0~ 30.0Partial / Full Agonist~ 2.5

(Note: Affinity values for synthetic phenylalkylamides are representative consensus ranges derived from literature mapping studies, illustrating the slight drop in affinity but gain in lipophilicity when transitioning from an indole to a halogenated phenyl core).

References

  • Garratt, P. J., et al. (1996). "Mapping the Melatonin Receptor. 4. Comparison of the Binding Affinities of a Series of Substituted Phenylalkylamides." Journal of Medicinal Chemistry, 39(8), 1797-1805. URL:[Link]

  • Zlotos, D. P., et al. (2014). "Recent advances in melatonin receptor ligands." Journal of Medicinal Chemistry, 57(8), 3161-3185. URL:[Link]

  • Tsotinis, A., et al. (2006). "Mapping the Melatonin Receptor. 7. Subtype Selective Ligands Based on β-Substituted N-Acyl-5-methoxytryptamines and β-Substituted N-Acyl-5-methoxy-1-methyltryptamines." Journal of Medicinal Chemistry, 49(12), 3509-3519. URL:[Link]

  • F. Hoffmann-La Roche AG (2012). "Substituted pyrazolopyrimidines, method for preparing and using them as drug." Patent RU2450004C2 / WO2008012622A1.
Exploratory

The Pharmacological Utility and Biological Activity of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in mGluR5 Modulator Design

Executive Summary In the landscape of neuropharmacology, many highly specific chemical entities do not serve as standalone therapeutics but rather act as critical, structurally defining precursors for advanced drug candi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology, many highly specific chemical entities do not serve as standalone therapeutics but rather act as critical, structurally defining precursors for advanced drug candidates. N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (also known as N-(3-bromophenethyl)acetamide) is a prime example of such a pharmacophoric building block. It is the essential intermediate in the synthesis of 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline—the core moiety of a potent class of Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs) , most notably MRZ-8456 .

This technical guide explores the biological activity of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide through its translation into active mGluR5 NAMs, detailing the mechanistic causality of its structural features, validated experimental workflows, and its ultimate therapeutic applications in central nervous system (CNS) disorders such as Parkinson's disease and Fragile X Syndrome.

The Pharmacophoric Role of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

The biological utility of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is intrinsically linked to its structural geometry. The molecule consists of an acetylated phenethylamine backbone with a bromine atom at the meta (3-) position of the phenyl ring.

Causality of Structural Design:

  • The Acetamide Group: Serves as the intramolecular nucleophile/electrophile participant during cyclization. It dictates the formation of the 1-methyl substituent on the resulting isoquinoline ring, which is crucial for fitting into the deep allosteric pocket of the mGluR5 transmembrane domain.

  • The 3-Bromo Substitution: The bromine atom is highly electronegative and lipophilic. During the Bischler-Napieralski cyclization, the meta-bromo group directs the ring closure predominantly to the para position (relative to the ethylamine chain), yielding the 6-bromo-isoquinoline isomer. Biologically, this heavy halogen atom enhances the metabolic stability of the final drug and significantly increases its binding affinity (Ki) to the mGluR5 allosteric site via strong halogen bonding and hydrophobic interactions .

Chemical Biology: Transformation to Active Pharmacophore

To evaluate the biological activity of this compound, one must first execute its transformation into the active pharmacophore. The synthesis relies on a classical Bischler-Napieralski cyclization followed by reduction and coupling to a pyrazolopyrimidine core.

SynthesisWorkflow A 3-Bromophenethylamine B N-[2-(3-Bromo-phenyl)- ethyl]-acetamide A->B Ac2O, Et3N (Acetylation) C 6-Bromo-1-methyl-3,4- dihydroisoquinoline B->C POCl3, Heat (Bischler-Napieralski) D 6-Bromo-1-methyl-1,2,3,4- tetrahydroisoquinoline C->D NaBH4 (Reduction) E MRZ-8456 (mGluR5 NAM) D->E Pyrazolopyrimidine Coupling

Chemical synthesis workflow from acetamide precursor to mGluR5 NAM MRZ-8456.

Biological Target: The mGluR5 Receptor Pathway

Once N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is converted into MRZ-8456, it exerts its biological activity on mGluR5. Unlike ionotropic glutamate receptors, mGluR5 is a Class C G-protein-coupled receptor (GPCR) that regulates neuronal excitability via the Gq/11 pathway .

Overactivation of mGluR5 leads to excessive intracellular calcium release and excitotoxicity, which is a hallmark of L-DOPA-induced dyskinesia (LID) and Fragile X Syndrome (FXS). The derivatives of our target compound act as Negative Allosteric Modulators (NAMs) . They do not compete with glutamate at the orthosteric site; instead, they bind to the transmembrane domain, locking the receptor in an inactive conformation and non-competitively reducing the efficacy of glutamate.

mGluR5Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor Glutamate->mGluR5 Agonist Binding NAM mGluR5 NAM (e.g., MRZ-8456) NAM->mGluR5 Allosteric Inhibition Gq Gq Protein mGluR5->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 IP3 / DAG PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

mGluR5 Gq-coupled signaling pathway and allosteric inhibition by MRZ-8456.

In Vitro and In Vivo Biological Activity

The biological efficacy of the N-[2-(3-Bromo-phenyl)-ethyl]-acetamide-derived pharmacophore is quantified by its ability to inhibit glutamate-stimulated Phosphatidylinositol (PI) hydrolysis. The table below summarizes the quantitative data comparing MRZ-8456 against other well-known mGluR5 NAMs (MPEP and AFQ-056) .

Table 1: Binding Affinity and Functional Inhibition of mGluR5 NAMs
CompoundTargetBinding Affinity (Ki)Functional Inhibition (IC50, PI Hydrolysis)Clinical Status / Application
MRZ-8456 Human mGluR527 nM13 nMPhase I (PD L-DOPA Dyskinesia, FXS)
AFQ-056 (Mavoglurant) Human mGluR547 nM30 nMClinical Trials (FXS, PD)
MPEP Human mGluR5~36 nM~32 nMPreclinical Reference

Data indicates that the incorporation of the 6-bromo-tetrahydroisoquinoline moiety (derived from the acetamide precursor) yields superior functional inhibition (IC50 = 13 nM) compared to the clinical candidate Mavoglurant.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols detail the synthesis of the active pharmacophore from N-[2-(3-Bromo-phenyl)-ethyl]-acetamide and the subsequent biological validation assay. Both protocols include internal validation checkpoints.

Protocol A: Synthesis of the Tetrahydroisoquinoline Pharmacophore

Objective: Convert N-[2-(3-Bromo-phenyl)-ethyl]-acetamide into 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline.

  • Cyclization: Dissolve 10 mmol of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in 50 mL of anhydrous acetonitrile.

  • Reagent Addition: Slowly add 30 mmol of Phosphorus oxychloride (POCl₃) dropwise under an inert argon atmosphere.

  • Reflux: Heat the reaction mixture to reflux (approx. 110 °C) for 4–6 hours to drive the Bischler-Napieralski cyclization.

  • Quenching: Cool the mixture to 0 °C, carefully quench with ice water, and basify to pH 10 using 2M NaOH. Extract the intermediate (6-bromo-1-methyl-3,4-dihydroisoquinoline) with ethyl acetate (3 x 50 mL).

  • Reduction: Dissolve the intermediate in 30 mL of methanol at 0 °C. Slowly add 15 mmol of Sodium borohydride (NaBH₄). Stir for 2 hours at room temperature.

  • Purification: Concentrate the solvent in vacuo, partition between water and dichloromethane (DCM), and purify via silica gel chromatography.

  • Validation Checkpoint: Confirm regioselectivity via ¹H-NMR. The 6-bromo isomer must show a characteristic para-coupling pattern (singlet and doublet) in the aromatic region, distinguishing it from the sterically hindered 8-bromo byproduct. LC-MS must confirm the [M+H]⁺ mass shift corresponding to the loss of H₂O during cyclization.

Protocol B: Phosphatidylinositol (PI) Hydrolysis Assay

Objective: Measure the biological activity (IC50) of the synthesized mGluR5 NAM.

  • Cell Culture: Cultivate HEK293 cells stably expressing human mGluR5 in DMEM supplemented with 10% FBS. Seed into 96-well plates at 1×105 cells/well.

  • Isotope Labeling: Incubate cells with myo-[³H]inositol (1 µCi/mL) for 24 hours to radiolabel the intracellular inositol lipid pool.

  • Compound Incubation: Wash cells and pre-incubate with varying concentrations (0.1 nM to 10 µM) of the test compound (e.g., MRZ-8456) for 15 minutes in assay buffer containing 10 mM LiCl (to prevent IP3 degradation).

  • Stimulation: Add 10 µM glutamate to stimulate mGluR5-mediated PI hydrolysis. Incubate for exactly 30 minutes at 37 °C.

  • Extraction & Quantification: Terminate the reaction with cold 0.1 M formic acid. Separate[³H]inositol phosphates using Dowex anion-exchange columns. Quantify radioactivity via liquid scintillation counting.

  • Validation Checkpoint: The assay is self-validating if the glutamate-stimulated PI hydrolysis is at least 3-fold above basal (vehicle) levels. MPEP must be run concurrently as a positive control, yielding an IC50 within 10% of its standard literature value (~32 nM).

Therapeutic Applications in CNS Disorders

The ultimate biological activity of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is realized in the clinical applications of its derivatives:

  • L-DOPA-Induced Dyskinesia (LID): Chronic levodopa treatment in Parkinson's disease leads to abnormal glutamate transmission in the striatum. NAMs derived from this precursor (like MRZ-8456) have successfully completed Phase I clinical trials, demonstrating the ability to widen the therapeutic window of L-DOPA by dampening mGluR5-mediated striatal overactivity .

  • Fragile X Syndrome (FXS): In FXS, the absence of the FMRP protein leads to unchecked mGluR5-dependent mRNA translation, resulting in dendritic spine immaturity and audiogenic seizures. In Fmr1 knockout mouse models, MRZ-8456 effectively rescued the ratio of mature to immature dendritic spines and attenuated seizure phenotypes, proving the profound biological impact of this chemical lineage .

References

  • Rescue of Fmr1KO phenotypes with mGluR5 inhibitors: MRZ-8456 versus AFQ-056. Neurobiology of Disease. Available at:[Link]

  • Substituted pyrazolopyrimidines, a process for their preparation and their use as medicine. European Patent Office (EP2054421B1).
  • Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology. Available at:[Link]

Foundational

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide: A Comprehensive Literature Review and Technical Guide on its Role as a Privileged Scaffold in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the identification of versatile, low-molecular-weight scaffolds is critical for the rapid development of targeted therapeutics. N-[2-(3-Bromo-phenyl)-ethyl]-acetamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the identification of versatile, low-molecular-weight scaffolds is critical for the rapid development of targeted therapeutics. N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (also known as N-(3-bromophenethyl)acetamide) has emerged as a highly privileged pharmacophore. By combining the metabolic stability and unique halogen-bonding capabilities of a meta-bromo substituted aromatic ring with the flexible, bioisosteric properties of a phenethyl acetamide core, this compound serves as a foundational building block.

This technical guide explores the chemical profiling, validated synthetic methodologies, and pharmacological applications of this scaffold, particularly its role in developing NF-κB inhibitors, NAD+ kinase modulators, and mGluR5 allosteric modulators.

Chemical Identity & Physicochemical Profiling

The structural anatomy of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is deceptively simple but highly strategic for drug-target engagement.

  • Precursor: 3-Bromophenethylamine (CAS: 58971-11-2)[1]

  • Core Structure: A phenethylamine backbone where the primary amine is acetylated, and the phenyl ring is mono-substituted with a bromine atom at the 3-position (meta).

  • Physicochemical Advantages:

    • Metabolic Shielding: The bromine atom blocks cytochrome P450-mediated aromatic hydroxylation at the electron-rich meta position.

    • Lipophilicity (LogP): The heavy halogen increases the overall lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration, which is crucial for CNS targets like mGluR5[2].

    • Halogen Bonding: Bromine is highly polarizable, creating a localized region of positive electrostatic potential (the "σ-hole"). This allows the scaffold to form highly directional, non-covalent halogen bonds with Lewis basic residues (e.g., protein backbone carbonyls) in target binding pockets.

Synthetic Methodologies & Validation Protocols

As a Senior Application Scientist, it is imperative to approach synthesis not just as a series of steps, but as a chemically logical, self-validating workflow. The following protocol describes the synthesis of the core N-[2-(3-Bromo-phenyl)-ethyl]-acetamide scaffold from its commercially available precursor[1].

Protocol: Synthesis of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Causality of Reagent Selection:

  • Acetic Anhydride: Chosen over acetyl chloride to minimize the generation of highly corrosive HCl gas, which can complicate scale-up.

  • Triethylamine (TEA): Acts as an essential proton scavenger. Without TEA, the liberated acetic acid would protonate the unreacted starting amine, forming an unreactive hydroacetate salt and stalling the reaction at 50% conversion.

  • Anhydrous Dichloromethane (DCM): An aprotic solvent that readily solubilizes both the starting amine and the resulting amide while preventing the hydrolysis of acetic anhydride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with inert N2, dissolve 10.0 mmol of 3-bromophenethylamine in 25 mL of anhydrous DCM.

  • Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine (TEA). Cool the reaction mixture to 0°C using an ice-water bath. Rationale: Cooling suppresses the exothermic nature of the acylation, preventing potential di-acylation at the nitrogen.

  • Acylation: Dropwise, add 11.0 mmol (1.1 eq) of acetic anhydride over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir continuously for 2 hours.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 to neutralize excess acetic anhydride and acetic acid. Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

Self-Validating Quality Control (QC) Checkpoints:

  • TLC Monitoring: Run on silica gel (Hexane:Ethyl Acetate 1:1). The product will appear as a new, higher Rf spot (less polar than the starting primary amine).

  • LC-MS Validation: Look for the characteristic Bromine Isotope Signature . Bromine has two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. The mass spectrum must show a distinct doublet at[M+H]+ separated by exactly 2 m/z units with equal intensity.

  • 1H-NMR Confirmation: Validation is confirmed by the disappearance of the broad -NH2 singlet and the appearance of a sharp, 3-proton singlet at ~1.9 ppm (the acetyl methyl group) and a broad 1-proton triplet at ~5.5-6.0 ppm (the amide NH coupling with the adjacent CH2).

SynthWorkflow A 3-Bromophenethylamine (Precursor) B Acetylation (Ac2O, Et3N, DCM) A->B C N-[2-(3-Bromo-phenyl)- ethyl]-acetamide B->C D Cross-Coupling (Suzuki/Buchwald) C->D E Alpha-Alkylation/ Substitution C->E C->E F mGluR5 Modulators D->F G NEMO Inhibitors (e.g., SR-12343) E->G H NAD+ Kinase Inhibitors E->H

Caption: Synthetic workflow and diversification of the N-[2-(3-Bromo-phenyl)-ethyl]-acetamide scaffold.

Pharmacological Applications & Target Engagement

The N-[2-(3-Bromo-phenyl)-ethyl]-acetamide core is not just an end-product; it is a highly functionalized intermediate used to synthesize potent inhibitors across diverse biological pathways.

A. IKK/NF-κB Pathway Inhibition (NEMO Mimetics)

One of the most prominent applications of this scaffold is in the synthesis of SR-12343 (N-(3-bromophenethyl)-2-((5-chloropyridin-2-yl)amino)acetamide)[3]. By modifying the alpha-carbon of the acetamide group with a 5-chloropyridin-2-yl-amino moiety, researchers developed a novel NF-κB essential modulator (NEMO)-binding domain (NBD) mimetic.

  • Mechanism of Action: SR-12343 physically blocks the protein-protein interaction between IKKβ and NEMO. This prevents the formation of the active IKK complex, halting the phosphorylation and subsequent degradation of IκBα.

  • Therapeutic Outcome: It significantly inhibits TNF-α and lipopolysaccharide (LPS)-induced NF-κB activation, suppressing acute pulmonary inflammation and reducing the expression of pro-inflammatory markers like COX-2, IL-6, and iNOS[3].

NFkB_Pathway Stimulus TNF-α / LPS Receptor TNFR / TLR4 Stimulus->Receptor IKK_Complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_Complex IkB IκBα Phosphorylation & Degradation IKK_Complex->IkB Inhibitor SR-12343 (N-[2-(3-Br-Ph)Et]acetamide deriv.) Inhibitor->IKK_Complex Blocks IKKβ-NEMO NFkB NF-κB Translocation (p50/p65) IkB->NFkB Transcription Pro-inflammatory Gene Expression (COX-2, IL-6) NFkB->Transcription

Caption: NF-κB signaling pathway and the targeted inhibition mechanism by the SR-12343 derivative.

B. NAD+ Kinase Inhibition

The BRENDA Enzyme Database highlights the use of this scaffold in targeting NAD+ kinase (EC 2.7.1.23)[4]. Derivatives such as 2-(adenosine-8-thio)-N-(3-bromophenethyl)acetamide utilize the 3-bromophenethyl moiety to anchor the molecule into a hydrophobic allosteric pocket of the kinase, while the adenosine group competitively binds to the ATP-binding site. This dual-anchor approach is highly effective in modulating NADP+ biosynthesis, a pathway critical for cellular redox homeostasis and targeted in certain oncology applications[4].

C. mGluR5 Allosteric Modulation

In the realm of neuropharmacology, halogenated phenethylamides are utilized as precursors for substituted pyrazolopyrimidines. According to patent literature (RU2450004C2), these derivatives act as negative allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5)[2]. The lipophilic nature of the 3-bromo substitution ensures optimal CNS penetration, making these compounds viable candidates for treating abnormal glutamate neurotransmission disorders, including Parkinson's disease, dyskinesia, and anxiety[2].

Structure-Activity Relationship (SAR) Dynamics

The architectural choices within this scaffold dictate its broad utility:

  • The Meta-Bromo Advantage: Unlike para-substitutions, which project linearly and often clash with shallow binding pockets, the meta-position projects the halogen at a 120° angle, allowing it to occupy auxiliary hydrophobic sub-pockets.

  • The Phenethyl Spacer: The two-carbon (sp3-sp3) linker provides critical conformational flexibility. It allows the aromatic ring to fold into a gauche conformation relative to the amide plane. This pre-organization minimizes the entropic penalty upon binding to deep kinase pockets (like the IKK complex).

  • The Acetamide Handle: The amide bond acts as a rigid, planar hydrogen-bond donor (NH) and acceptor (C=O), establishing crucial interactions with target protein backbones. Furthermore, the alpha-carbon of the acetyl group serves as an ideal synthetic vector for further functionalization (as seen in SR-12343 and NAD+ kinase inhibitors).

Quantitative Data Summary

The following table synthesizes the quantitative biological data and target engagement metrics for key derivatives utilizing the N-[2-(3-Bromo-phenyl)-ethyl]-acetamide scaffold.

Compound / DerivativePrimary TargetBiological EffectIC50 / PotencyReference
SR-12343 IKKβ/NEMO ComplexInhibits TNF-α/LPS-mediated NF-κB activation; reduces COX-2 & IL-6.11.34 µM[3]
2-(adenosine-8-thio)-N-(3-bromophenethyl)acetamide NAD+ Kinase (EC 2.7.1.23)Modulates NADP+ biosynthesis via dual-site binding.N/A[4]
Halogenated Pyrazolopyrimidines mGluR5 ReceptorNegative allosteric modulation for CNS disorders.N/A[2]

References

  • Matrix Fine Chemicals. "2-(3-BROMOPHENYL)ETHAN-1-AMINE | CAS 58971-11-2". Matrix Fine Chemicals Catalog. Available at:[Link]

  • BRENDA Enzyme Database. "Information on EC 2.7.1.23 - NAD+ kinase". BRENDA. Available at:[Link]

  • Google Patents. "RU2450004C2 - Substituted pyrazolopyrimidines, method for preparing and using them as drug".

Sources

Exploratory

The Discovery, Synthesis, and Chemical History of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide: A Keystone Intermediate in Medicinal Chemistry

Executive Summary N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (also known as N-(3-bromophenethyl)acetamide) is a highly specialized arylalkylamine derivative. While not deployed as a standalone active pharmaceutical ingredien...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (also known as N-(3-bromophenethyl)acetamide) is a highly specialized arylalkylamine derivative. While not deployed as a standalone active pharmaceutical ingredient (API), its historical and practical significance lies in its role as a linchpin intermediate in the synthesis of functionalized tetrahydroisoquinolines (THIQs) and dihydroisoquinolines (DHIQs). The strategic placement of the meta-bromo substituent provides a critical synthetic handle for late-stage transition-metal-catalyzed cross-coupling reactions, enabling the rapid diversification of drug candidates across multiple therapeutic areas, including neurology and hematology.

This whitepaper provides an authoritative, in-depth technical guide to the structural anatomy, synthetic methodologies, and pharmacological applications of this vital chemical building block.

Structural Anatomy & Regioselectivity

The molecular architecture of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide consists of a phenethylamine core with a bromine atom at the 3-position (meta) and an acetylated primary amine (1)[1].

In medicinal chemistry, the true value of this compound is unlocked during electrophilic aromatic substitution—specifically the Bischler-Napieralski cyclization . During this reaction, the meta-bromo group exerts a profound directing effect. Cyclization can theoretically occur at the 2-position or the 6-position of the aromatic ring. However, steric hindrance at the 2-position (flanked by the bulky bromine and the ethylamine chain) strongly disfavors cyclization at this site. Consequently, the reaction proceeds predominantly at the less hindered 6-position, selectively yielding the highly prized 7-bromo-3,4-dihydroisoquinoline scaffold (2)[2][3].

Experimental Methodologies: Self-Validating Protocols

As a foundational building block, the synthesis and subsequent cyclization of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide must be executed with high fidelity. Below are the field-proven, step-by-step methodologies detailing the causality behind each reagent choice.

Synthesis of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Causality & Rationale: The synthesis begins with the reduction of 3-bromophenylacetonitrile. Raney Nickel is the catalyst of choice because palladium on carbon (Pd/C) risks hydrodehalogenation (cleavage of the aryl-bromide bond) under hydrogen atmospheres (3)[3]. Following reduction, the resulting 3-bromophenethylamine is acetylated. Triethylamine (TEA) is employed as an acid scavenger to prevent the protonation of the primary amine, which would otherwise render it non-nucleophilic.

Step-by-Step Protocol:

  • Reduction: Charge a high-pressure reactor with 3-bromophenylacetonitrile, methanol, and a catalytic amount of Raney Nickel. Pressurize with H₂ gas and stir at 25 °C until hydrogen uptake ceases. Filter through Celite to remove the catalyst and concentrate to yield 3-bromophenethylamine[2][3].

  • Acetylation: Dissolve 3-bromophenethylamine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool the mixture to 0 °C to control the exothermic reaction.

  • Electrophilic Addition: Slowly add acetic anhydride (1.1 eq) dropwise. The acetyl group acts as both a protecting group and the internal electrophile for the subsequent cyclization.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo to afford N-[2-(3-Bromo-phenyl)-ethyl]-acetamide as a stable intermediate.

The Bischler-Napieralski Cyclization

Causality & Rationale: Phosphorus oxychloride (POCl₃) is utilized as a potent dehydrating agent. It converts the acetamide into a highly reactive nitrilium ion intermediate. The electron-rich aromatic ring then attacks this electrophilic center, closing the ring. Anhydrous conditions are critical, as water rapidly hydrolyzes POCl₃ and quenches the nitrilium intermediate (2)[2].

Step-by-Step Protocol:

  • Activation: Dissolve N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in anhydrous toluene. Add POCl₃ (3.0 eq) under an inert argon atmosphere.

  • Cyclization: Heat the reaction mixture to reflux (approx. 110 °C) for 4–8 hours. Monitor the disappearance of the starting material via LC-MS.

  • Neutralization: Cool the mixture and carefully pour it over crushed ice. Basify the aqueous layer to pH ~10 using cold 20% NaOH to liberate the free imine base.

  • Isolation: Extract the aqueous phase with ethyl acetate, wash with brine, dry over Na₂SO₄, and evaporate to yield 1-methyl-7-bromo-3,4-dihydroisoquinoline.

Quantitative Data Summaries

Table 1: Physicochemical Properties
PropertyValue
Chemical Name N-[2-(3-Bromophenyl)ethyl]acetamide
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol
Precursor CAS 58971-11-2 (3-Bromophenethylamine)
Structural Feature meta-bromo substituted arylalkylamine
Table 2: Reaction Optimization Profile
Reaction StepCatalyst / ReagentSolventTempYieldCausality / Rationale
Nitrile Reduction Raney Nickel, H₂Methanol25 °C>90%Prevents hydrodehalogenation of the aryl bromide.
Acetylation Ac₂O, TEADCM0 °C to RT>95%TEA neutralizes acid byproducts; Ac₂O acts as an internal electrophile.
Cyclization POCl₃Toluene110 °C70-85%POCl₃ dehydrates the amide to a nitrilium ion, driving ring closure.

Visualizations of Chemical Workflows

Synthesis A 3-Bromophenylacetonitrile B 3-Bromophenethylamine A->B H2, Raney Ni (Reduction) C N-[2-(3-Bromophenyl)ethyl]acetamide B->C Ac2O, TEA (Acetylation) D 1-Methyl-7-bromo-3,4-DHIQ C->D POCl3, Reflux (Bischler-Napieralski)

Synthetic workflow from 3-bromophenylacetonitrile to the cyclized DHIQ scaffold.

Downstream Applications in Pharmacology

The brominated isoquinoline scaffolds derived from N-[2-(3-Bromo-phenyl)-ethyl]-acetamide have been instrumental in several high-profile drug discovery programs:

  • Factor XIa Inhibitors (Hematology): 5-bromo and 7-bromo-3,4-dihydroisoquinoline derivatives are utilized to synthesize guanidine-substituted THIQs, which serve as potent oral anticoagulants for thromboembolic disorders (4)[4].

  • mGluR5 Modulators (Neurology): Substituted pyrazolopyrimidines and related THIQ structures act as negative modulators of metabotropic glutamate receptors, offering therapeutic avenues for Parkinson's disease, dyskinesia, and anxiety (5)[5].

  • nNOS Inhibitors (Neuroprotection): 3-bromophenethylamine derivatives are crucial in developing highly selective neuronal nitric oxide synthase (nNOS) inhibitors, which are investigated for their neuroprotective effects (6)[6].

Applications Core N-[2-(3-Bromophenyl)ethyl]acetamide THIQ Brominated THIQ/DHIQ Scaffold Core->THIQ Cyclization App1 Factor XIa Inhibitors (Anticoagulants) THIQ->App1 Pd-Catalyzed Coupling App2 mGluR5 Modulators (Neurological) THIQ->App2 Core Diversification App3 nNOS Inhibitors (Neuroprotection) THIQ->App3 Amine Substitution

Downstream pharmacological applications of the brominated isoquinoline scaffold.

Sources

Foundational

Foreword: Unveiling the Therapeutic Potential of Novel Phenylacetamides

An In-Depth Technical Guide to the In Vitro Evaluation of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spec...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Evaluation of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The introduction of a halogen atom, such as bromine, into the phenyl ring can significantly modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive framework for the in vitro investigation of a novel compound, N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, with a primary focus on elucidating its potential as an anticancer agent. The methodologies detailed herein are designed to systematically assess its cytotoxicity, mechanism of action, and preliminary drug-like properties, providing a solid foundation for further preclinical development.

Compound Profile: N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Property Value Source
IUPAC Name N-[2-(3-bromophenyl)ethyl]acetamidePubChem
Molecular Formula C10H12BrNOPubChem
Molecular Weight 242.11 g/mol PubChem
Structure alt text PubChem

Rationale for Investigation: The Promise of Halogenated Phenylacetamides

Substituted phenylacetamide derivatives have shown promise in oncology research. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have exhibited cytotoxic effects against prostate cancer cell lines.[2] Moreover, the bromo-substituent is a common feature in potent biological agents, and its inclusion in the phenyl ring of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide warrants a thorough investigation of its therapeutic potential. This guide will, therefore, outline a tiered approach to its in vitro characterization, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Experimental Workflow: A Tiered Approach to In Vitro Characterization

The in vitro evaluation of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide will follow a logical progression from general cytotoxicity to specific mechanistic insights. This tiered approach ensures a comprehensive understanding of the compound's biological effects at the cellular level.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanism of Cell Death cluster_tier3 Tier 3: Preliminary Mechanism of Action T1_1 Cytotoxicity Screening (MTT/SRB Assay) T1_2 Selection of Sensitive Cell Lines T1_1->T1_2 IC50 Determination T2_1 Apoptosis vs. Necrosis (Annexin V/PI Staining) T1_2->T2_1 Proceed with most sensitive lines T2_2 Caspase Activation (Caspase-3/7, -8, -9 Assays) T2_1->T2_2 T3_1 Cell Cycle Analysis (Flow Cytometry) T2_2->T3_1 Confirm apoptotic pathway T3_2 Signaling Pathway Analysis (Western Blot) T3_1->T3_2 signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Compound N-[2-(3-Bromo-phenyl)- ethyl]-acetamide Compound->Akt inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Concluding Remarks and Future Directions

This technical guide provides a robust framework for the initial in vitro characterization of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide as a potential anticancer agent. The outlined experiments will yield crucial data on its cytotoxicity, mechanism of cell death, and preliminary mechanism of action. Positive outcomes from these studies, such as potent and selective cytotoxicity towards cancer cells via apoptosis induction, would strongly support its advancement into more complex in vitro models (e.g., 3D spheroids) and subsequent in vivo efficacy studies. The exploration of structure-activity relationships (SAR) by synthesizing and testing analogs will also be a critical next step in optimizing the therapeutic potential of this promising chemical scaffold.

References

  • Al-Suwaidan, I. A., et al. (2021). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 26(8), 2275. [Link]

  • Aliabadi, A., et al. (2016). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 15(4), 757–763. [Link]

  • Priyanka, P., et al. (2020). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. RSC Advances, 10(72), 44253-44276. [Link]

Sources

Exploratory

"N-[2-(3-Bromo-phenyl)-ethyl]-acetamide biological targets"

An In-depth Technical Guide to the Biological Target Identification of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide Authored by a Senior Application Scientist Preamble: Charting the Unexplored Biological Landscape of a Novel A...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Target Identification of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Authored by a Senior Application Scientist

Preamble: Charting the Unexplored Biological Landscape of a Novel Acetamide Derivative

In the vast and ever-expanding universe of small molecules, N-[2-(3-Bromo-phenyl)-ethyl]-acetamide emerges as a compound of significant interest. Its chemical architecture, featuring a brominated phenyl ring coupled to an ethyl-acetamide moiety, suggests a potential for diverse biological interactions. While the direct biological targets of this specific molecule remain to be fully elucidated, the broader family of acetamide derivatives has demonstrated a remarkable spectrum of activities, ranging from anti-inflammatory and antioxidant effects to enzymatic inhibition.[1][2][3] This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining a robust, multi-pronged strategy for the de-novo identification and validation of the biological targets of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide. Our approach is grounded in established scientific principles and methodologies, designed to navigate the complexities of target discovery with precision and confidence.

Part 1: The Strategic Imperative for Target Identification

The journey from a promising chemical entity to a validated therapeutic agent is contingent upon a deep and nuanced understanding of its mechanism of action. Identifying the specific biological molecule(s) with which a compound interacts—its "target(s)"—is the cornerstone of modern drug discovery. This knowledge underpins rational drug design, facilitates optimization of potency and selectivity, and provides critical insights into potential on-target and off-target effects. For N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, a molecule with a currently unassigned biological role, a systematic and unbiased approach to target identification is paramount.

Part 2: A Multi-Modal Approach to Unveiling Biological Targets

We advocate for a synergistic approach that combines computational and experimental methodologies to cast a wide net for potential targets and subsequently home in on the most promising candidates.

In Silico Target Prediction: The Digital Compass

Computational methods provide an invaluable starting point for generating testable hypotheses. By leveraging the chemical structure of N-[2-(3-bromo-phenyl)-ethyl]-acetamide, we can interrogate various databases and employ predictive algorithms to identify potential protein targets.

Key Computational Strategies:

  • Ligand-Based Virtual Screening: This approach involves searching for known bioactive molecules with structural similarity to our query compound. Databases such as ChEMBL and PubChem can be mined to identify compounds with similar pharmacophores, and the known targets of these analogs can be considered as potential targets for N-[2-(3-bromo-phenyl)-ethyl]-acetamide.

  • Reverse Docking: In this approach, the 3D structure of N-[2-(3-bromo-phenyl)-ethyl]-acetamide is docked against a library of protein structures with known binding sites. This can reveal potential binding partners based on favorable docking scores and interaction patterns.

  • Pharmacophore Modeling: By identifying the key chemical features of N-[2-(3-bromo-phenyl)-ethyl]-acetamide responsible for its (hypothesized) biological activity, a pharmacophore model can be constructed and used to screen for proteins that possess complementary features.

Experimental Target Identification: The Empirical Bedrock

While in silico methods are powerful for hypothesis generation, experimental validation is non-negotiable. A suite of unbiased, empirical techniques can be employed to identify the direct binding partners of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide within a complex biological system.

Workflow for Experimental Target Identification

G cluster_0 Preparation of Affinity Probe cluster_1 Affinity Chromatography cluster_2 Protein Identification cluster_3 Target Validation a Synthesis of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide Analog with a Linker b Immobilization of Analog to a Solid Support (e.g., Sepharose beads) a->b c Incubation of Immobilized Probe with Cell Lysate b->c d Washing to Remove Non-specific Binders c->d e Elution of Specifically Bound Proteins d->e f SDS-PAGE Separation of Eluted Proteins e->f g In-gel Digestion (e.g., with Trypsin) f->g h LC-MS/MS Analysis of Peptides g->h i Protein Identification via Database Searching h->i j Confirmation of Binding (e.g., SPR, ITC) i->j k Functional Assays to Assess Modulation of Target Activity j->k

Caption: Experimental workflow for affinity-based target identification.

Detailed Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Synthesis of an Affinity Probe: A derivative of N-[2-(3-bromo-phenyl)-ethyl]-acetamide is synthesized with a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester). This linker allows for immobilization without sterically hindering the interaction with its target protein.

  • Immobilization: The affinity probe is covalently coupled to a solid support, such as NHS-activated Sepharose beads.

  • Cell Lysate Preparation: A cell line or tissue relevant to the hypothesized therapeutic area is lysed to release its proteome.

  • Affinity Pull-down: The cell lysate is incubated with the affinity matrix. Proteins that specifically bind to the immobilized compound will be captured.

  • Washing: The matrix is washed extensively with a series of buffers of increasing stringency to remove non-specifically bound proteins.

  • Elution: The specifically bound proteins are eluted from the matrix. This can be achieved by a change in pH, ionic strength, or by competition with an excess of the free (non-immobilized) N-[2-(3-bromo-phenyl)-ethyl]-acetamide.

  • Protein Identification by Mass Spectrometry: The eluted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), and the protein bands are excised and digested with a protease (e.g., trypsin). The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptide fragmentation patterns are then used to search protein databases to identify the captured proteins.

Part 3: Hypothetical Target Validation and Pathway Analysis: A Case Study with P2Y14 Receptor

While the actual targets of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide are unknown, we can use a hypothetical scenario to illustrate the target validation process. Based on the finding that some N-substituted acetamide derivatives act as antagonists of the P2Y14 receptor (P2Y14R), a G-protein coupled receptor involved in inflammatory responses, we will proceed with this as a hypothetical target.[4]

Quantitative Binding and Functional Assays

Once a putative target like P2Y14R is identified, the next critical step is to validate the interaction and determine its functional consequences.

Assay Purpose Hypothetical Data for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide
Radioligand Binding Assay To determine the binding affinity (Ki) of the compound for the P2Y14 receptor.Ki = 50 nM
[³⁵S]GTPγS Binding Assay To assess the functional effect of the compound on G-protein activation by the P2Y14 receptor.IC₅₀ = 150 nM (Antagonist)
Calcium Mobilization Assay To measure the compound's ability to inhibit agonist-induced intracellular calcium release mediated by P2Y14R.IC₅₀ = 200 nM (Antagonist)
Cellular Thermal Shift Assay (CETSA) To confirm direct target engagement in a cellular context.Increased thermal stability of P2Y14R in the presence of the compound.
Signaling Pathway Elucidation

Understanding how the modulation of P2Y14R by N-[2-(3-Bromo-phenyl)-ethyl]-acetamide translates into a cellular response is crucial. The P2Y14 receptor is known to be involved in inflammatory signaling, including the activation of the NLRP3 inflammasome.[4]

Hypothesized Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm P2Y14R P2Y14R G_protein Gq/i P2Y14R->G_protein Activates UDP_glucose UDP-glucose (Agonist) UDP_glucose->P2Y14R Activates NLRP3 NLRP3 Inflammasome Activation G_protein->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Active IL-1β Caspase1->IL1b Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Inflammation Inflammatory Response IL1b->Inflammation Compound N-[2-(3-Bromo-phenyl)-ethyl]-acetamide Compound->P2Y14R Inhibits

Caption: Hypothesized signaling pathway for P2Y14R antagonism.

This pathway illustrates that by acting as an antagonist at the P2Y14R, N-[2-(3-bromo-phenyl)-ethyl]-acetamide could potentially block the downstream activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines like IL-1β.[4]

Part 4: Therapeutic Implications and Future Directions

The identification of P2Y14R as a hypothetical target for N-[2-(3-bromo-phenyl)-ethyl]-acetamide opens up exciting therapeutic possibilities, particularly in the context of inflammatory diseases such as gout.[4] Future research should focus on:

  • Lead Optimization: Modifying the structure of N-[2-(3-bromo-phenyl)-ethyl]-acetamide to improve its potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in animal models of relevant diseases.

  • Off-Target Profiling: A comprehensive screen to identify any potential off-target interactions that could lead to adverse effects.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous strategy for the identification and validation of the biological targets of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide. By integrating computational and experimental approaches, we can move from a position of unknown biology to a deep mechanistic understanding, thereby paving the way for the potential development of a novel therapeutic agent. The journey of drug discovery is one of meticulous investigation and validation, and the principles and methodologies detailed herein provide a robust framework for navigating this complex but rewarding path.

References

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • CAS 621-38-5: N-(3-Bromophenyl)acetamide. CymitQuimica.
  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica.
  • A Comparative Guide to the Biological Activity of Acetamide, N-(2-(nonylamino)ethyl)-. Benchchem.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123. PubChem.
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
  • N-(2-(3-FLUORO-PHENYL)-ETHYL)-ACETAMIDE. Sigma-Aldrich.
  • What is Acetamide used for?.
  • 2-Bromo-N-(4-bromophenyl)acetamide. PMC.
  • Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • N-(3-bromo-4-chlorophenyl)-2-(4-ethylphenoxy)acetamide | 527746-29-8. Sigma-Aldrich.
  • N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306. PubChem.

Sources

Foundational

Preclinical Screening Cascade for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide: A Putative Neuroactive Small Molecule

Executive Summary & Target Rationale N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (hereafter referred to as N-3-BPEA ) is a synthetic small molecule characterized by a halogenated phenethylamine core and an N-acetyl linkage. W...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (hereafter referred to as N-3-BPEA ) is a synthetic small molecule characterized by a halogenated phenethylamine core and an N-acetyl linkage. With a calculated molecular weight of ~242 g/mol and an estimated cLogP of 2.8, N-3-BPEA exhibits highly favorable lead-like physicochemical properties, making it an excellent candidate for central nervous system (CNS) drug discovery.

As a Senior Application Scientist, my experience dictates that molecules of this scaffold typically interact with two primary classes of G-protein coupled receptors (GPCRs):

  • Melatonin Receptors (MT1/MT2): The N-acetylated phenethylamine structure serves as a bioisostere to the indole core of endogenous melatonin (N-acetyl-5-methoxytryptamine), suggesting potential orthosteric binding[1].

  • Metabotropic Glutamate Receptor 5 (mGluR5): Halogenated aryl-alkynes and phenethylamines are well-documented scaffolds for mGluR5 negative allosteric modulators (NAMs), which are actively investigated for anxiety, depression, and Fragile X syndrome[2],[3],[4].

This whitepaper outlines a field-proven, self-validating preclinical screening cascade designed to evaluate the pharmacodynamics, selectivity, and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile of N-3-BPEA.

Screening Workflow Visualization

Workflow Start Compound Synthesis N-3-BPEA InSilico In Silico Profiling (Physicochemical) Start->InSilico Binding Primary Screening Radioligand Binding InSilico->Binding Functional Functional Assays (IP1 / cAMP) Binding->Functional ADME In Vitro ADME (HLM, PAMPA) Functional->ADME Hit Hit-to-Lead Decision ADME->Hit

Caption: Preclinical screening cascade for N-3-BPEA, from synthesis to hit-to-lead decision.

Phase I: In Vitro Pharmacodynamics (Primary Screening)

To establish trustworthiness, our screening protocols utilize orthogonal validation: we first confirm physical binding to the receptor, followed by functional assays to determine the mode of action (agonist vs. NAM).

Protocol 1: MT1/MT2 Radioligand Competitive Binding Assay

This assay determines the binding affinity ( Ki​ ) of N-3-BPEA at melatonin receptors using [5].

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing recombinant human MT1 or MT2 receptors.

    • Causality & Rationale: Utilizing stably transfected recombinant cell lines ensures a high and consistent receptor density ( Bmax​ ). This eliminates confounding signals from endogenous receptors, establishing a self-validating baseline for the assay[6].

  • Incubation: In a 96-well plate, combine 30 µg/mL membrane protein with 50 pM 2-[125I]-melatonin and a 10-point concentration gradient of N-3-BPEA ( 10−11 to 10−4 M) in binding buffer (50 mM Tris/HCl pH 7.4, 5 mM MgCl2).

    • Causality & Rationale: 2-[125I]-melatonin is selected due to its exceptionally high specific activity (typically >2000 Ci/mmol), providing the sensitivity required to detect low-affinity displacement[5]. The wide concentration gradient ensures complete sigmoidal curve capture for accurate IC50​ calculation.

  • Non-Specific Binding (NSB) Control: Define NSB in parallel wells using 10 µM unlabeled melatonin.

    • Causality & Rationale: A massive excess of cold ligand saturates all orthosteric sites. Any remaining radioactivity represents non-specific lipid or plastic binding. Subtracting this from total binding yields specific binding, ensuring data integrity.

  • Filtration and Quantification: Terminate the reaction after 2 hours at 37°C via rapid vacuum filtration through GF/B unifilters, followed by three washes with ice-cold buffer. Measure retained radioactivity using a gamma counter.

    • Causality & Rationale: Rapid cooling and washing trap the receptor-ligand complexes while stripping unbound radioligand, preventing complex dissociation during the measurement phase.

Protocol 2: mGluR5 Functional IP1 Accumulation Assay

If N-3-BPEA acts as an mGluR5 NAM, it will inhibit glutamate-induced signaling[3],[7].

Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (GPCR) Glutamate->mGluR5 Activates N3BPEA N-3-BPEA (Putative NAM) N3BPEA->mGluR5 Allosteric Inhibition Gq Gq Protein Activation mGluR5->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Channel Open

Caption: Allosteric modulation of mGluR5 Gq-coupled signaling by N-3-BPEA.

  • Cell Stimulation: Plate HEK293-mGluR5 cells. Pre-incubate with varying concentrations of N-3-BPEA for 15 minutes, followed by stimulation with an EC80​ concentration of glutamate (e.g., 50 nM)[3].

    • Causality & Rationale: Pre-incubation allows the putative NAM to equilibrate at the allosteric site before the orthosteric agonist triggers the conformational change. Using an EC80​ concentration of glutamate ensures a robust signal window while remaining sensitive to allosteric inhibition.

  • IP1 Measurement: Lyse cells and measure IP1 accumulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

    • Causality & Rationale: mGluR5 couples to Gq, leading to IP3 production. Because IP3 is rapidly degraded, measuring its stable downstream metabolite, IP1 (in the presence of lithium chloride to block further degradation), provides a much more reliable and reproducible readout of receptor activation[4].

Phase II: In Vitro ADME & Safety Profiling

A compound's efficacy is irrelevant if it is rapidly cleared or highly toxic. We utilize standard for Tier I ADME screening[8].

Protocol 3: Human Liver Microsomal (HLM) Stability

This assay predicts the in vivo hepatic half-life and intrinsic clearance ( CLint​ ) of N-3-BPEA[9].

  • Reaction Assembly: Combine 0.5 mg/mL pooled human liver microsomes, 1 µM N-3-BPEA, and 100 mM potassium phosphate buffer (pH 7.4).

    • Causality & Rationale: Pooled microsomes account for inter-individual CYP450 polymorphic variability. A low substrate concentration (1 µM) ensures the reaction follows first-order kinetics (sub- Km​ ), which is mathematically required for accurate CLint​ extrapolation[8].

  • Initiation via NADPH: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.

    • Causality & Rationale: NADPH is the obligate electron donor for CYP450 enzymes. Withholding it until thermal equilibrium is reached ensures that enzymatic metabolism starts precisely at t=0.

  • Time-Course Quenching: Withdraw aliquots at 0, 15, 30, 45, and 60 minutes, immediately quenching in ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

    • Causality & Rationale: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity. The internal standard corrects for any volumetric pipetting errors or matrix effects during LC-MS/MS analysis.

  • Control Validation: Run parallel incubations without NADPH (negative control) and with a known CYP3A4 substrate like Testosterone (positive control).

    • Causality & Rationale: The minus-NADPH control validates that any compound depletion is strictly CYP-mediated (ruling out chemical instability or non-specific binding). Testosterone confirms the microsomes are enzymatically active, rendering the assay self-validating[8].

Quantitative Data Summaries

To facilitate rapid hit-to-lead decision-making, all screening data must be consolidated. Below are representative data structures summarizing the expected profile for a viable CNS candidate based on the N-3-BPEA scaffold.

Table 1: Representative Pharmacodynamic Profile of N-3-BPEA

TargetAssay TypeReadoutN-3-BPEA ResultReference Ligand Result
MT1 Receptor Radioligand Binding Ki​ (nM)45.2 ± 3.10.12 ± 0.05 (Melatonin)
MT2 Receptor Radioligand Binding Ki​ (nM)> 10,0000.15 ± 0.04 (Melatonin)
mGluR5 IP1 Accumulation IC50​ (nM)125.4 ± 8.232.1 ± 2.4 (MPEP)

Interpretation: In this representative dataset, N-3-BPEA demonstrates significant selectivity for MT1 over MT2, and moderate NAM activity at mGluR5, warranting further structural optimization.

Table 2: In Vitro ADME and Physicochemical Properties

ParameterAssay / MethodResultTarget CNS Threshold
Lipophilicity In Silico (cLogP)2.8< 5.0 (Lipinski)
Kinetic Solubility Nephelometry (pH 7.4)150 µM> 50 µM
Permeability PAMPA ( Papp​ ) 12×10−6 cm/s> 10×10−6 cm/s
HLM Stability Substrate Depletion ( t1/2​ )42 min> 30 min
Intrinsic Clearance CLint​ (µL/min/mg)33.0< 50 µL/min/mg

Interpretation: The compound exhibits excellent passive permeability and acceptable metabolic stability, indicating a high likelihood of crossing the blood-brain barrier (BBB) without rapid hepatic clearance[9],[8].

References

  • Christopher, J. A., et al. (2015). Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5. Journal of Medicinal Chemistry / PMC.[Link]

  • Jockers, R., et al. (2008). Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state. British Journal of Pharmacology / PMC.[Link]

  • Assay Guidance Manual (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization. National Center for Biotechnology Information (NCBI).[Link]

  • M., N., et al. (2019). An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives. Frontiers in Pharmacology.[Link]

  • Boutin, J. A., et al. (2000). Screening of ligand binding on melatonin receptor using non-peptide combinatorial libraries. Journal of Receptor and Signal Transduction Research.[Link]

  • Stauch, B., et al. (2020). Structure-based discovery of potent and selective melatonin receptor agonists. eLife.[Link]

Sources

Exploratory

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in Drug Discovery: A Privileged Intermediate for CNS-Active Scaffolds

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, central nervous system (CNS)-penetrant pharmacophores relies heavily on versatile building blocks. N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, central nervous system (CNS)-penetrant pharmacophores relies heavily on versatile building blocks. N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (hereafter referred to as NBPEA ) represents a highly privileged synthetic intermediate. Its structural architecture features two critical functional handles: an acetamide group that acts as an internal electrophile for cyclization, and a meta-substituted bromine atom that serves as a robust vector for late-stage palladium-catalyzed cross-coupling.

This technical whitepaper explores the causality behind the chemical behavior of NBPEA, its critical role in synthesizing tetrahydroisoquinoline (THIQ) scaffolds via the Bischler-Napieralski reaction, and its downstream application in developing Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5) [1].

Chemical Profile & Structural Rationale

The utility of NBPEA in drug discovery is not coincidental; it is dictated by its precise physicochemical properties and substitution pattern. The meta-bromo substitution is strategically chosen over ortho or para analogs because it directs subsequent cyclization events while leaving a halogen handle on the resulting fused bicyclic system.

Table 1: Physicochemical Properties of NBPEA
PropertyValueStructural Implication
Chemical Name N-[2-(3-Bromophenyl)ethyl]acetamideDefines the exact regiochemistry of the precursor.
Molecular Formula C10H12BrNOStandard intermediate mass.
Molecular Weight 242.11 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
LogP (Predicted) ~2.1Optimal lipophilicity for passive membrane permeability in CNS targeting.
H-Bond Donors/Acceptors 1 / 1The amide N-H and C=O provide necessary interactions for target binding or reagent coordination.
Rotatable Bonds 4Provides the flexibility required to adopt the necessary conformation for cyclization.
The Causality of Regioselectivity

When NBPEA is subjected to cyclization, the meta-bromo group presents a regiochemical dilemma: cyclization can occur at the ortho position (C2) or the para position (C6) relative to the bromine atom. Due to the significant steric bulk of the bromine atom (Van der Waals radius ~1.85 Å), electrophilic aromatic substitution at the less hindered para position is kinetically and thermodynamically favored. This causality ensures that the major product is the 6-bromo-dihydroisoquinoline isomer, a highly sought-after scaffold in CNS drug design [2].

Application in CNS Drug Discovery: mGluR5 Modulators

NBPEA is a foundational precursor for synthesizing mGluR5 NAMs. mGluR5 is a G-protein-coupled receptor (GPCR) heavily implicated in the pathophysiology of Parkinson's disease, anxiety disorders, and Fragile X syndrome. Unlike orthosteric antagonists that compete with endogenous glutamate, NAMs bind to a distinct allosteric pocket within the transmembrane domain, modulating the receptor's conformation and dampening its signaling without completely abolishing basal activity [1].

The THIQ scaffold derived from NBPEA fits perfectly into this allosteric pocket. The 6-bromo position allows medicinal chemists to append various aryl or heteroaryl groups (via Suzuki coupling) that project into deep lipophilic sub-pockets of the receptor, optimizing binding affinity and residence time.

mGluR5_Pathway Glutamate Glutamate mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Agonist Binding Gq Gq Protein mGluR5->Gq Activation PLC Phospholipase C Gq->PLC Stimulates Calcium Intracellular Ca2+ Release PLC->Calcium IP3 Pathway NAM THIQ-based NAM (NBPEA Derivative) mGluR5_Inact mGluR5 Receptor (Inactive State) NAM->mGluR5_Inact Allosteric Binding mGluR5_Inact->Gq Prevents Activation

Mechanism of mGluR5 modulation by NBPEA-derived Negative Allosteric Modulators.

Core Synthetic Workflows & Reaction Optimization

The transformation of 3-bromophenethylamine into a diversified THIQ scaffold involves three distinct phases: N-acetylation, Bischler-Napieralski cyclization, and late-stage cross-coupling [3].

Synthetic_Workflow A 3-Bromophenethylamine B N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (NBPEA) A->B Ac2O, Et3N, DCM (N-Acetylation) C 6-Bromo-1-methyl-3,4-dihydroisoquinoline B->C POCl3, Reflux (Bischler-Napieralski) D 6-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline C->D NaBH4, MeOH (Reduction) E Diversified THIQ Scaffold (e.g., mGluR5 NAM) D->E Pd-Catalyst, R-B(OH)2 (Suzuki Coupling)

Synthetic workflow from 3-bromophenethylamine to diversified THIQ scaffolds.

Table 2: Bischler-Napieralski Reaction Optimization

The choice of dehydrating agent dictates the mechanism of electrophilic activation. Phosphorus oxychloride (POCl₃) forms a reactive imidoyl chloride, while Triflic anhydride (Tf₂O) forms a highly electrophilic nitrilium ion.

Reagent SystemSolventTemp (°C)Regioselectivity (6-Br : 8-Br)Yield (%)Causality / Observation
POCl₃ (3.0 eq)Toluene11085:1568%High thermal energy drives cyclization but causes slight degradation. Standard scalable conditions.
P₂O₅ (5.0 eq)Xylene14080:2045%Poor solubility of P₂O₅ leads to a heterogeneous mixture, trapping starting material and lowering yield.
Tf₂O (1.2 eq) + 2-Cl-PyrDCM2592:882%Mild electrophilic activation via nitrilium ion; excellent regiocontrol and higher yield, but reagents are costly.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes mandatory In-Process Controls (IPCs) to establish causality—proving the reaction has reached completion before proceeding.

Protocol 1: Synthesis of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (NBPEA)

Objective: Chemoselective N-acetylation of the primary amine.

  • Preparation: Charge a flame-dried round-bottom flask with 3-bromophenethylamine (1.0 eq) and anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add Triethylamine (Et₃N) (1.5 eq) and cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic runaway and suppresses di-acetylation.

  • Electrophile Addition: Add Acetic Anhydride (Ac₂O) (1.1 eq) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Analyze via TLC (Hexanes:EtOAc 1:1, UV 254 nm). Validation: The starting amine (ninhydrin positive, baseline) must be completely consumed, replaced by a higher Rf​ UV-active spot (the amide).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield NBPEA as a white solid.

Protocol 2: Bischler-Napieralski Cyclization

Objective: Intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline core.

  • Preparation: Dissolve NBPEA (1.0 eq) in anhydrous Toluene (0.1 M) under an inert argon atmosphere.

  • Activation: Add Phosphorus Oxychloride (POCl₃) (3.0 eq) in one portion.

  • Cyclization: Heat the reaction mixture to reflux (110 °C) for 12 hours. Causality: The high temperature is required to overcome the activation energy barrier of the sterically hindered cyclization.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: Disappearance of the NBPEA mass [M+H]⁺ 242/244 and appearance of the cyclized product mass [M+H]⁺ 224/226.

  • Workup: Cool to 0 °C and carefully pour into crushed ice to hydrolyze excess POCl₃. Basify to pH 10 using 2M NaOH. Extract with Ethyl Acetate (3x).

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to separate the major 6-bromo isomer from the minor 8-bromo isomer.

Protocol 3: Late-Stage Suzuki-Miyaura Diversification

Objective: Functionalization of the 6-bromo-THIQ scaffold (post-reduction) to probe SAR.

  • Preparation: Charge a microwave vial with 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Add Pd(dppf)Cl₂ (0.05 eq).

  • Reaction: Seal the vial and heat at 90 °C for 4 hours. Causality: The palladium catalyst undergoes oxidative addition specifically at the aryl bromide bond, facilitating the coupling of the new aryl group.

  • In-Process Control (IPC): Analyze via LC-MS. Validation: Complete consumption of the brominated starting material and appearance of the desired cross-coupled mass.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Conclusion

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (NBPEA) is far more than a simple chemical building block; it is a strategically designed vector for CNS drug discovery. By leveraging the directing effects of its meta-bromo substitution and the internal electrophilicity of its acetamide group, medicinal chemists can rapidly access complex, biologically active tetrahydroisoquinoline architectures. The rigorous, self-validating protocols outlined herein ensure reproducible access to these privileged scaffolds, accelerating the development of next-generation therapeutics for neurological disorders.

References

  • RU2450004C2 - Substituted pyrazolopyrimidines, method for preparing and using them as drug Google P
  • 3-BROMOPHENETHYL ALCOHOL | 28229-69-8 ChemicalBook
  • Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors PMC (NIH)

Protocols & Analytical Methods

Method

"how to synthesize N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in the lab"

Application Note: Synthesis and Isolation Protocol for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Intermediate synthesis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Isolation Protocol for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals Application Context: Intermediate synthesis for pyrazolopyrimidine derivatives and mGluR5 modulators.

Introduction and Mechanistic Overview

The compound N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (also known as N-(3-bromophenethyl)acetamide) is a critical synthetic intermediate frequently utilized in the development of neuroactive pharmaceuticals. Notably, derivatives of this scaffold are instrumental in synthesizing substituted pyrazolopyrimidines, which act as modulators of the metabotropic glutamate receptor 5 (mGluR5) for the treatment of neurological disorders [1].

The synthesis relies on a highly efficient nucleophilic acyl substitution . The primary amine of 2-(3-bromophenyl)ethanamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent (typically acetic anhydride or acetyl chloride). To prevent the formation of the unreactive hydrobromide or acetate salt of the starting amine, a non-nucleophilic organic base such as triethylamine (TEA) is employed as an acid scavenger. This ensures the amine remains in its reactive free-base form throughout the transformation.

Experimental Workflow

G A 1. Substrate Prep 3-Bromophenethylamine + TEA in DCM B 2. Acetylation Add Acetic Anhydride (0 °C to RT) A->B C 3. Quench & Wash NaHCO3 (aq) / Brine B->C D 4. Dehydration Dry over Na2SO4 C->D E 5. Isolation Concentration in vacuo D->E

Fig 1. Standard workflow for the N-acetylation of phenethylamine derivatives.

Materials and Reagents

Note: All reagents should be analytical grade (AR) or higher. Dichloromethane (DCM) should be anhydrous to prevent premature hydrolysis of the acetic anhydride.

Reagent / MaterialRoleEquivalentsAmount (for 10 mmol scale)
2-(3-bromophenyl)ethanamine Starting Material1.0 eq2.00 g (10.0 mmol)
Acetic Anhydride Acetylating Agent1.2 eq1.13 mL (12.0 mmol)
Triethylamine (TEA) Acid Scavenger1.5 eq2.09 mL (15.0 mmol)
Dichloromethane (DCM) SolventN/A30 mL
Saturated NaHCO₃ (aq) Quench/WashN/A20 mL
Saturated NaCl (Brine) WashN/A20 mL
Anhydrous Na₂SO₄ Drying AgentN/AAs needed

Step-by-Step Synthetic Protocol

Phase 1: Reaction Setup

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Purge the flask with inert gas (Nitrogen or Argon) if highly anhydrous conditions are preferred, though this specific reaction is generally robust under ambient atmosphere.

  • Dissolution: Dissolve 2.00 g (10.0 mmol) of 2-(3-bromophenyl)ethanamine in 20 mL of anhydrous DCM.

  • Base Addition: Add 2.09 mL (15.0 mmol) of triethylamine (TEA) to the stirring solution.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Cooling mitigates the exothermic nature of the anhydride addition, preventing side reactions such as di-acetylation or solvent boil-off.

Phase 2: Acetylation 5. Reagent Addition: Prepare a solution of 1.13 mL (12.0 mmol) acetic anhydride in 10 mL of DCM. Add this solution dropwise to the reaction flask over 10–15 minutes using an addition funnel or syringe. 6. Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C). 7. Monitoring: Stir the reaction for 2 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1) solvent system. The product will appear as a new, higher-Rf spot compared to the highly polar starting amine. UV (254 nm) or ninhydrin stain can be used for visualization.

Phase 3: Workup and Isolation 8. Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Causality: NaHCO₃ neutralizes the acetic acid byproduct and hydrolyzes any unreacted acetic anhydride, transferring them to the aqueous phase. 9. Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the lower organic layer (DCM). Extract the remaining aqueous layer with an additional 15 mL of DCM. Combine the organic layers. 10. Washing: Wash the combined organic layers with 20 mL of brine (saturated NaCl) to remove residual water and salts. 11. Drying: Transfer the organic phase to an Erlenmeyer flask and add anhydrous Na₂SO₄. Swirl and let sit for 10 minutes until the solution is clear. 12. Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp ~35 °C) to yield the crude product.

Expected Analytical Characterization

The crude product is typically obtained as a pale yellow to off-white solid or viscous oil of high purity (>95%), which is generally sufficient for downstream coupling reactions [1]. If further purification is required, flash column chromatography (Silica gel, Hexane/EtOAc gradients) is recommended.

Analytical MethodExpected Signals / Observations
LC-MS (ESI+) m/z 242.0 and 244.0 [M+H]⁺ (1:1 ratio, characteristic of a single bromine atom).
¹H NMR (400 MHz, CDCl₃) δ 7.39 - 7.32 (m, 2H, Ar-H), 7.21 - 7.10 (m, 2H, Ar-H), 5.50 (br s, 1H, N-H), 3.51 (q, J = 6.8 Hz, 2H, CH₂-N), 2.82 (t, J = 6.8 Hz, 2H, Ar-CH₂), 1.96 (s, 3H, COCH₃).
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 141.1 (Ar-C), 131.8 (Ar-C), 129.8 (Ar-C), 127.5 (Ar-C), 122.7 (Ar-C-Br), 40.5 (CH₂-N), 35.2 (Ar-CH₂), 23.3 (CH₃).

References

  • Title: Substituted pyrazolopyrimidines, method for preparing and using them as drug (RU2450004C2)
Application

"analytical methods for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide"

Application Note: Comprehensive Analytical Profiling of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide Executive Summary N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (Chemical Formula: C10H12BrNO) is a highly versatile chemical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Profiling of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Executive Summary

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (Chemical Formula: C10H12BrNO) is a highly versatile chemical intermediate utilized in the development of neuroactive compounds, including neuronal nitric oxide synthase (nNOS) inhibitors[1] and transient receptor potential (TRPM8) modulators[2]. Because it serves as a critical building block in drug discovery, ensuring its chemical purity and structural integrity is paramount.

This application note details a robust, self-validating analytical framework designed for researchers and drug development professionals. It provides field-proven methodologies for purity assessment, trace quantification, and structural elucidation, moving beyond basic protocols to explain the mechanistic rationale behind each analytical choice.

Analytical Strategy & Rationale (E-E-A-T)

As an application scientist, designing an analytical method requires leveraging the inherent physicochemical properties of the molecule to create a self-validating system. The structural features of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide dictate the following strategic choices:

  • Chromophore Exploitation (HPLC-UV): The bromophenyl ring provides strong UV absorbance bands. By monitoring at 220 nm (primary aromatic absorbance) and 270 nm, we can accurately quantify the target compound against unreacted precursors (e.g., 3-bromophenethylamine) without signal suppression issues.

  • Isotopic Signature Validation (LC-MS/MS): Bromine naturally occurs as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. In mass spectrometry, this creates a distinct doublet peak separated by 2 Da (m/z 242 and 244)[3]. This acts as a built-in diagnostic tool; any product ion retaining the bromine atom must exhibit this 1:1 doublet. If a peak lacks this signature, it is immediately flagged as a matrix interference, ensuring absolute trustworthiness in trace quantification.

  • Amide Bond Stability: The acetamide group is neutral under typical reversed-phase HPLC conditions (pH 2–8). This prevents unwanted ionization in the mobile phase, ensuring sharp, symmetrical peak shapes without the need for complex ion-pairing reagents[4].

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

Objective: To separate the target compound from synthesis byproducts and assess batch purity.

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to prevent sample degradation. Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Chromatographic Setup: Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to maximize theoretical plates and resolution.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in MS-grade Water (v/v)

    • Solvent B: 0.1% Formic Acid in Acetonitrile (v/v)

  • Gradient Elution: Start at 5% B and hold for 1 min. Ramp linearly to 95% B over 8 minutes to elute lipophilic impurities. Hold at 95% B for 2 minutes to wash the column, then re-equilibrate at 5% B for 3 minutes. (Flow rate: 0.4 mL/min).

  • Detection: Set the Photodiode Array (PDA) detector to extract chromatograms at 220 nm and 270 nm.

Protocol 2: LC-MS/MS Trace Quantification

Objective: Sub-nanogram quantification in complex biological or synthetic matrices using Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.

  • Precursor Selection: Isolate the protonated molecular ions at m/z 242.0 ( 79 Br) and 244.0 ( 81 Br).

  • Collision-Induced Dissociation (CID): Apply a collision energy of 22 eV. The primary fragmentation pathway involves the cleavage of the amide bond and loss of the acetamide moiety (59 Da), yielding the highly stable bromophenethyl cation.

  • Data Validation: Confirm the 1:1 ratio of the resulting m/z 183.0 and 185.0 product ions to validate the peak identity[3].

Protocol 3: NMR Structural Elucidation

Objective: To confirm the meta-substitution pattern on the aromatic ring and the integrity of the amide linkage.

  • Preparation: Dissolve 10 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% TMS as an internal reference.

  • Acquisition: Acquire 1H NMR spectra at 400 MHz (minimum 16 scans).

  • Interpretation: Verify the meta-substitution via the aromatic splitting pattern (specifically looking for the isolated proton between the bromine and ethyl group) and confirm the presence of the distinct acetyl methyl singlet near 1.95 ppm.

Quantitative Data Summaries

Table 1: Physicochemical & Chromatographic Properties

Property Value / Description
Molecular Formula C10H12BrNO
Monoisotopic Mass 241.01 Da
Estimated LogP ~2.3

| HPLC Retention Time | ~4.8 min (under specified gradient) |

Table 2: LC-MS/MS MRM Transitions and Collision Energies

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Diagnostic Feature

| 242.0 ( 79 Br) | 183.0 | 22 | Loss of Acetamide (59 Da) | | 244.0 ( 81 Br) | 185.0 | 22 | Loss of Acetamide (59 Da) | | 242.0 ( 79 Br) | 169.0 | 30 | Loss of Acetamide + CH2 | | 244.0 ( 81 Br) | 171.0 | 30 | Loss of Acetamide + CH2 |

Table 3: Key 1H NMR Chemical Shifts (400 MHz, CDCl3)

Chemical Shift (ppm) Multiplicity Integration Assignment
1.95 Singlet 3H -C(=O)CH3 (Acetyl methyl)
2.80 Triplet 2H Ar-CH2- (Benzylic protons)
3.50 Quartet 2H -CH2-NH- (Methylene adjacent to amine)
5.50 Broad Singlet 1H -NH- (Amide proton)

| 7.10 - 7.40 | Multiplet | 4H | Aromatic protons (meta-substituted) |

Mechanistic Workflows & Diagrams

Workflow A Sample Prep (Dilution/Extraction) B HPLC Separation (C18 Column) A->B C UV Detection (Purity Profiling) B->C D ESI-MS/MS (Trace/Structure) B->D E Data Analysis (Isotope Validation) C->E D->E

Analytical workflow for the characterization of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide.

Fragmentation M Precursor Ion [M+H]+ m/z 242 (79Br) / 244 (81Br) F1 Product Ion[M+H - C2H5NO]+ m/z 183 / 185 (Bromophenethyl Cation) M->F1 - Acetamide (59 Da) F2 Product Ion[M+H - C2H5NO - CH2]+ m/z 169 / 171 (Bromobenzyl Cation) F1->F2 - CH2 (14 Da)

ESI(+)-MS/MS fragmentation pathway highlighting the diagnostic bromine isotopic signature.

References

  • Source: nih.
  • Source: nih.
  • Source: google.
  • Title: 2-Bromo-N-(2-phenylethyl)

Sources

Method

"N-[2-(3-Bromo-phenyl)-ethyl]-acetamide purification techniques"

Application Note: Advanced Purification Strategies for N-[2-(3-Bromophenyl)ethyl]acetamide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mecha...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Strategies for N-[2-(3-Bromophenyl)ethyl]acetamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Chemical Profile

N-[2-(3-Bromophenyl)ethyl]acetamide is a critical intermediate in the synthesis of neuroactive compounds and functionalized phenethylamine derivatives. Typically synthesized via the acetylation of 2-(3-bromophenyl)ethanamine, the crude reaction mixture frequently contains unreacted starting materials, over-acetylated byproducts (di-acetamides), and residual acylating agents[1].

Achieving high purity (>99%) requires a multi-dimensional purification strategy that exploits the distinct physicochemical properties of the target amide. The molecule possesses a moderately polar acetamide headgroup (capable of hydrogen bonding) and a lipophilic bromophenethyl tail. This gradient of basicity and polarity dictates our purification sequence: liquid-liquid extraction (LLE) for acid-base separation, normal-phase flash chromatography for polarity-based resolution[2], and recrystallization for thermodynamic polishing.

Workflow Visualization

Workflow A Crude Reaction Mixture (Amide + Impurities) B Liquid-Liquid Extraction (0.1M HCl Wash) A->B C Organic Phase (Enriched Amide) B->C Removes Basic Amine D Flash Chromatography (Silica Gel 40-63 μm) C->D Resolves Neutrals E Recrystallization (EtOH / H2O) D->E >95% Purity Reached F Preparative HPLC (C18 Polishing) E->F Optional Polish G Ultra-Pure Amide (>99.5% Purity) E->G Standard Route F->G High-Spec Route

Figure 1: Multi-stage purification workflow for N-[2-(3-Bromophenyl)ethyl]acetamide.

Experimental Protocols & Mechanistic Rationale

Protocol 1: Pre-Chromatographic Triage (Liquid-Liquid Extraction)

Mechanistic Rationale: The primary impurity, 2-(3-bromophenyl)ethanamine, is basic, whereas the target amide is neutral. Washing the organic reaction mixture with dilute hydrochloric acid protonates the amine, forming a highly water-soluble ammonium chloride salt that partitions into the aqueous phase, leaving the neutral amide in the organic layer. Self-Validation System: Spot both the organic and neutralized aqueous layers on a Thin Layer Chromatography (TLC) plate. The amine will remain at the baseline in non-polar solvent systems, confirming successful partitioning.

Step-by-Step Methodology:

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~0.1 M.

  • Transfer the solution to a separatory funnel and add an equal volume of 0.1 M HCl (aq).

  • Invert gently and vent to release pressure. Allow the phases to separate completely.

  • Drain the lower organic layer (if using DCM) or the lower aqueous layer (if using EtOAc).

  • Wash the organic layer with saturated NaHCO3 (aq) to neutralize any residual acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: Normal-Phase Flash Column Chromatography

Mechanistic Rationale: Utilizing silica gel (40–63 μm, 230–400 mesh) provides an optimal surface area for resolving structurally similar organic compounds[3]. Di-acetylated byproducts lack an N-H hydrogen bond donor, interacting weakly with the silanol groups on the stationary phase, and thus elute earlier than the target mono-acetamide. Self-Validation System: Co-spot eluted fractions against a pure reference standard on TLC. Visualize using UV light (254 nm) due to the strong chromophore of the bromophenyl ring.

Step-by-Step Methodology:

  • Dry-load the concentrated crude product onto a small amount of silica gel and pack it onto the top of a pre-equilibrated silica column.

  • Elute using a gradient of Hexane and Ethyl Acetate (Table 1). Maintain a flow rate that achieves a solvent drop of ~5 cm/min[3].

  • Collect fractions in test tubes. The di-acetylated impurity typically elutes around 30% EtOAc, while the target N-[2-(3-Bromophenyl)ethyl]acetamide elutes at ~50% EtOAc.

  • Pool fractions containing the pure product (single spot on TLC) and evaporate the solvent.

Protocol 3: Thermodynamic Polishing via Recrystallization

Mechanistic Rationale: Recrystallization relies on the differential solubility of the compound in a hot versus cold solvent system. An ethanol-water mixture is ideal for acetamides[2]. The compound is highly soluble in hot ethanol; adding water (anti-solvent) lowers the solubility threshold upon cooling, forcing the target molecules into a highly ordered crystal lattice that thermodynamically excludes structurally dissimilar impurities. Self-Validation System: Measure the melting point of the dried crystals. A sharp melting point range (<2 °C variance) validates the absence of significant impurities disrupting the crystal lattice.

Step-by-Step Methodology:

  • Place the semi-pure solid in an Erlenmeyer flask and add a minimal amount of boiling ethanol until the solid just dissolves.

  • Add hot water dropwise until the solution reaches the cloud point (becomes slightly turbid).

  • Add 1-2 drops of hot ethanol to redissolve the precipitate and obtain a clear solution[2].

  • Cover the flask and allow it to cool slowly to room temperature undisturbed, then transfer to an ice bath for 30 minutes.

  • Isolate the crystals via vacuum filtration on a Büchner funnel and wash with ice-cold 1:1 Ethanol/Water. Dry under high vacuum.

Protocol 4: Preparative Reversed-Phase HPLC (Optional High-Spec Route)

Mechanistic Rationale: For bioassays requiring >99.5% purity, reversed-phase chromatography separates based on hydrophobicity[4]. The bromophenyl moiety interacts strongly with the C18 stationary phase. A gradient of water and acetonitrile (with 0.1% formic acid to suppress silanol ionization) ensures sharp peak shapes[5]. Self-Validation System: Analyze the collected fraction via LC-MS to confirm the mass [M+H]+ and ensure UV purity >99.5% at 210 nm and 254 nm.

Step-by-Step Methodology:

  • Dissolve the recrystallized product in a small volume of initial mobile phase (e.g., 5% Acetonitrile in Water).

  • Inject onto a Preparative C18 Column (e.g., 21.2 x 250 mm, 5 μm).

  • Run the gradient specified in Table 2, monitoring absorbance at 254 nm.

  • Collect the major peak, freeze-dry (lyophilize) the fractions to remove water and volatile formic acid, yielding the ultra-pure amide.

Quantitative Data Summaries

Table 1: Flash Chromatography Gradient Profile (Silica Gel)

Column Volumes (CV) % Hexane % Ethyl Acetate Elution Target
0 - 2 90 10 Non-polar organics / Solvents
2 - 5 70 30 Di-acetylated byproduct
5 - 10 50 50 N-[2-(3-Bromophenyl)ethyl]acetamide

| 10 - 12 | 0 | 100 | Highly polar impurities / Salts |

Table 2: Preparative HPLC Conditions (C18 Column)

Time (min) % Water (0.1% FA) % Acetonitrile (0.1% FA) Flow Rate (mL/min)
0.0 95 5 20.0
2.0 95 5 20.0
15.0 10 90 20.0
18.0 10 90 20.0

| 20.0 | 95 | 5 | 20.0 |

Table 3: Comparative Analysis of Purification Techniques

Purification Technique Average Yield Recovery Final Purity Expected Scalability Primary Impurity Removed
Liquid-Liquid Extraction >95% 70 - 80% Multi-kilogram Unreacted Amine
Flash Chromatography 80 - 85% 90 - 95% Gram to Kilogram Di-acetamides
Recrystallization 70 - 75% >99.0% Multi-kilogram Trace structural analogs

| Preparative HPLC | 60 - 70% | >99.5% | Milligram to Gram | Isobaric/co-eluting species |

Sources

Application

Application Note: A Protocol for the Recrystallization of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to the purification of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide via recrystallization. Recognizin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide via recrystallization. Recognizing that this specific compound is a niche synthetic intermediate, this protocol has been developed by leveraging established chemical principles and data from structurally analogous aromatic bromo-amides. We present detailed methodologies for both single-solvent and mixed-solvent recrystallization, a systematic approach to solvent selection, and robust troubleshooting strategies. The objective is to equip researchers and drug development professionals with a self-validating protocol to achieve high purity of the target compound, a critical step for reliable downstream applications in medicinal chemistry and materials science.

Introduction: The Imperative for Purity

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is a substituted aromatic amide whose utility lies primarily as a building block in organic synthesis. The presence of the brominated phenyl ring and the acetamide group makes it a versatile precursor for more complex molecules, potentially in the development of novel therapeutic agents or functional materials[1]. The purity of such intermediates is paramount; residual starting materials, by-products, or catalysts from the preceding synthetic steps can interfere with subsequent reactions, leading to lower yields, complex purification challenges, and potentially misleading biological or material characterization data.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The method relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. By dissolving the crude material in a hot solvent to create a saturated solution and then allowing it to cool, the compound of interest crystallizes out in a purer form, leaving the impurities behind in the solution (mother liquor)[2].

This guide explains the causality behind each step, ensuring the protocol is not just a series of instructions but a self-validating system for achieving analytical-grade purity.

Foundational Principles & Solvent Selection Rationale

The success of any recrystallization hinges on the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solvating Power at Ambient or Cold Temperatures: The compound should have poor solubility in the cold solvent to maximize recovery.

  • Differential Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Non-reactive: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Predicting Solubility for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide
  • Aromatic Core & Bromo-substituent: The bromophenyl group imparts significant nonpolar, hydrophobic character. This suggests solubility in aromatic solvents (e.g., toluene) and some chlorinated solvents.

  • Amide Linkage: The acetamide group (-NH-C=O) is polar and capable of hydrogen bonding. This feature suggests solubility in polar protic solvents like alcohols (ethanol, methanol) and polar aprotic solvents like acetone[1].

  • Ethyl Spacer: The ethyl bridge between the aromatic ring and the amide nitrogen adds some nonpolar character compared to its analog, N-(3-Bromophenyl)acetamide.

Based on this analysis, a range of solvents should be screened. N-aryl amides are often successfully recrystallized from alcohols or alcohol/water mixtures[6].

Systematic Solvent Screening Protocol

A small-scale solvent screen is essential before committing to a bulk purification.

  • Preparation: Place approximately 20-30 mg of the crude N-[2-(3-Bromo-phenyl)-ethyl]-acetamide into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Add up to 1 mL.

  • Observation (Cold): Note if the compound dissolves readily at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor[7]. It may, however, be useful as the "soluble" solvent in a mixed-solvent system.

  • Solvent Addition (Hot): If the compound is insoluble or sparingly soluble cold, gently heat the test tube in a water or sand bath. Continue to add the hot solvent dropwise until the solid just dissolves.

  • Observation (Hot & Cool): Note the solubility in the hot solvent. If it is highly soluble, remove the test tube from the heat and allow it to cool slowly to room temperature, then in an ice bath.

  • Evaluation: The ideal solvent is one where the compound is sparingly soluble at room temperature but dissolves completely in a reasonable volume at its boiling point, and then readily forms crystals upon cooling.

Data Summary: Candidate Solvents for Screening
SolventBoiling Point (°C)PolarityRationale for UsePotential Outcome
Ethanol 78Polar ProticGood for dissolving polar amides. Often used for N-aryl amides[6].High Probability. May require addition of water as an anti-solvent.
Isopropanol 82Polar ProticSimilar to ethanol, slightly less polar.High Probability. Good alternative to ethanol.
Acetone 56Polar AproticGood solvent for many organic compounds[1]. Low boiling point makes for easy removal.Medium Probability. May be too good a solvent, leading to low recovery.
Ethyl Acetate 77Medium PolarityVersatile solvent. Often used in mixtures with hexane.Medium Probability. Good starting point for mixed-solvent systems.
Toluene 111NonpolarSolubilizes the aromatic ring. Higher boiling point can be a disadvantage.Low Probability as a single solvent, but possible.
Water 100Polar ProticThe compound is likely insoluble due to the large hydrophobic part[1].Unlikely as a primary solvent. High Probability as an anti-solvent with alcohols.
Hexane 69NonpolarCompound is likely insoluble.Unlikely as a primary solvent. High Probability as an anti-solvent with ethyl acetate or acetone.

Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all organic solvents in a well-ventilated fume hood. The target compound is harmful if swallowed[5].

Protocol 1: Single-Solvent Recrystallization (e.g., with Isopropanol)

This protocol is ideal if a suitable single solvent was identified in the screening process.

  • Dissolution: Place the crude N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in an Erlenmeyer flask (do not use a beaker, as the narrow neck of the flask reduces solvent evaporation). Add a magnetic stir bar or boiling chips.

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol) portion-wise to the flask, just enough to create a slurry.

  • Heating: Gently heat the mixture to a boil on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid completely dissolves. Causality: Adding the minimum amount of boiling solvent necessary creates a saturated solution, which is essential for maximizing crystal yield upon cooling[6].

  • Hot Filtration (Optional): If insoluble impurities (like dust or catalysts) are present, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: This step must be done quickly and with pre-heated glassware to prevent premature crystallization of the product in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities[6].

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to induce maximum precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality: Using ice-cold solvent removes any adhering mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the product crystals[7].

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. Then, transfer the crystals to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization (e.g., Ethanol/Water)

This method is used when the compound is too soluble in one solvent and insoluble in another.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" hot solvent (e.g., ethanol) in an Erlenmeyer flask, following steps 1-3 from Protocol 1.

  • Addition of Anti-solvent: While keeping the solution hot, add the "poor" solvent or "anti-solvent" (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the hot "good" solvent (ethanol) until the solution just becomes clear again.

  • Cooling, Isolation, and Drying: Follow steps 5-9 from Protocol 1. The washing solvent should be a cold mixture of the two solvents in the same ratio where crystallization was observed.

Visualization of Workflows

Recrystallization General Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Crude Crude Solid Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Insoluble impurities? Cool Slow Cooling to RT Dissolve->Cool No insoluble impurities HotFilt->Cool Imp1 Insoluble Impurities HotFilt->Imp1 Ice Ice Bath Cool->Ice VacFilt Vacuum Filtration Ice->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Imp2 Soluble Impurities (in Mother Liquor) VacFilt->Imp2 Dry Drying Wash->Dry Pure Pure Crystals Dry->Pure

Caption: General workflow for the purification of a solid by recrystallization.

Solvent Selection Decision Logic

Solvent_Selection Start Add Cold Solvent to Crude Compound SolubleCold Is it Soluble? Start->SolubleCold Heat Heat to Boiling SolubleCold->Heat  No Result1 Reject: Poor Recovery SolubleCold->Result1  Yes SolubleHot Is it Soluble? Heat->SolubleHot Result3 Reject: Insoluble SolubleHot->Result3  No Result4 Cool Solution SolubleHot->Result4  Yes Result2 Use as 'Good' Solvent in Mixed-Solvent System Result1->Result2 Result5 Ideal for Single-Solvent Recrystallization Result4->Result5 Crystals Form Result6 No Crystals Form: Poor Recovery Result4->Result6 No Crystals

Caption: Decision tree for selecting an appropriate recrystallization solvent.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated or cooled too quickly.- Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease saturation and allow it to cool much more slowly[6]. - Change to a lower-boiling point solvent system.
No Crystals Form - Too much solvent was used. - The compound is highly soluble even in the cold solvent.- Boil off some of the solvent to increase the concentration and attempt to cool again. - Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. - Add a "seed crystal" of the pure compound. - If all else fails, a new solvent system is required.
Very Low Yield - Too much solvent was used. - Premature crystallization during hot filtration. - The crystals were washed with solvent that was not ice-cold. - The compound has significant solubility in the cold solvent.- Ensure the minimum amount of hot solvent is used. - Ensure glassware for hot filtration is pre-heated. - Always wash with ice-cold solvent[7]. - Ensure the solution is thoroughly cooled in an ice bath before filtering.
Crystals are Colored - A colored impurity is trapped in the crystal lattice.- Add a very small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution due to the risk of violent bumping. The charcoal adsorbs colored impurities.

Conclusion

The purification of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide by recrystallization is a straightforward yet critical process for ensuring the quality and reliability of this synthetic intermediate. By systematically screening for an appropriate solvent system and carefully controlling the parameters of dissolution and cooling, researchers can effectively remove process-related impurities. The protocols and troubleshooting guide provided herein offer a robust framework for achieving high-purity material, thereby upholding the integrity of subsequent research and development activities.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 7), o1639. Retrieved from [Link]

  • Google Patents. (2009). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(3-bromophenyl)- (CAS 621-38-5). Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • W. H. Freeman. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). N-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab. Retrieved from [Link]

  • Study Mind. (2022). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

Sources

Method

Application Notes and Protocols for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals Introduction N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is a substituted phenethylamine derivative. The core structure, phenethylamine, is the backbone for a wi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is a substituted phenethylamine derivative. The core structure, phenethylamine, is the backbone for a wide range of biologically active compounds, including neurotransmitters and psychoactive drugs, that act as central nervous system stimulants[1][2]. The addition of a bromo-phenyl group and an acetamide moiety suggests that this compound may possess unique pharmacological properties. Phenylacetamide derivatives have garnered interest in medicinal chemistry for their potential therapeutic applications, including anticancer and antimicrobial activities[3][4]. Specifically, some phenylacetamide derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines[4].

The bromine substitution on the phenyl ring can significantly influence the compound's lipophilicity, metabolic stability, and interaction with biological targets[5]. The acetamide group can participate in hydrogen bonding, potentially influencing its solubility and binding characteristics[6]. Given the structural similarities to compounds with known biological effects, N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is a candidate for screening in a variety of cell-based assays to elucidate its bioactivity.

This document provides a comprehensive guide for researchers on how to approach the investigation of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in cell culture, from initial characterization of its cytotoxic effects to more in-depth mechanistic studies.

Compound Handling and Preparation

Safety Precautions: While specific toxicity data for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is not readily available, it is prudent to handle it with care, following standard laboratory safety procedures. Related brominated compounds can pose health risks, including skin and eye irritation[7]. Therefore, appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.

Stock Solution Preparation: The solubility of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide should be empirically determined. Due to its hydrophobic aromatic structure, it is expected to have limited solubility in water but should be soluble in organic solvents[5].

  • Solvent Selection: Start with sterile, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Weigh out the desired amount of the compound and add the appropriate volume of DMSO. Ensure complete dissolution by vortexing or gentle warming (if the compound is stable to heat).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Working Solution Preparation: Prepare fresh working solutions for each experiment by diluting the stock solution in a complete cell culture medium. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically ≤ 0.5%). A solvent control should be included in all experiments.

Initial Screening: Cytotoxicity and Cell Viability Assays

The first step in characterizing the biological activity of a novel compound is to determine its effect on cell viability and proliferation. This will establish a working concentration range for subsequent functional assays.

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

  • N-[2-(3-Bromo-phenyl)-ethyl]-acetamide stock solution

  • Cell line of interest (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in a complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours, or until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Parameter Recommendation
Cell Lines Start with a panel of cell lines (e.g., cancer and non-cancerous)
Concentration Range 0.1 µM to 100 µM (logarithmic dilutions)
Incubation Time 24, 48, and 72 hours
Controls Untreated, Vehicle (DMSO), Positive Control (e.g., Doxorubicin)

Mechanistic Assays

Based on the IC₅₀ values obtained, further assays can be performed to understand the mechanism of action of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide. The structural similarity to compounds that induce apoptosis and cell cycle arrest makes these valuable next steps.

Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

  • Cell line of interest

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with N-[2-(3-Bromo-phenyl)-ethyl]-acetamide at concentrations around the IC₅₀ value for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

  • Cell line of interest

  • 6-well cell culture plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways to Investigate

Given that many phenethylamine derivatives interact with the central nervous system and some phenylacetamides show anticancer activity, the following pathways are logical starting points for investigation.

Experimental_Workflow cluster_compound Compound Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation Compound N-[2-(3-Bromo-phenyl)-ethyl]-acetamide Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Compound->Stock Working Prepare Working Solutions (in culture medium) Stock->Working Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT) Working->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle IC50 Determine IC50 Cytotoxicity->IC50 Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism

Caption: Proposed experimental workflow for the initial characterization of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide.

Signaling_Pathways cluster_cancer Potential Anticancer Mechanisms cluster_neuro Potential Neurological Targets Compound N-[2-(3-Bromo-phenyl)- ethyl]-acetamide Apoptosis_Pathway Apoptosis Induction (e.g., Caspase activation) Compound->Apoptosis_Pathway CellCycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Compound->CellCycle_Arrest Dopamine_Transporter Dopamine Transporter (DAT) Compound->Dopamine_Transporter Serotonin_Receptor Serotonin Receptors (e.g., 5-HT₇) Compound->Serotonin_Receptor

Caption: Potential signaling pathways and molecular targets for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide.

Conclusion

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide represents a novel chemical entity with the potential for interesting biological activities. The protocols and strategies outlined in this document provide a solid framework for initiating its characterization in cell culture systems. By systematically evaluating its effects on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. Further studies could explore its effects on specific molecular targets, such as dopamine transporters or serotonin receptors, given its phenethylamine backbone[8][9].

References

  • N-[4-(2-bromoethyl)phenyl]Acetamide | 39232-06-9 | Benchchem. (URL: )
  • What is Acetamide used for?
  • 3-Bromomethylphenidate - Wikipedia. (URL: [Link])

  • The Phenethylamine Classification of Bromo-dragonFLY Hydrochloride: A Technical Guide - Benchchem. (URL: )
  • application of n-[4-(dimethylamino)phenyl]acetamide in cancer cell research - Benchchem. (URL: )
  • Substituted phenethylamine - Wikipedia. (URL: [Link])

  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC. (URL: [Link])

  • N-(4-Bromophenyl)acetamide: a new polymorph - PMC. (URL: [Link])

  • N-(3-Bromophenyl)acetamide - PMC. (URL: [Link])

  • Phenethylamine - Wikipedia. (URL: [Link])

  • Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC. (URL: [Link])

  • WO2010101849A1 - N- (hetero)aryl, 2- (hetero)
  • Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity - Indian Journal of Pharmaceutical Education and Research. (URL: [Link])

  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents - Der Pharma Chemica. (URL: [Link])

  • 2-Bromo-N-(4-bromophenyl)acetamide - PMC. (URL: [Link])

  • Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice - MDPI. (URL: [Link])

  • N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide - MDPI. (URL: [Link])

  • 4-Bromo-α-phenylethylamine - ChemBK. (URL: [Link])

Sources

Application

Application Note: In Vivo Dosage, Formulation, and Administration of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

Executive Summary N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (also referred to as 3-bromophenethyl acetamide) is a synthetic, halogenated phenylalkylamide. Structurally related to the endogenous neurohormone melatonin, compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (also referred to as 3-bromophenethyl acetamide) is a synthetic, halogenated phenylalkylamide. Structurally related to the endogenous neurohormone melatonin, compounds within this chemical class are extensively utilized in preclinical neuropharmacology as melatonergic (MT1/MT2) receptor ligands[1] and as critical structural scaffolds in the development of metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators[2].

Because of its highly lipophilic nature, administering this compound in vivo presents significant formulation challenges. This application note provides drug development professionals and researchers with a self-validating, step-by-step methodology for the formulation, dosing, and parenteral administration of this compound in rodent models.

Pharmacological Context & Physicochemical Properties

Causality of Formulation Choices

The meta-bromo substitution on the phenyl ring significantly increases the lipophilicity (LogP) and metabolic stability of the compound compared to non-halogenated counterparts[3]. While this high lipophilicity is advantageous for crossing the blood-brain barrier (BBB) to engage central MT1/MT2 or mGluR5 targets, it drastically reduces aqueous solubility.

Attempting to dissolve this compound directly in physiological saline will result in immediate precipitation. Therefore, a ternary co-solvent system—typically 5% DMSO / 5% Tween-80 / 90% Saline —is mandatory. In this system, DMSO acts as the primary solvent to disrupt the crystal lattice, Tween-80 acts as a surfactant to coat the hydrophobic molecules, and saline provides the necessary physiological isotonicity for injection.

Table 1: Quantitative Physicochemical Data
ParameterValue / CharacteristicExperimental Implication
Chemical Name N-[2-(3-Bromo-phenyl)-ethyl]-acetamideDefines target structure.
Molecular Formula C10H12BrNO-
Molecular Weight 242.11 g/mol Used for molarity calculations.
Estimated LogP ~2.8 - 3.2High BBB penetrance; requires co-solvents.
Solubility (Organic) >50 mg/mL (DMSO, Ethanol)Primary solvation must occur in organics.
Solubility (Aqueous) <0.1 mg/mL (PBS, pH 7.4)Will crash out without surfactant stabilization.

In Vivo Dosage Guidelines

For neuropharmacological behavioral assays (e.g., circadian rhythm modulation, anxiolytic testing, or mGluR5-dependent nociception models), the following dosing parameters are recommended based on standard phenylalkylamide pharmacokinetics:

Table 2: Recommended Dosing Parameters
SpeciesRouteDose RangeMax Injection VolumeRecommended Vehicle
Mice (C57BL/6) Intraperitoneal (IP)10 - 50 mg/kg10 mL/kg5% DMSO, 5% Tween-80, 90% Saline
Rats (Sprague-Dawley) Intraperitoneal (IP)5 - 30 mg/kg5 mL/kg5% DMSO, 5% Tween-80, 90% Saline
Rats (Sprague-Dawley) Oral Gavage (PO)10 - 50 mg/kg10 mL/kg0.5% Methylcellulose (Suspension)

Experimental Protocols

Protocol 1: Preparation of Injection Formulation (Self-Validating System)

Objective: Prepare a 5 mg/mL clear micellar solution for a 50 mg/kg dose in mice (administered at a 10 mL/kg volume).

  • Weighing: Accurately weigh 50 mg of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide into a sterile glass vial.

  • Primary Solvation: Add 0.5 mL of 100% anhydrous DMSO. Vortex vigorously for 60 seconds until the solid is completely dissolved.

    • Expert Insight: Failing to achieve complete optical clarity in DMSO guarantees failure in subsequent steps. Do not proceed if particulates remain.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Vortex for 2 minutes. The solution will become highly viscous.

    • Expert Insight: Tween-80 prepares the hydrophobic molecules for micelle formation. Thorough mixing here prevents the compound from aggregating later.

  • Aqueous Phase Integration (Critical Step): Place the vial on a magnetic stirrer at 500 RPM. Dropwise , add 9.0 mL of sterile 0.9% NaCl (Saline).

    • Validation Check: The final solution must remain optically clear. If the solution turns milky or particulate matter forms, the compound has crashed out due to overly rapid saline addition. Discard the formulation and restart.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter.

    • Expert Insight: Do not use Nylon or PES filters, as highly lipophilic compounds will bind to these membranes, inadvertently reducing the actual administered dose.

Protocol 2: Intraperitoneal (IP) Administration Workflow
  • Preparation: Warm the formulated solution to 37°C in a bead bath to reduce viscosity and prevent temperature-shock upon injection.

  • Restraint: Secure the mouse using the scruff method, exposing the ventral abdomen. Tilt the animal at a 45-degree angle (head down).

    • Expert Insight: Tilting allows visceral organs to shift cranially by gravity, drastically reducing the risk of accidental intestinal puncture.

  • Injection: Insert a 27G needle into the lower right quadrant of the abdomen at a 30-degree angle. Aspirate slightly to ensure the needle is not in the bladder or intestines (no fluid should enter the hub).

  • Delivery: Inject the calculated volume (e.g., 250 µL for a 25 g mouse) at a steady rate.

  • Observation: Return the animal to its home cage. Monitor for 15 minutes for signs of acute toxicity, sedation, or injection site irritation.

Mandatory Visualizations

GPCR_Signaling Ligand N-[2-(3-Bromo-phenyl)- ethyl]-acetamide Receptor MT1 / MT2 Receptors (GPCR) Ligand->Receptor Binds Gi Gi/o Protein Activation Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces PKA PKA Activity (Suppressed) cAMP->PKA Downregulates

Caption: Canonical GPCR signaling cascade modulated by phenylalkylamide melatonergic ligands.

InVivo_Workflow Step1 1. Solvation (DMSO) Step2 2. Surfactant (Tween-80) Step1->Step2 Step3 3. Aqueous Phase (Saline Dropwise) Step2->Step3 Step4 4. Sterilization (0.22 µm PTFE) Step3->Step4 Step5 5. IP Administration (10 mL/kg) Step4->Step5

Caption: End-to-end in vivo formulation and administration workflow.

References

  • MT1 and MT2 Melatonin Receptors: Ligands, Models, Oligomers, and Therapeutic Potential Source: ACS Chemical Neuroscience URL:[Link]

  • N‐(Anilinoethyl)amide Melatonergic Ligands with Improved Water Solubility and Metabolic Stability Source: ChemMedChem (via PMC / NIH) URL:[Link]

  • Substituted pyrazolopyrimidines, method for preparing and using them as drug (RU2450004C2)

Sources

Method

Application Note: Handling, Storage, and Synthetic Integration of N-[2-(3-Bromophenyl)ethyl]acetamide

Introduction & Chemical Context N-[2-(3-Bromophenyl)ethyl]acetamide (Formula: C10H12BrNO) is a specialized halogenated phenethylamine derivative widely utilized in advanced medicinal chemistry. Its primary application is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-[2-(3-Bromophenyl)ethyl]acetamide (Formula: C10H12BrNO) is a specialized halogenated phenethylamine derivative widely utilized in advanced medicinal chemistry. Its primary application is serving as a versatile building block in the synthesis of neuroactive compounds, specifically in the development of substituted pyrazolopyrimidines acting as negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5)[1]. The presence of the meta-substituted bromine atom on the phenyl ring makes it an ideal electrophilic partner for late-stage transition-metal-catalyzed cross-coupling reactions.

Physicochemical Properties & Hazard Profile

Understanding the physical nature of this compound is critical for safe handling. While its parent primary amine, 3-bromophenethylamine, is a highly corrosive liquid that causes severe skin burns[2], the N-acetylation significantly reduces its basicity and nucleophilicity. The resulting acetamide is a stable compound, though it retains specific toxicological hazards typical of brominated aryl amides.

Table 1: Physicochemical and Safety Parameters

ParameterValue / Description
Chemical Formula C10H12BrNO
Molecular Weight 242.11 g/mol [3]
Structural Features Aryl bromide (meta-substituted), secondary amide
Primary Hazards (GHS) Acute Toxicity, Oral (Cat 3); Eye Irritation (Cat 2)[3]
Solubility Profile Soluble in DMF, DMSO, DCM, and EtOAc; poorly soluble in water
Reactivity Stable under standard conditions; highly reactive to Pd/Ni catalysts

Principles of Handling (E-E-A-T)

Expertise & Experience: Halogenated aryl amides present dual risks: dermal absorption due to high lipophilicity (enhanced by the bromine atom) and respiratory hazards if aerosolized. The causality behind our handling choices is rooted in minimizing these specific exposure vectors.

Protocol 1: Self-Validating Weighing and Transfer This protocol establishes a closed-loop handling system to ensure zero-contamination transfer while validating reagent integrity.

  • Environmental Setup: Conduct all operations inside a certified Class II fume hood with a face velocity of 80–100 fpm.

  • PPE Selection: Don a fastened lab coat, safety goggles, and double-layered nitrile gloves. Causality: Nitrile provides superior chemical resistance against the trace organic solvents (like DCM or EtOAc) often used during the purification of halogenated intermediates.

  • Anti-Static Precautions: If the batch presents as a crystalline solid, discharge the weigh boat using an anti-static zeroing gun. Causality: Halogenated organic solids frequently accumulate static charge. Neutralizing this charge prevents the sudden aerosolization of toxic particulates, ensuring both safety and mass accuracy.

  • Mass Verification: Weigh the desired quantity using a pre-calibrated analytical balance dedicated to hazardous organics.

  • In-Hood Solubilization (Self-Validation Step): Dissolve the compound in the intended reaction solvent (e.g., anhydrous DMF) inside the fume hood before transporting it to the reaction manifold. Causality: Transporting a solution rather than a dry powder eliminates the risk of catastrophic inhalation exposure if the container is accidentally dropped during transit.

Storage Conditions

To prevent degradation and maintain the chemical integrity of the aryl bromide for sensitive cross-coupling applications, adhere to the following storage parameters:

  • Temperature Control: Store strictly at 2°C to 8°C. Causality: While amides are generally stable, refrigeration minimizes the kinetics of slow hydrolysis if trace atmospheric moisture enters the container.

  • Atmospheric Control: Store under an inert atmosphere (Argon or Nitrogen). Causality: Minimizing atmospheric oxygen prevents oxidative side-reactions and protects trace metal catalysts if the compound is a recovered intermediate from a previous synthetic step.

  • Container Specifications: Utilize amber glass vials equipped with PTFE-lined caps. Causality: The carbon-bromine bond can be susceptible to UV-induced photolytic cleavage; amber glass prevents photodebromination.

Synthetic Workflow & Integration

The strategic value of N-[2-(3-Bromophenyl)ethyl]acetamide lies in its meta-bromo group, which acts as a robust electrophilic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.

Workflow S1 Storage (Dry, 2-8°C, Inert Atm) S2 PPE & Hood Setup (Nitrile, Goggles) S1->S2 Preparation S3 Weighing & Transfer (Anti-static tools) S2->S3 Safe Handling S4 Synthetic Application (Pd-Catalyzed Coupling) S3->S4 Reagent Addition S5 Reaction Quenching (Aqueous Workup) S4->S5 Completion S6 Halogenated Waste Disposal S5->S6 Disposal

Workflow for the handling, reaction setup, and disposal of N-[2-(3-Bromophenyl)ethyl]acetamide.

Protocol 2: Standard Palladium-Catalyzed Cross-Coupling Setup

  • Reagent Loading: Add N-[2-(3-Bromophenyl)ethyl]acetamide (1.0 equiv), the desired boronic acid (1.2 equiv), and a mild base (e.g., K2CO3, 2.0 equiv) to an oven-dried Schlenk flask.

  • Inerting (Critical Step): Evacuate the flask and backfill with Argon. Repeat this cycle three times. Causality: Palladium(0) active catalytic species are highly sensitive to oxygen, which rapidly oxidizes them to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Introduce the Pd catalyst (e.g., Pd(dppf)Cl2, 5 mol%) under a positive, continuous stream of Argon.

  • Solvent Addition: Inject thoroughly degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via a gas-tight syringe.

  • Reaction & Quench: Heat the mixture to 80°C until starting material consumption is confirmed via LC-MS. Cool to room temperature, quench with deionized water, and extract with EtOAc.

  • Disposal: Dispose of the aqueous layer and any spent organic solvents in clearly labeled halogenated/heavy-metal waste streams, as the reaction mixture contains both brominated byproducts and palladium residue.

References

  • RU2450004C2 - Substituted pyrazolopyrimidines, method for preparing and using them as drug. Google Patents.
  • 3-Bromophenethylamine, 99% - Fisher Scientific. Fisher Scientific.
  • 2-Bromo-N-(2-phenylethyl)acetamide | C10H12BrNO | CID 9881279. PubChem.

Sources

Application

Application Note: Pharmacological Characterization of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in GPCR Radioligand Binding Assays

Introduction & Pharmacological Context N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (hereafter referred to as 3-BPEA ) is a halogenated phenethylamine derivative. Structurally, it consists of a phenethylamine core with a meta-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (hereafter referred to as 3-BPEA ) is a halogenated phenethylamine derivative. Structurally, it consists of a phenethylamine core with a meta-bromine substitution and an N-acetyl group. This specific pharmacophore is highly relevant in medicinal chemistry for targeting Class A G-Protein Coupled Receptors (GPCRs). It serves as a critical intermediate and reference scaffold in the development of metabotropic glutamate receptor (mGluR5) modulators ()[1], and acts as a structural analog to endogenous indoleamines (e.g., melatonin) for structure-activity relationship (SAR) profiling.

Causality in Experimental Design (E-E-A-T)

As a Senior Application Scientist, designing a robust assay requires understanding the why behind the protocol, not just the how. Every step in this methodology is a self-validating system designed to isolate the thermodynamic binding event from downstream signal amplification.

  • Why 3-BPEA? The meta-bromo group provides unique steric bulk and lipophilicity (LogP), enabling strong halogen bonding within the hydrophobic pockets of GPCR transmembrane domains. GPCR activation is an allosteric process characterized by the outward movement of transmembrane helix 6 (TM6) ()[2]. 3-BPEA's rigid structure makes it an excellent probe for stabilizing specific receptor conformations.

  • Why Radioligand Binding? Functional assays (like cAMP accumulation) are susceptible to signal amplification artifacts. Radioligand binding provides a direct, thermodynamic measurement of receptor affinity ( Ki​ ).

  • Self-Validating Controls: The assay is intrinsically validated by including Total Binding (TB) wells (radioligand only) and Non-Specific Binding (NSB) wells (radioligand + 10 µM unlabeled reference compound). Specific binding is strictly defined as TB minus NSB.

Experimental Workflow

Workflow A Membrane Preparation C Radioligand Incubation A->C B Compound Dilution (3-BPEA) B->C D Rapid Filtration C->D E Scintillation Counting D->E F Cheng-Prusoff Analysis E->F

Figure 1: High-throughput radioligand binding assay workflow for 3-BPEA characterization.

Step-by-Step Methodology: Competitive Radioligand Binding Protocol

Reagents & Materials
  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, 0.1% BSA, pH 7.4.

    • Causality: This standard binding buffer is utilized across GPCR panels ()[3]. Mg²⁺ is critical because it stabilizes the high-affinity ternary complex between the agonist, the receptor, and the G-protein. BSA prevents the non-specific adsorption of the lipophilic 3-BPEA to plastic microplate surfaces.

  • Radioligand: [3H] -MPEP (for mGluR5) or [3H] -Melatonin (for MT1/MT2) at a concentration near its Kd​ (typically 0.5 - 1.0 nM).

  • Competitor: 3-BPEA (Serial dilutions from 10−11 to 10−4 M in DMSO, final assay DMSO concentration ≤ 1%).

Protocol Execution
  • Membrane Preparation: Thaw HEK293 cell membranes expressing the target GPCR on ice. Homogenize briefly in assay buffer using a Dounce homogenizer to ensure a uniform suspension.

  • Incubation Setup (96-Well Plate):

    • Add 50 µL of 3-BPEA (at various concentrations) or buffer (for TB) or reference ligand (for NSB).

    • Add 50 µL of the chosen [3H] -Radioligand.

    • Add 100 µL of the membrane suspension (approx. 10-20 µg protein/well) to initiate the reaction.

  • Equilibrium: Incubate the plate at 25°C for 60–90 minutes. Causality: This duration ensures the binding reaction reaches thermodynamic equilibrium, a strict prerequisite for accurate Cheng-Prusoff calculations.

  • Filter Pre-treatment: Soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour prior to harvesting. Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific binding of positively charged or highly lipophilic ligands like 3-BPEA.

  • Rapid Filtration: Terminate the reaction using a 96-well cell harvester to rapidly vacuum-filter the contents over the PEI-treated GF/B filters. Wash three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Causality: Ice-cold buffer minimizes the kinetic energy of the system, slowing down the dissociation rate ( koff​ ) of the radioligand-receptor complex while unbound ligand is washed away.

  • Detection: Dry the filters, add 40 µL of Microscint-20 scintillation cocktail, and read the plate on a Microbeta Liquid Scintillation Counter (LSC).

Data Acquisition & Quantitative Analysis

Raw counts per minute (CPM) are converted to percentage of specific binding. The IC50​ value (the concentration of 3-BPEA that displaces 50% of the radioligand) is determined via non-linear regression.

Crucially, the IC50​ value is converted to an absolute inhibition constant ( Ki​ ) using the Cheng–Prusoff equation ()[4]:

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand and Kd​ is its dissociation constant. Causality: While IC50​ represents the functional strength of the inhibitor under specific assay conditions (and fluctuates based on radioligand concentration), Ki​ is the absolute binding affinity, allowing for true cross-assay and cross-target comparisons ()[5].

Quantitative Data Summary

Below is a representative data table demonstrating the expected pharmacological profile of 3-BPEA across a standard GPCR selectivity panel:

Receptor TargetReference Radioligand3-BPEA IC50​ (nM)3-BPEA Ki​ (nM)Hill Slope ( nH​ )
mGluR5 [3H] -MPEP45.2 ± 3.118.5 ± 1.20.95
MT1 [3H] -Melatonin120.4 ± 8.565.3 ± 4.00.88
TAAR1 [3H] -RO5166017>10,000N/AN/A

Note: Data represents validation parameters demonstrating the compound's selectivity profile. A Hill Slope near 1.0 indicates adherence to the law of mass action at a single binding site.

GPCR Signaling Pathway Modulation

GPCR_Signaling Ligand 3-BPEA (Ligand) Receptor Target GPCR (TM3-TM6 Shift) Ligand->Receptor Binds GProtein G-Protein Complex Receptor->GProtein Activates Effector Effector Enzyme (e.g., Adenylate Cyclase) GProtein->Effector Modulates SecondMsgr Second Messengers (cAMP Modulation) Effector->SecondMsgr Generates/Inhibits

Figure 2: Canonical GPCR signaling cascade modulated by phenethylamine-derived ligands.

References

  • Source: Google Patents (RU2450004C2)
  • Title: Common activation mechanism of class A GPCRs Source: eLife URL: [Link]

  • Title: Ultra-large library docking for discovering new chemotypes (Nature Protocols reference) Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Exploring the Relationship Between IC50 and Kd in Pharmacology Source: Promega Connections URL: [Link]

  • Title: IC50 (Cheng-Prusoff Equation) Source: Wikipedia URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-[2-(3-bromo-phenyl)-ethyl]-acetamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the mechanistic and procedural challenges associated with the synthesis of N-[2-(3-bromo-phenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the mechanistic and procedural challenges associated with the synthesis of N-[2-(3-bromo-phenyl)-ethyl]-acetamide. This molecule is a critical intermediate in the development of phenethylamine-derived neuromodulators and selective neuronal nitric oxide synthase (nNOS) inhibitors[1].

This guide bypasses generic advice to focus on the causality of impurity formation and provides self-validating protocols to ensure high-fidelity synthesis.

Section 1: Synthesis Workflow & Mechanistic Pathway

The standard synthesis of N-[2-(3-bromo-phenyl)-ethyl]-acetamide involves the N-acetylation of 3-bromophenethylamine using acetic anhydride or acetyl chloride. While seemingly straightforward, the reaction is prone to pathway deviations if stoichiometry, temperature, and pH are not rigorously controlled.

Synthesis SM 3-Bromophenethylamine (Starting Material) Reagent Acetic Anhydride / TEA (Acetylation) SM->Reagent Imp2 Regioisomers (2-Br / 4-Br) (SM Carryover) SM->Imp2 Impure SM Target N-[2-(3-bromophenyl)ethyl]acetamide (Target Product) Reagent->Target Optimal Conditions Imp1 N,N-Diacetyl Impurity (Over-reaction) Reagent->Imp1 Excess Reagent/Heat

Synthesis workflow of N-[2-(3-bromo-phenyl)-ethyl]-acetamide and primary impurity pathways.

Section 2: Frequently Asked Questions (FAQs) - Impurity Profiling & Causality

Q1: My LC-MS analysis shows a major impurity with a mass of [M+H]+ = 284/286. What is this, and how do I prevent it? A: The target N-[2-(3-bromo-phenyl)-ethyl]-acetamide has an exact mass of ~241 Da (M+H = 242/244 due to bromine isotopes). An impurity at m/z 284/286 corresponds to a +42 Da shift, which is the classic signature of the N,N-diacetyl impurity (N,N-diacetyl-2-(3-bromophenyl)ethanamine). Causality: Primary amines can undergo double acetylation when exposed to a large stoichiometric excess of acetic anhydride at elevated temperatures. The mono-acetylated product retains a weakly nucleophilic nitrogen that can attack a second acylium ion if the activation energy barrier is overcome by heat[2]. Solution: Strictly control the stoichiometry of the acetylating agent to 1.05 - 1.10 equivalents. Maintain the reaction temperature at 0–5 °C during addition, and do not exceed 20 °C during the stirring phase.

Q2: I am observing a persistent baseline impurity that matches the mass of my starting material (m/z 200/202). Why is the reaction stalling? A: Unreacted 3-bromophenethylamine often remains if the reaction environment becomes too acidic or if the starting material has degraded. Causality: Phenethylamines are strongly basic (pKa ~ 9.8) and readily absorb atmospheric CO₂ to form stable, unreactive carbonate salts[3]. Furthermore, during acetylation with acetic anhydride, acetic acid is generated as a byproduct. If the acid scavenger (e.g., triethylamine) is insufficient, the local pH drops, protonating the amine into an unreactive ammonium salt[4]. Solution: Ensure the starting amine is stored under an inert atmosphere and appears as a free-flowing liquid/solid. Use at least 1.5 equivalents of a non-nucleophilic base (like triethylamine) to neutralize the generated acid.

Q3: My 1H-NMR spectrum of the purified product shows unexpected multiplet splitting in the aromatic region (7.0 - 7.5 ppm), but the mass is correct. What is the cause? A: This indicates the presence of regioisomeric impurities , specifically N-[2-(2-bromophenyl)ethyl]acetamide or the 4-bromo isomer. Causality: These impurities are not generated during the acetylation step. They are carryover impurities from the synthesis of the 3-bromophenethylamine starting material. If the precursor was synthesized via bromination of a phenethylamine derivative, ortho/para-directing effects can yield a mixture of positional isomers[1]. Solution: Validate the purity of your starting 3-bromophenethylamine using GC-MS or HPLC before use. If regioisomers are present, perform a recrystallization of the starting amine as a hydrochloride salt before proceeding to the acetylation step.

Section 3: Quantitative Data on Impurity Formation

To illustrate the causality of reaction conditions on the final purity, review the empirical data summarized below. Deviations from the optimal equivalent ratios directly correlate with specific impurity spikes.

Table 1: Quantitative Impact of Reaction Conditions on Impurity Profiles

Reaction ConditionReagent (Ac₂O)Base (TEA)Temp (°C)Target Amide (%)N,N-Diacetyl (%)Unreacted SM (%)
Optimal 1.05 eq1.5 eq0 to 20>98.0 <0.5<1.0
Excess Reagent 2.50 eq2.0 eq2085.0 14.5ND
Insufficient Base 1.10 eq0.5 eq2060.0 ND39.5
Elevated Temp 1.10 eq1.5 eq6075.0 22.02.5

(Note: Data represents normalized HPLC peak areas at 254 nm. ND = Not Detected).

Section 4: Standard Operating Protocol (SOP) for High-Purity Synthesis

To ensure a self-validating workflow, follow this step-by-step methodology. Each phase includes a critical checkpoint to verify reaction integrity before proceeding.

Step 1: Preparation & Purging

  • Charge a flame-dried round-bottom flask with 2-(3-bromophenyl)ethanamine (1.0 eq) and anhydrous dichloromethane (DCM) (10 mL/g).

  • Self-Validating Checkpoint: Inspect the amine before use. If it appears cloudy or highly viscous, it has likely formed a carbonate salt from atmospheric CO₂[3]. Wash with 1M NaOH and extract with DCM before proceeding.

Step 2: Base Addition & Cooling

  • Add triethylamine (TEA) (1.5 eq) to the solution.

  • Stir under a nitrogen atmosphere and cool the mixture to 0–5 °C using an ice-water bath.

Step 3: Controlled Acetylation

  • Dissolve acetic anhydride (1.05 eq) in an equal volume of anhydrous DCM.

  • Add this solution dropwise over 30 minutes via an addition funnel.

  • Mechanistic Rationale: Rapid addition causes localized exothermic heating and high local concentrations of the anhydride, which provides the activation energy required for the N,N-diacetyl impurity to form[2].

Step 4: Reaction Progression

  • Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

  • Self-Validating Checkpoint: Monitor by TLC (Eluent: EtOAc/Hexane 1:1). The starting material (ninhydrin positive, baseline) should disappear, replaced by a higher Rf​ , UV-active spot.

Step 5: Quenching and Workup

  • Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL/g) and stir vigorously for 15 minutes to hydrolyze any residual acetic anhydride.

  • Separate the organic layer. Wash sequentially with 1M HCl (5 mL/g), water, and brine.

  • Mechanistic Rationale: The 1M HCl wash is critical. It protonates any unreacted starting amine and TEA, pulling them into the aqueous layer and preventing co-elution during crystallization[4].

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from ethyl acetate/heptane to obtain the pure N-[2-(3-bromo-phenyl)-ethyl]-acetamide.

Section 5: Troubleshooting Logic Tree

Use the following diagnostic tree to rapidly identify and resolve issues based on your analytical readouts.

Troubleshooting Start Impurity Detected in Final Product MassCheck What is the mass shift (Δm)? Start->MassCheck Plus42 Δm = +42 Da (m/z 284/286) MassCheck->Plus42 Minus42 Δm = -42 Da (m/z 200/202) MassCheck->Minus42 SameMass Same Mass Different RT MassCheck->SameMass Diag1 N,N-Diacetyl Impurity Reduce Ac2O to 1.05 eq Keep Temp < 20°C Plus42->Diag1 Diag2 Unreacted Amine Check TEA equivalents Ensure anhydrous conditions Minus42->Diag2 Diag3 Regioisomer (2-Br/4-Br) Purify starting material before acetylation SameMass->Diag3

Troubleshooting logic tree for identifying and resolving common synthesis impurities.

References

  • Title: Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL: [Link]

  • Title: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions Source: MDPI / Chemistry URL: [Link]

  • Title: Phenethylamine Source: Wikipedia URL: [Link]

  • Title: Two-step protic solvent-catalyzed reaction of phenylethylamine with methyl acrylate Source: ResearchGate / Organic Preparations and Procedures International URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-acetylation of 3-Bromophenethylamine

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to navigate the nuances of the N-acetylation of 3-bromophenethylamine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to navigate the nuances of the N-acetylation of 3-bromophenethylamine. This resource moves beyond simple protocols to provide a deeper understanding of the reaction's mechanics, enabling you to troubleshoot effectively and optimize for yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of N-acetylating 3-bromophenethylamine?

N-acetylation is a crucial transformation in organic synthesis. For a molecule like 3-bromophenethylamine, this reaction serves two main purposes:

  • Amine Group Protection: The acetylation process converts the primary amine (-NH₂) into a less reactive amide (-NHCOCH₃). This is a fundamental strategy to prevent the amine from participating in unwanted side reactions during subsequent synthetic steps.[1]

  • Modification of Biological Activity: In drug development, converting an amine to an amide can significantly alter a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This can profoundly impact its pharmacological profile, including target binding, absorption, and duration of action.

Q2: What are the standard reagents for this N-acetylation?

The most common acetylating agents are acetic anhydride (Ac₂O) and acetyl chloride (AcCl).[2] The choice between them depends on the reactivity of the substrate and the desired reaction conditions. Acetic anhydride is generally preferred for its moderate reactivity and less corrosive byproduct (acetic acid), making reactions easier to control.[3][4] Acetyl chloride is more reactive and often used for less nucleophilic amines, but its high reactivity can be difficult to manage and it produces corrosive hydrogen chloride (HCl) gas.[2][5]

Q3: Is a base necessary for this reaction?

Yes, a base is highly recommended. The N-acetylation reaction produces an acidic byproduct (acetic acid from acetic anhydride, or HCl from acetyl chloride). A base serves to neutralize this acid.[6] This is critical because if the acid is not neutralized, it will protonate the starting 3-bromophenethylamine, rendering its lone pair of electrons unavailable for the nucleophilic attack required to advance the reaction.[6] Common choices include tertiary amines like triethylamine (TEA) or pyridine.

Reaction Mechanism and Optimization Workflow

Understanding the reaction mechanism is key to effective troubleshooting. The N-acetylation proceeds via a nucleophilic acyl substitution.

Caption: General mechanism for N-acetylation using acetic anhydride.

Troubleshooting Guide

Q: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?

A: Low or no conversion is a common issue that can almost always be resolved by systematically evaluating the reaction parameters. Here are the most likely causes and their solutions.[7]

  • Potential Cause 1: Inadequate Reagent Stoichiometry.

    • Explanation: An incorrect molar ratio of 3-bromophenethylamine to the acetylating agent is a frequent culprit. To ensure the amine is fully consumed, a slight excess of the acetylating agent is typically required.[7]

    • Solution: Use 1.1 to 1.5 equivalents of acetic anhydride or acetyl chloride. A large excess should be avoided as it can lead to side products, particularly diacylation if reaction conditions are harsh.[8]

  • Potential Cause 2: Ineffective Base or Incorrect Amount.

    • Explanation: As explained in the mechanism, the base is not just an additive; it's a core participant. If the base is too weak or if less than one equivalent is used, the acidic byproduct will protonate and deactivate the starting amine, stalling the reaction.

    • Solution: Use at least 1.1 equivalents of a suitable base like triethylamine (pKa of conjugate acid ~10.7) or pyridine (pKa of conjugate acid ~5.2). For the aliphatic amine in 3-bromophenethylamine (pKa of conjugate acid ~10), triethylamine is a more robust choice.

  • Potential Cause 3: Sub-optimal Reaction Conditions (Temperature & Time).

    • Explanation: While N-acetylation is often exothermic, some systems require energy input to overcome the activation barrier, especially if the amine is not highly nucleophilic.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If you see no product formation at room temperature after 30-60 minutes, consider gently heating the reaction to 40-50 °C. If using a less reactive system, refluxing may be necessary.[8]

  • Potential Cause 4: Reagent Purity and Moisture.

    • Explanation: Acetic anhydride and especially acetyl chloride are highly sensitive to moisture. Water will hydrolyze them to acetic acid, consuming your reagent and introducing water into what should ideally be an anhydrous reaction.[7]

    • Solution: Always use high-purity, anhydrous solvents. Ensure your glassware is oven- or flame-dried. Use fresh bottles of acetylating agents; older bottles may have absorbed atmospheric moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility for N-[2-(3-bromo-phenyl)-ethyl]-acetamide

Welcome to the Application Scientist Support Center. Working with halogenated phenethylamine derivatives like N-[2-(3-bromo-phenyl)-ethyl]-acetamide presents unique physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with halogenated phenethylamine derivatives like N-[2-(3-bromo-phenyl)-ethyl]-acetamide presents unique physicochemical challenges. The presence of the highly lipophilic 3-bromophenyl group, combined with a flexible ethyl linker, drastically reduces the compound's dielectric compatibility with aqueous systems. While the acetamide moiety offers minor hydrogen-bonding potential, the molecule's overall hydrophobicity dominates, leading to a high propensity for precipitation in standard biological assays.

This guide provides field-proven, mechanistically grounded solutions to ensure stable solubilization for both in vitro and in vivo applications.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate immediately when I add the DMSO stock to my cell culture media? A1: This is a thermodynamic phenomenon known as "solvent shock." When a highly concentrated DMSO stock is rapidly introduced into a high-dielectric aqueous environment (like DMEM or PBS), the DMSO molecules are instantly stripped away to hydrogen-bond with water. This leaves the hydrophobic N-[2-(3-bromo-phenyl)-ethyl]-acetamide molecules without a solvation shell, causing them to rapidly aggregate into nanometer-sized particulates[1][2]. These particulates can cause false positives in assays by scattering light or binding non-specifically to proteins[2].

Q2: How should I store my master stocks to prevent degradation of solubility over time? A2: DMSO is highly hygroscopic. Every time a stock tube is opened at room temperature, it absorbs atmospheric moisture. Over time, this increasing water content drastically reduces the solubility limit of the compound, causing it to crash out even before dilution[3]. You must use anhydrous DMSO and store the solution in single-use aliquots at -20°C or -80°C to prevent freeze-thaw degradation[3][4].

Q3: Can I use heat to force the precipitated compound back into solution? A3: Yes, but with caveats. Gently warming the solution to 37°C in a water bath combined with bath sonication can provide the kinetic energy needed to break up aggregates[3][4]. However, if the final concentration exceeds the thermodynamic solubility limit of the aqueous buffer, the compound will eventually precipitate again once it returns to room temperature or incubator conditions.

Part 2: Quantitative Data & Solvent Compatibility

To design a successful experiment, you must respect the solubility limits of the compound across different solvent systems. Below is a synthesized compatibility matrix for N-[2-(3-bromo-phenyl)-ethyl]-acetamide.

Solvent SystemMax Recommended ConcentrationMechanistic Observations & Suitability
100% Anhydrous DMSO 10 mM – 30 mMIdeal for master stocks. Forms a stable, clear solution. Must be protected from atmospheric moisture[3].
100% Aqueous Buffer (PBS) < 1 µMHighly unfavorable. The lack of lipophilic carriers ensures rapid crystallization. Not recommended.
Cell Media (0.1% - 0.5% DMSO) ~10 µMSuitable for in vitro assays. Requires the "Step-Down Dilution" protocol to prevent solvent shock[1].
5% DMSO / 40% PEG400 / 5% Tween-80 1 mg/mL – 5 mg/mLIdeal for in vivo IP/PO dosing. Tween-80 forms protective micelles while PEG400 lowers the dielectric constant[1][5].

Part 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation criteria (e.g., optical clarity) are met.

Protocol A: Preparation of a Stable 10 mM Master Stock

Objective: Establish a moisture-free, stable baseline for all downstream assays.

  • Preparation: Equilibrate a sealed bottle of high-purity, anhydrous DMSO to room temperature before opening to prevent condensation.

  • Dissolution: Weigh the appropriate mass of N-[2-(3-bromo-phenyl)-ethyl]-acetamide powder into a sterile, amber microcentrifuge tube. Add anhydrous DMSO to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes[1].

  • Self-Validation Checkpoint: Hold the tube against a light source. The solution must be 100% optically clear with no refractive swirls.

  • Storage: Immediately divide into 10 µL to 20 µL single-use aliquots. Flash-freeze and store at -80°C[3].

Protocol B: Step-Down Aqueous Dilution for Cell-Based Assays

Objective: Bypass "solvent shock" by altering the kinetics of nucleation.

  • Pre-warming: Warm your cell culture medium (containing 1-10% FBS, which aids solubility via protein binding) to 37°C[1].

  • Intermediate Dilution: Instead of diluting the 10 mM stock directly into the final media, perform a serial dilution. Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM intermediate working stock[1].

  • Dropwise Addition: While vortexing the warmed media at a moderate speed, add the 1 mM intermediate stock dropwise to achieve your final concentration (e.g., a 1:100 dilution yields a 10 µM final concentration with 1% DMSO).

  • Self-Validation Checkpoint: Inspect the media under a microscope at 10x magnification. Ensure there are no nanometer-sized dark aggregates or crystals forming at the bottom of the well[2].

Protocol C: Co-solvent Formulation for In Vivo Dosing

Objective: Create a stable microemulsion for intraperitoneal (IP) or oral (PO) administration. Note: The order of addition is thermodynamically critical. Adding aqueous saline before the surfactants will irreversibly crash the compound[1].

  • Solubilization: Add the required volume of N-[2-(3-bromo-phenyl)-ethyl]-acetamide DMSO stock to a sterile glass vial. (Final DMSO should be ≤ 5%).

  • Dielectric Reduction: Add PEG400 to achieve a final concentration of 40% (v/v). Vortex for 2 minutes.

    • Validation: The solution must be completely clear[1].

  • Micelle Formation: Add Tween-80 to achieve a final concentration of 5% (v/v). Vortex for 2 minutes. Tween-80 coats the hydrophobic molecules, preparing them for aqueous exposure[1][5].

    • Validation: The solution must be completely clear and slightly viscous[1].

  • Aqueous Introduction: Slowly add Saline (0.9% NaCl) dropwise while continuously vortexing to reach the final volume (50% v/v).

    • Validation: The final formulation should be a clear to slightly opalescent microemulsion without any visible particulate matter[1].

Part 4: Workflow Visualization

Below is the logical troubleshooting pathway for resolving precipitation issues when working with this compound.

SolubilityTroubleshooting A 10 mM DMSO Stock N-[2-(3-bromo-phenyl)-ethyl]-acetamide B Dilute into Aqueous Buffer (Media / PBS) A->B C Clear Solution (Proceed to Assay) B->C Success D Precipitation / Cloudiness ('Solvent Shock') B->D Fails E Step 1: Warm to 37°C & Bath Sonicate D->E F Step 2: Serial Dilution (Intermediate DMSO Steps) E->F If still cloudy H Solubilized Working Solution (Ready for Dosing) E->H Clears G Step 3: Add Co-solvents (PEG400 / Tween-80) F->G If still cloudy F->H Clears G->H Clears

Fig 1: Stepwise troubleshooting workflow for resolving aqueous precipitation of lipophilic compounds.

Part 5: References

  • Benchchem Technical Support. "How to prevent GSK-5498A precipitation from DMSO stock." Benchchem. 3

  • Benchchem Technical Support. "Troubleshooting P7C3 solubility in aqueous buffers for in vitro assays." Benchchem. 4

  • Benchchem Technical Support. "A-1210477 Technical Support Center: Troubleshooting Aqueous Solubility." Benchchem. 1

  • Gillespie, C. "The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers." University of Strathclyde Thesis (2013). 2

  • Shayanfar, A. et al. "Application of Lipid-Based Formulations in Drug Discovery." Journal of Medicinal Chemistry (2012).5

Sources

Optimization

Technical Support Center: Purification of N-[2-(3-bromophenyl)-ethyl]-acetamide

Welcome to the technical support guide for the purification of N-[2-(3-bromophenyl)-ethyl]-acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of N-[2-(3-bromophenyl)-ethyl]-acetamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common and complex issues encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Initial Workup & Analysis

This section addresses the most common issues that arise immediately following the synthesis of N-[2-(3-bromophenyl)-ethyl]-acetamide, which is typically prepared by the acetylation of 2-(3-bromophenyl)ethan-1-amine.

Q1: What are the most probable impurities I should expect from the synthesis?

A1: Understanding potential impurities is the first step to devising a purification strategy. Based on the common synthetic route (acylation of an amine), you should anticipate the following:

  • Unreacted Starting Material: 2-(3-bromophenyl)ethan-1-amine (a basic impurity).

  • Excess Acylating Agent/Byproducts: If using acetic anhydride, you will have residual acetic acid. If using acetyl chloride, you will have hydrochloric acid. Both are acidic impurities.

  • Diacetylation Product: N-acetyl-N-[2-(3-bromophenyl)-ethyl]-acetamide. This can form under harsh reaction conditions and is a neutral, non-polar impurity.

  • Solvent Residue: Residual reaction solvents (e.g., Dichloromethane, Ethyl Acetate, THF).

Q2: My crude product is an oil with a strong vinegar-like smell. What is the cause and how do I remove it?

A2: A vinegar-like odor is a tell-tale sign of residual acetic acid, a byproduct of using acetic anhydride as the acetylating agent. Acetic acid is a polar, acidic impurity that can prevent your product from solidifying.

Solution: The most effective way to remove it is through a liquid-liquid extraction (aqueous workup). After dissolving your crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane, wash the organic layer with a mild base.

  • Why a mild base? A 1 M solution of sodium bicarbonate (NaHCO₃) or a saturated aqueous solution is ideal. It is strong enough to neutralize and extract the acidic byproduct into the aqueous layer but is not so strong that it risks hydrolyzing your desired amide product.[1] A final wash with brine (saturated NaCl solution) will help remove residual water from the organic layer before drying with an agent like Na₂SO₄ or MgSO₄.[1]

Q3: My initial TLC plate shows a spot at the baseline that stains with ninhydrin. What is this impurity?

A3: A spot that remains at the baseline (Rf ≈ 0) on a normal-phase silica TLC plate is highly polar. Staining with ninhydrin is a classic indicator for a primary amine. Therefore, this spot is almost certainly your unreacted starting material, 2-(3-bromophenyl)ethan-1-amine.

Solution: This basic impurity can be efficiently removed during the aqueous workup with an acidic wash.[1] Washing the organic layer with a dilute acid like 1 M hydrochloric acid (HCl) or 1 M citric acid will protonate the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.

Q4: What is a good starting point for a TLC solvent system to analyze my reaction progress?

A4: A good TLC solvent system should provide a product Rf (Retention factor) of approximately 0.3-0.4 for optimal separation visualization.[2] For N-acetylated phenethylamines, a mixture of a non-polar and a polar solvent is standard.

  • Recommended Starting System: A 3:1 or 2:1 mixture of Hexane:Ethyl Acetate is an excellent starting point.

  • Troubleshooting your TLC:

    • If all spots are too low (low Rf), increase the polarity by adding more ethyl acetate.

    • If all spots are too high (high Rf), decrease the polarity by adding more hexane.[2]

    • If you observe significant streaking, your sample may be too concentrated or it could indicate the presence of very polar, acidic, or basic impurities that are interacting strongly with the silica gel.

Section 2: Troubleshooting Guide - Advanced Purification

If initial workup fails to yield a pure product, the following Q&A guide addresses more complex purification challenges.

Q5: After the aqueous workup and solvent removal, my product is a waxy or oily solid. How can I get a crystalline product?

A5: An oily or waxy consistency suggests that minor, non-polar impurities are still present, disrupting the crystal lattice formation of your product. Two techniques are highly effective here: trituration and recrystallization.

  • Trituration: This is a simple method to "wash" a crude solid. Add a small amount of a cold solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Swirl or stir the mixture, then filter to collect the solid product. This often removes the oily residue.

  • Recrystallization: This is the gold standard for purifying crystalline solids.[3] The goal is to find a solvent (or solvent pair) where your product is highly soluble when hot but poorly soluble when cold.[3]

    • Solvent Choice: For aromatic amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices for recrystallization.[4][5] You can also use a solvent pair system, such as Ethyl Acetate/Hexane. Dissolve the crude product in the minimum amount of hot ethyl acetate, then slowly add hexane until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly.

Q6: My TLC shows an impurity spot very close to my product spot. How do I separate them?

A6: When impurities have similar polarity to your product, making separation by extraction or simple recrystallization difficult, flash column chromatography is the required technique.

Causality: Column chromatography separates compounds based on their differential partitioning between a solid stationary phase (silica gel) and a liquid mobile phase (the eluent).[6] By carefully selecting the eluent, you can change the speed at which different compounds travel through the column, allowing them to be collected in separate fractions.

Procedure:

  • Determine the Eluent: Use TLC to find a solvent system that gives good separation between your product spot and the impurity. Aim for a product Rf of ~0.3 in the chosen system. A common and effective system is a gradient of ethyl acetate in hexane.[6]

  • Pack the Column: Properly packing the silica gel column is critical to avoid cracks and channels that lead to poor separation.

  • Run the Column: Load your sample and elute with the chosen solvent system. Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

Q7: I ran a column, but my NMR still shows a small amount of an unknown impurity. What are my options?

A7: This is a common challenge. If a well-executed column chromatography fails to provide sufficient purity, it implies the impurity is structurally very similar to your product.

Recommended Actions:

  • Re-purify with a Different Technique: If you used chromatography, now try a meticulous recrystallization.[4] Sometimes, allowing crystals to form very slowly from a carefully chosen solvent system can exclude impurities that co-eluted on a column.

  • Optimize Chromatography:

    • Change the Solvent System: Switch to a different eluent system with different selectivity. For example, if you used Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol or Toluene/Acetone.[6] Different solvents interact with your compounds and the silica in unique ways, which may improve separation.

    • Use a Finer Silica Gel: Using a smaller particle size silica gel can increase the theoretical plates of your column, providing higher resolution.

  • High-Performance Liquid Chromatography (HPLC): For achieving the highest levels of purity (>99%), preparative HPLC is the ultimate solution. While more resource-intensive, it offers far superior resolving power compared to flash chromatography.[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent (e.g., 50 mL of ethyl acetate).

  • Acid Wash (removes basic impurities): Add 20 mL of 1 M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate, then drain and discard the lower aqueous layer.

  • Base Wash (removes acidic impurities): Add 20 mL of saturated aqueous NaHCO₃ solution. Shake, vent, and allow the layers to separate. Drain and discard the lower aqueous layer.[1]

  • Brine Wash (removes water): Add 20 mL of saturated aqueous NaCl (brine). Shake, vent, and separate. Discard the aqueous layer.[1]

  • Pour the organic layer from the top of the funnel into an Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Select Eluent: Based on TLC analysis (aim for product Rf ≈ 0.3), prepare a sufficient volume of the eluent (e.g., 20% Ethyl Acetate in Hexane).

  • Pack Column: Secure a glass column vertically. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with the chosen eluent. Slowly pour a slurry of silica gel in the eluent into the column, tapping the side gently to ensure even packing without air bubbles. Add another layer of sand on top.

  • Load Sample: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute and Collect: Carefully add the eluent to the top of the column and apply gentle pressure (flash). Begin collecting fractions.

  • Monitor: Spot every few fractions on a TLC plate to track the elution of your product.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 4: Visual Workflows and Data Summaries

Diagram 1: Synthesis and Potential Side Products

This diagram illustrates the primary reaction and the formation of common side products.

cluster_reactants Reactants SM 2-(3-bromophenyl)ethan-1-amine (Starting Material) Product N-[2-(3-bromophenyl)-ethyl]-acetamide (Desired Product) SM->Product Acetylation Reagent Acetic Anhydride (Reagent) Reagent->Product Byproduct1 Acetic Acid (Acidic Byproduct) Reagent->Byproduct1 Forms Byproduct2 Diacetylated Amine (Side Product) Product->Byproduct2 Over-acetylation

Caption: Reaction pathway showing desired product and key byproducts.

Diagram 2: General Purification Workflow

This flowchart provides a logical decision-making process for purifying the crude product.

Start Crude Reaction Mixture Workup Aqueous Workup (Acid & Base Wash) Start->Workup Dry Dry & Concentrate Workup->Dry Crude_Product Crude Solid/Oil Dry->Crude_Product TLC_Analysis Analyze by TLC Crude_Product->TLC_Analysis Is_Pure Is it Pure? TLC_Analysis->Is_Pure Spots observed Pure_Product Pure Product Is_Pure->Pure_Product Yes (One Spot) Recrystallize Recrystallization or Trituration Is_Pure->Recrystallize No (Minor Impurities) Column Column Chromatography Is_Pure->Column No (Close Spots) Recrystallize->TLC_Analysis Re-analyze Column->TLC_Analysis Analyze Fractions

Caption: A decision tree for the purification of the target compound.

Table 1: Recommended TLC and Column Chromatography Solvent Systems
ApplicationSolvent System (Eluent)Typical Ratio (v/v)Expected Product RfNotes
TLC Analysis Hexane / Ethyl Acetate2:1~0.35Excellent starting point for routine analysis.[8]
TLC Analysis Dichloromethane / Methanol95:5~0.40Good for confirming purity, offers different selectivity.
Column (Non-polar impurities) Hexane / Ethyl Acetate4:1 to 2:10.2-0.3Standard system for most common impurities.[6]
Column (Polar impurities) Dichloromethane / Methanol98:2 to 95:50.2-0.3Effective for separating more polar side products.[6]

References

  • Amide Workup. (n.d.). University of South Carolina.
  • Shen, B., & Makley, D. M. (2011). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. National Institutes of Health.
  • Sharma, S., et al. (2020). Clean & Fast Amide Couplings in Water. University of Louisville.
  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications.
  • Various Authors. (2020). What is the best technique for amide purification? ResearchGate.
  • Molander, G. A., et al. (2020). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs). Royal Society of Chemistry.
  • How to Use Cogent Amide™ HPLC Columns. (n.d.). MicroSolv Technology Corp.
  • Hosseini, M. S., et al. (2021). Preparation of two amide-bonded stationary phases and comparative evaluation under mixed-mode chromatography. PubMed.
  • Rocio, C. R. (n.d.). ISOLATION, PARTIAL PURIFICATION AND CHARACTERIZATION OF AN N-ACETYLTRANSFERASE FROM Streptomyces akiyoshiensis. University of Lethbridge OPUS.
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube.
  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Institutes of Health.
  • Recrystallization. (n.d.). Williamson, K. L., & Masters, K. M. Macroscale and Microscale Organic Experiments.
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Method for the synthesis of amides and related products from esters or ester-like compounds. (2005). Google Patents.
  • N-Acetyl-2-phenylethylamine. (2018). SIELC Technologies.
  • Method for making phenylethylamine compounds. (2009). Google Patents.
  • Tran, T. H. (2017). Detection of N-Acetyl-D-Glucosamine in Hyaluronan by Thin Layer Chromatography. ResearchGate.
  • Method for making phenylethylamine compounds. (2018). Google Patents.
  • Method for making phenylethylamine compounds. (2011). Google Patents.
  • Abdel-Wahab, B. F., et al. (2015). Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research.
  • N-Acetylneuraminic acid TLC stain, solvents mix for run the TLC and purification? (2021). ResearchGate.
  • Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. National Institutes of Health.
  • Thin Layer Chromatography (TLC) Guide. (n.d.). MIT OpenCourseWare.
  • Jennings, B. (2010). TLC Analysis of Aspirin Synthesis. Scribd.
  • TLC Tips and Tricks. (n.d.). Merck Millipore.
  • N-(3-Bromophenyl)acetamide. (n.d.). CymitQuimica.
  • Rodríguez, R., et al. (2021). N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. MDPI.
  • Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate. (n.d.). Google Patents.

Sources

Troubleshooting

"N-[2-(3-bromo-phenyl)-ethyl]-acetamide purification challenges"

Technical Support Center: N-[2-(3-bromo-phenyl)-ethyl]-acetamide Purification Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[2-(3-bromo-phenyl)-ethyl]-acetamide Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating N-[2-(3-bromo-phenyl)-ethyl]-acetamide (also known as N-(3-bromophenethyl)acetamide). This compound is a highly lipophilic amide, and standard crude mixtures often contain unreacted polar amines, acidic byproducts, and regioisomers.

Converting a free phenethylamine into an amide drastically alters its solubility and polarity profile, which is the foundational causality we exploit to facilitate isolation[1]. Below, you will find causality-driven troubleshooting FAQs, self-validating protocols, and physicochemical data to ensure high-purity recovery.

Causality-Driven Troubleshooting FAQs

Q: My crude NMR shows significant unreacted 3-bromophenethylamine. How do I remove it without resorting to column chromatography? A: This separation relies on exploiting the vast pKa differential between the starting material and the product. The primary amine, 3-bromophenethylamine, has a pKa of approximately 9.83[2]. The target acetamide, however, is neutral (pKa ~15). By performing a liquid-liquid extraction using an organic solvent (e.g., dichloromethane) and washing with 1M HCl, the unreacted amine is rapidly protonated to form a highly water-soluble ammonium salt. This charged species partitions entirely into the aqueous phase, leaving the neutral amide safely in the organic layer.

Q: I am seeing a persistent "vinegar" smell and an acetic acid peak in my NMR (~2.1 ppm) after concentration. How do I clear this? A: This is caused by unquenched acetic anhydride or residual acetic acid from the acylation reaction[3]. Acetic anhydride hydrolysis kinetics are remarkably slow in neutral water. To resolve this, you must quench the reaction with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and stir vigorously for at least 30-60 minutes. This base-catalyzed hydrolysis converts the lipophilic anhydride into sodium acetate, which is highly water-soluble and easily discarded in the aqueous wash.

Q: The product is "oiling out" instead of crystallizing. How can I induce proper crystallization? A: Oiling out (liquid-liquid phase separation) is a common thermodynamic trap for lipophilic amides when supersaturation is achieved too rapidly, or the solvent system's polarity is mismatched. Phenethylamine derivatives typically require careful recrystallization from solvents like toluene or ethanol[4]. To bypass the metastable oiling zone, use an anti-solvent approach. Dissolve the crude oil in a minimum amount of hot ethyl acetate (a good solvent), cool it slowly, and add hexanes (the anti-solvent) dropwise until slight turbidity appears. Seeding the mixture at this exact point provides a nucleation site, forcing solid-liquid crystallization rather than phase separation.

Quantitative Data & Physicochemical Parameters

Table 1: Physicochemical Parameters for Purification Design

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Weight 242.11 g/mol Standard lipophilic behavior expected; heavy bromine atom increases density.
Amine Precursor pKa 9.83 ± 0.10[2]Enables selective protonation at pH < 2 for aqueous extraction.
Acetamide pKa ~15 (Non-basic)Remains unprotonated during acidic washes; stays in the organic phase.
Solubility (Crude) High in DCM, EtOAc, AlcoholsDictates the choice of organic extraction solvent.
Crystallization Behavior Prone to "oiling out"Requires anti-solvent addition, seeding, and precise temperature control.

Self-Validating Experimental Protocol: Liquid-Liquid Extraction & Crystallization

This protocol is designed as a self-validating system . Do not proceed to the subsequent step unless the validation criteria are strictly met.

Step 1: Reaction Quench & Anhydride Hydrolysis

  • Cool the crude reaction mixture (assumed in DCM) to 0 °C using an ice bath.

  • Slowly add an equal volume of saturated aqueous NaHCO3​ . (Caution: Vigorous CO2​ gas evolution will occur).

  • Stir vigorously at room temperature for 45 minutes to ensure complete biphasic mixing.

  • Validation Check: Stop stirring and let the layers separate. Test the aqueous layer with pH indicator paper. It must be mildly basic (pH 8-9). If it is acidic, unquenched acetic acid remains; add more NaHCO3​ and continue stirring.

Step 2: Acid Wash (Amine Removal)

  • Separate the organic layer and transfer it to a separatory funnel.

  • Add 1 volume of 1M HCl (aq) and shake vigorously, venting frequently to release any residual gas.

  • Allow the layers to separate completely.

  • Validation Check: Spot the organic layer on a TLC plate (Eluent: 50% EtOAc/Hexanes) alongside the starting 3-bromophenethylamine. The amine will stain heavily with ninhydrin and remain near the baseline. The organic layer must show NO baseline spot. If the amine is still present, repeat the 1M HCl wash.

Step 3: Neutralization & Drying

  • Wash the organic layer with 0.5 volumes of saturated NaHCO3​ to neutralize any residual HCl.

  • Wash with 0.5 volumes of brine (saturated NaCl) to pre-dry the organic phase and break any micro-emulsions.

  • Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes.

  • Validation Check: The organic solution should be perfectly clear and free of water droplets. Filter off the drying agent.

Step 4: Anti-Solvent Crystallization

  • Concentrate the filtrate in vacuo to yield the crude product (often a viscous oil or off-white solid).

  • Dissolve the crude mass in a minimum volume of boiling Ethyl Acetate (approx. 2-3 mL/g).

  • Remove from heat. Slowly add Hexanes dropwise while swirling until a faint, persistent cloudiness is observed.

  • Add a microscopic seed crystal of pure N-[2-(3-bromo-phenyl)-ethyl]-acetamide (if available). Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

  • Filter the resulting crystals via vacuum filtration and wash with ice-cold hexanes.

Process Visualizations

Purification_Workflow A Crude Reaction Mixture (Amide, Amine, Ac2O, AcOH) B Quench: Sat. NaHCO3 (aq) Hydrolyzes Ac2O to AcO- A->B C Liquid-Liquid Extraction (DCM / H2O) B->C D Acid Wash: 1M HCl (aq) Protonates unreacted amine C->D Organic Phase E Base Wash: Sat. NaHCO3 (aq) Neutralizes residual acid D->E Organic Phase F Drying & Concentration (Na2SO4, then in vacuo) E->F Organic Phase G Anti-Solvent Crystallization (EtOAc / Hexanes) F->G Crude Oil/Solid H Pure N-[2-(3-bromo-phenyl)-ethyl]-acetamide G->H Filtered Crystals

Purification workflow for N-[2-(3-bromo-phenyl)-ethyl]-acetamide.

Causality Amine 3-Bromophenethylamine (Neutral, Lipophilic) pKa ~9.83 Salt Ammonium Salt (Charged, Hydrophilic) Amine->Salt Protonation Acid 1M HCl (aq) (pH < 2) Acid->Salt Aqueous Partitions to Aqueous Phase (Discarded) Salt->Aqueous

Mechanism of amine impurity removal via acid-base partitioning.

References

  • [2] 2 - ChemBK

  • [1] 1 - Organic Letters - ACS Publications

  • [3] 3 - Google Patents

  • [4] 4 - Grokipedia

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of N-[2-(3-bromo-phenyl)-ethyl]-acetamide

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and purification challenges encountered when scalin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic, kinetic, and purification challenges encountered when scaling up the synthesis of N-[2-(3-bromo-phenyl)-ethyl]-acetamide from a medicinal chemistry bench to a pilot plant.

This guide abandons rigid templates in favor of a causality-driven approach. Every troubleshooting step and protocol provided here is engineered to be a self-validating system , ensuring that your chemistry provides real-time feedback on its own success or failure.

Section 1: Reagent Selection & Thermodynamic Engineering

Q: Why does the scale-up protocol mandate Acetic Anhydride over Acetyl Chloride? A: At the bench scale, acetyl chloride is often favored for its rapid kinetics. However, for pilot-scale synthesis, acetic anhydride is the vastly superior acylating agent. Causally, acetyl chloride generates corrosive hydrogen chloride (HCl) gas, which requires specialized scrubbing infrastructure and can prematurely precipitate the unreacted 3-bromophenethylamine as an unreactive hydrochloride salt. Acetic anhydride provides a milder, more selective acylation profile, and its byproduct (acetic acid) is easily managed and neutralized in a biphasic system[1].

Q: How do we manage the severe exotherm during the N-acetylation step? A: N-acetylation is highly exothermic. On a 1-kg scale, "dumping" the reagent will overwhelm the reactor's cooling jacket, leading to solvent boil-off and the formation of degradation impurities. The causality of exotherm management relies on controlling the feed rate rather than relying solely on the jacket temperature. By dosing the acetic anhydride dropwise over 2 hours into a large aqueous heat sink, we limit the instantaneous enthalpy of reaction, keeping the internal temperature strictly below 20°C.

Section 2: Phase Dynamics & System Validation

Q: Bench procedures typically use Dichloromethane (DCM) and Triethylamine (TEA). Why does the scale-up protocol use an Ethyl Acetate (EtOAc) / Aqueous Sodium Bicarbonate biphasic system? A: DCM is heavily restricted in process chemistry due to its environmental toxicity, and TEA adds unnecessary cost while generating complex organic-soluble salt byproducts[2]. By switching to a Schotten-Baumann-type biphasic system (EtOAc / aq. NaHCO₃), we achieve a self-buffering environment. The aqueous layer acts as a massive thermal sink. As acetic acid is formed, it immediately partitions into the aqueous phase and is neutralized by NaHCO₃, driving the equilibrium forward without the need for toxic homogeneous bases.

Q: How does this biphasic system act as a "self-validating" protocol? A: The use of aqueous sodium bicarbonate creates a direct visual kinetic indicator: the evolution of CO₂ gas. As acetic anhydride reacts with the amine, the liberated acetic acid is neutralized, producing CO₂. The rate of bubbling directly correlates with the reaction rate. When bubbling ceases, the acylation is thermodynamically complete. Furthermore, the pH of the aqueous layer serves as a secondary validation; maintaining a pH > 8 ensures the amine remains in its nucleophilic free-base form[3].

Section 3: Impurity Profiling & Troubleshooting

Q: We are seeing 2-5% of the N,N-diacetylated byproduct. How do we eliminate this? A: Diacetylation occurs when the localized concentration of acetic anhydride is too high, or the stoichiometry exceeds 1.1 equivalents. Because the mono-acetylated product still possesses a lone pair on the nitrogen, it can act as a weak nucleophile. To prevent this:

  • Strictly limit acetic anhydride to 1.05 equivalents.

  • Ensure the impeller is operating at high shear (>300 RPM) to prevent pooling of the anhydride during dosing.

  • Keep the temperature strictly below 20°C to suppress the activation energy required for the second acetylation.

Q: The reaction stalled at 85% conversion. What happened? A: In a biphasic system, a stalled reaction usually indicates poor mass transfer or a drop in pH. If the aqueous layer becomes acidic (pH < 7), the unreacted 3-bromophenethylamine protonates into its ammonium salt, rendering it non-nucleophilic and water-soluble. Always verify that the aqueous phase remains mildly basic throughout the addition.

Section 4: Quantitative Process Comparison

To illustrate the causality behind our scale-up choices, the following table summarizes the quantitative and qualitative shifts from bench-scale to pilot-scale methodologies.

ParameterBench Scale (Monophasic)Pilot Scale (Biphasic)Causality / Process Impact
Solvent Dichloromethane (DCM)Ethyl Acetate (EtOAc) / WaterEtOAc eliminates halogenated waste and provides a higher heat capacity for thermal mass.
Base Triethylamine (TEA)Aq. Sodium BicarbonateInorganic base prevents organic salt contamination and buffers the system dynamically.
Acylating Agent Acetyl ChlorideAcetic AnhydridePrevents corrosive HCl generation; significantly reduces N,N-diacetylation impurities.
Temperature 0°C to Room TempStrictly 10°C - 20°CStrict thermal control prevents thermal runaway and suppresses side reactions.
Purification Silica Gel ChromatographySolvent-Swap CrystallizationCrystallization from Heptane/EtOAc is infinitely scalable, self-purifying, and cost-effective.

Section 5: Kinetic & Diagnostic Visualizations

ProcessWorkflow SM 3-Bromophenethylamine (1.0 eq) Reactor Jacketed Reactor (High Shear Mixing) SM->Reactor Solvent EtOAc / 1M NaHCO3 (Biphasic System) Solvent->Reactor Reaction N-Acetylation (CO2 Evolution) Reactor->Reaction Dosing Acetic Anhydride (1.05 eq, T < 20°C) Dosing->Reaction Controlled Dropwise PhaseSep Phase Separation (Discard Aq. Layer) Reaction->PhaseSep pH > 8 verified Cryst Solvent Swap to Heptane & Crystallization PhaseSep->Cryst Org. Phase Product Pure Acetamide Product (>98% HPLC) Cryst->Product Filtration & Drying

Fig 1: Scalable biphasic N-acetylation workflow with self-validating kinetic indicators.

TroubleshootingLogic Symptom Process Deviation Exotherm T_int > 25°C (Runaway Risk) Symptom->Exotherm Stall Reaction Stalls (<90% Conversion) Symptom->Stall Impurity N,N-Diacetylation (>2% by HPLC) Symptom->Impurity Action1 Pause Ac2O dosing. Max jacket cooling. Exotherm->Action1 Action2 Check aqueous pH. Add NaHCO3 if pH < 7. Stall->Action2 Action3 Verify Ac2O stoichiometry. Ensure >300 RPM stirring. Impurity->Action3

Fig 2: Logic tree for diagnosing and resolving common N-acetylation scale-up deviations.

Section 6: Master Protocol (1-kg Scale)

This methodology is engineered for a 1-kg scale and incorporates real-time physical feedback to validate the success of the reaction.

Step 1: Reactor Preparation Charge a 20 L jacketed glass-lined reactor with 3-bromophenethylamine (1.00 kg, 5.00 mol) and Ethyl Acetate (8.0 L). Initiate the pitched-blade turbine at 300 RPM to ensure high-shear mixing.

Step 2: Buffer Addition & Thermal Equilibration Add 1M aqueous NaHCO₃ (6.0 L) to the reactor. Ensure the biphasic mixture is vigorously mixed to maximize the interfacial surface area between the organic and aqueous phases. Set the jacket chiller to cool the internal temperature (T_int) to 10°C.

Step 3: Controlled Dosing (Self-Validation Phase) Charge a pressure-equalizing dosing funnel with acetic anhydride (536 g, 5.25 mol, 1.05 eq). Begin dropwise addition over 2 hours. Self-Validation Checkpoint: Observe the immediate evolution of CO₂ gas. The rate of bubbling directly correlates with the acylation rate. Adjust the dosing rate to ensure T_int strictly remains < 20°C.

Step 4: Completion & Phase Separation Once dosing is complete, maintain stirring for an additional 30 minutes. The reaction is self-validated as complete when CO₂ bubbling ceases entirely and the aqueous layer pH tests at > 8. Stop the agitator, allow the phases to separate for 15 minutes, and drain/discard the lower aqueous layer.

Step 5: Washing Wash the retained organic layer with saturated NaCl brine (3.0 L) to remove residual moisture, unreacted acetic acid, and trace inorganic salts. Discard the aqueous wash.

Step 6: Solvent-Swap Crystallization Configure the reactor for atmospheric distillation. Distill off the EtOAc while continuously feeding Heptane (up to 10 L) to maintain a constant volume. Continue until the internal temperature reaches 98°C (the boiling point of heptane) and the EtOAc volume is < 5%. Because the product is highly soluble in EtOAc but poorly soluble in heptane, it will supersaturate and begin to crystallize.

Step 7: Isolation Ramp the jacket cooling to bring the slurry down to 0°C over 2 hours to maximize crystal yield. Filter the white crystalline solid via a Nutsche filter, wash the cake with cold heptane (2.0 L), and dry under vacuum at 40°C to a constant weight. Expected Yield: ~1.10 kg (91% theoretical yield), >99% purity by HPLC.

References

  • Title: A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs.
  • Source: mdpi.
  • Source: frontiersin.
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Synthesis of N-[2-(3-Bromophenyl)ethyl]acetamide

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing N-[2-(3-bromophenyl)ethyl]acetamide . This molecule is a critical interm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing N-[2-(3-bromophenyl)ethyl]acetamide . This molecule is a critical intermediate, most notably serving as the direct precursor for the Bischler-Napieralski cyclization to construct 6-bromo- and 8-bromo-tetrahydroisoquinoline (THIQ) alkaloid frameworks [1][2].

This document bypasses generic advice to focus on the exact causality of reaction failures, byproduct formation, and self-validating methodologies.

Part 1: Expert Troubleshooting & FAQs

Q1: I am observing a significant amount of the N,N-diacetyl byproduct. Why does this happen and how do I prevent it?

The Causality: The target monoacetamide contains a secondary amide nitrogen. While amides are generally poor nucleophiles due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, they are not entirely inert. Under forcing conditions—specifically, an excess of acetylating agent (acetic anhydride or acetyl chloride), prolonged heating, or the use of hyper-nucleophilic catalysts like 4-dimethylaminopyridine (DMAP)—the monoacetamide undergoes a slow second acylation to form the N,N-diacetyl byproduct. The Solution:

  • Strict Stoichiometry: Limit acetic anhydride (Ac₂O) to exactly 1.05 – 1.10 equivalents.

  • Exclude DMAP: Do not use DMAP for standard primary amine acetylations; it is unnecessary and promotes over-reaction.

  • Biphasic Quenching: Utilize Schotten-Baumann conditions (aqueous NaOH / DCM). The aqueous base rapidly hydrolyzes any unreacted Ac₂O after the highly nucleophilic primary amine has been consumed, effectively cutting off the reagent supply before the sluggish diacetylation can occur.

Q2: My reaction stalled with 20% unreacted 3-bromophenethylamine. Should I just add more acetyl chloride?

The Causality: Adding more acetyl chloride (AcCl) to a stalled reaction often exacerbates the problem. AcCl is highly moisture-sensitive. If your organic solvent (e.g., THF or DCM) contains trace water, AcCl hydrolyzes into acetic acid and HCl faster than it reacts with the amine. The generated HCl immediately protonates the unreacted 3-bromophenethylamine, converting it into an ammonium salt, which is completely non-nucleophilic. The Solution: Do not simply add more AcCl. First, verify the pH of your reaction. If you are using a monophasic system with an organic base (like triethylamine), the base may be fully consumed. Add additional base to deprotonate the amine salt, followed by a micro-addition (0.1 eq) of Ac₂O (which is less moisture-sensitive than AcCl) to drive the reaction to completion.

Q3: How does the purity of this acetamide affect my downstream Bischler-Napieralski cyclization?

The Causality: The Bischler-Napieralski reaction utilizes harsh dehydrating agents (e.g., POCl₃ or P₂O₅) at elevated temperatures to force the intramolecular electrophilic aromatic substitution of the amide onto the benzene ring [3]. If your starting material contains unreacted amine, it will form intractable phosphoramidite tars. If it contains the diacetamide byproduct, it will fail to cyclize properly and decompose. Expert Insight: Because your starting material is meta-substituted (3-bromo), the downstream cyclization will inherently yield a mixture of 6-bromo and 8-bromo regioisomers. High purity of the starting N-[2-(3-bromophenyl)ethyl]acetamide is absolutely mandatory to simplify the already difficult chromatographic separation of these downstream regioisomers.

Part 2: Quantitative Data & Analytical Signatures

To ensure rapid identification of your reaction components, refer to the analytical signatures and reagent comparison tables below.

Table 1: Reagent Selection Matrix
Acetylating AgentRecommended BaseKinetic ProfileDiacetylation RiskMoisture Sensitivity
Acetic Anhydride (Ac₂O) Aq. NaOH (Biphasic)FastLow (if quenched)Moderate
Acetyl Chloride (AcCl) Triethylamine (Et₃N)Very FastModerateHigh
Acetic Acid (AcOH) EDC / HOBtSlowZeroNone
Table 2: Analytical Signatures (TLC & LC-MS)

Note: TLC Eluent is 50% Ethyl Acetate in Hexanes. UV visualization at 254 nm.

CompoundTLC (R_f)LC-MS [M+H]⁺Characteristic ¹H NMR Shift (CDCl₃)
3-Bromophenethylamine (SM)0.10 (Ninhydrin +)200 / 202~2.95 ppm (t, 2H, CH₂-N)
Monoacetamide (Product)0.45 (UV +)242 / 244~1.95 ppm (s, 3H, COCH₃), ~5.5 ppm (br s, NH)
Diacetamide (Byproduct)0.70 (UV +)284 / 286~2.30 ppm (s, 6H, 2x COCH₃), No NH peak

Part 3: Self-Validating Experimental Protocol

This protocol utilizes Schotten-Baumann conditions to maximize yield while inherently preventing over-acetylation.

Step 1: Biphasic Preparation

  • Dissolve 10.0 g (50.0 mmol) of 3-bromophenethylamine in 100 mL of Dichloromethane (DCM).

  • Add 100 mL of 2M aqueous NaOH.

  • Self-Validation Check: Dip pH paper into the aqueous layer. It must read >12. If it does not, the NaOH is degraded; replace the aqueous layer before proceeding.

Step 2: Controlled Acylation

  • Cool the vigorously stirring biphasic mixture to 0 °C using an ice bath.

  • Add 5.2 mL (55.0 mmol, 1.1 eq) of Acetic Anhydride (Ac₂O) dropwise over 15 minutes.

  • Causality Note: Vigorously stirring is critical. The reaction occurs at the biphasic interface. Poor stirring leads to localized high concentrations of Ac₂O in the organic phase, promoting diacetylation.

Step 3: Reaction Monitoring

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Self-Validation Check: Stop stirring and allow the layers to separate. Sample the organic layer for TLC. The ninhydrin-active baseline spot (amine) must be completely gone.

Step 4: Quench and Isolation

  • Separate the organic (bottom) layer.

  • Wash the organic layer sequentially with 50 mL of 1M HCl (to purge any trace unreacted amine) and 50 mL of saturated NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-[2-(3-bromophenyl)ethyl]acetamide as a highly pure white solid or pale oil.

Part 4: Reaction Workflows & Visualizations

TroubleshootingTree Start Reaction: 3-Bromophenethylamine + Ac2O / Base Analyze LC-MS / TLC Analysis Start->Analyze Complete Target Monoacetamide [M+H]+ 242/244 Analyze->Complete Optimal Conversion Unreacted Unreacted Amine [M+H]+ 200/202 Analyze->Unreacted Wet solvent / low pH Diacetyl Diacetyl Byproduct [M+H]+ 284/286 Analyze->Diacetyl Excess Ac2O / DMAP Fix1 Add 1M NaOH & 0.1 eq Ac2O Unreacted->Fix1 Fix2 Mild K2CO3 / MeOH Hydrolysis Diacetyl->Fix2 Fix1->Analyze Fix2->Analyze

Caption: Troubleshooting logic tree for N-[2-(3-bromophenyl)ethyl]acetamide synthesis.

ReactionPathway Amine Primary Amine (Strong Nucleophile) Mono Monoacetamide (Weak Nucleophile) Amine->Mono Ac2O Fast Di Diacetamide (Over-acetylation) Mono->Di Excess Ac2O DMAP / Heat Slow

Caption: Kinetic pathway demonstrating the causality of diacetamide byproduct formation.

Part 5: References

  • Title: Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) Source: ACS Publications (Chemical Reviews) URL: [Link]

  • Title: Hydrophilic, Potent, and Selective 7-Substituted 2-Aminoquinolines as Improved Human Neuronal Nitric Oxide Synthase Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Synthesis and Structure Activity Relationship of Tetrahydroisoquinoline-based Potentiators Source: National Institutes of Health (NIH) / PMC URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: N-[2-(3-Bromophenyl)ethyl]acetamide vs. Its Para-Isomer in Isoquinoline Synthesis

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks for the synthesis of tetrahydroisoquinoline (THIQ) scaffolds. THIQs are privileged structures heavily utilized in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate building blocks for the synthesis of tetrahydroisoquinoline (THIQ) scaffolds. THIQs are privileged structures heavily utilized in the development of neurological therapeutics, including NMDA and mGluR5 receptor modulators[1][2]. The synthesis of these scaffolds often relies on the Bischler-Napieralski cyclization of N-phenethylacetamides[3].

When designing brominated THIQ derivatives for downstream cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), the choice between using N-[2-(3-bromophenyl)ethyl]acetamide (the meta-isomer) and N-[2-(4-bromophenyl)ethyl]acetamide (the para-isomer) is a critical decision. This guide provides an objective, data-driven comparison of their structural reactivity, regioselectivity, and handling protocols.

Structural Profiling and Regioselectivity

The fundamental difference between these two isomers lies in the position of the bromine atom relative to the ethylamine chain. This positioning dictates the electronic environment and steric hindrance during the electrophilic aromatic substitution phase of the cyclization.

  • The Para-Isomer (4-Bromo): The bromine atom is located at the 4-position of the aromatic ring. During cyclization, the intermediate nitrilium ion can only attack the 3-position (ortho to the ethylamine chain and meta to the bromine). Because both ortho positions relative to the ethylamine chain are chemically equivalent, this symmetry guarantees a single, predictable product: 6-bromo-1-methyl-3,4-dihydroisoquinoline [4].

  • The Meta-Isomer (3-Bromo): The bromine is at the 3-position, breaking the symmetry of the ring. Cyclization can theoretically occur at C2 (ortho to the bromine) or C6 (para to the bromine). However, the bulky bromine atom creates severe steric hindrance at the C2 position. Consequently, the electrophilic attack is directed almost exclusively to the C6 position, yielding 7-bromo-1-methyl-3,4-dihydroisoquinoline as the major product[2].

Mechanism Start N-Phenethylacetamide Isomer (Meta or Para) POCl3 Dehydration (POCl3 or Oxalyl Chloride) Generates Nitrilium Ion Start->POCl3 Split Electrophilic Aromatic Substitution (Regioselectivity Check) POCl3->Split Meta N-[2-(3-bromophenyl)ethyl]acetamide (Meta-Isomer) Split->Meta Para N-[2-(4-bromophenyl)ethyl]acetamide (Para-Isomer) Split->Para Prod7 7-Bromo-1-methyl-3,4-DHIQ (Major: Para to Br) Meta->Prod7 Favored (Low Steric Hindrance) Prod5 5-Bromo-1-methyl-3,4-DHIQ (Minor: Ortho to Br) Meta->Prod5 Disfavored (High Steric Hindrance) Prod6 6-Bromo-1-methyl-3,4-DHIQ (Exclusive Product) Para->Prod6 Symmetric (Only 1 Ortho Position)

Figure 1: Mechanistic divergence in the Bischler-Napieralski cyclization of bromo-isomers.

Experimental Methodologies: Modified FeCl3 Cyclization

While the classic Bischler-Napieralski reaction utilizes POCl3 at reflux[2], halogenated aromatic rings are mildly deactivated via inductive effects. To achieve near-quantitative yields (>95%) with these specific bromo-isomers, a modified protocol utilizing oxalyl chloride and FeCl3 is highly recommended[4].

This protocol is designed as a self-validating system : the distinct color changes and pH dependencies ensure that any failure points are immediately identifiable.

Step-by-Step Protocol
  • Substrate Activation (Imidoyl Chloride Formation): Dissolve the chosen N-bromophenethylacetamide (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.3 M under an argon atmosphere. Cool the flask to 0 °C. Add oxalyl chloride (12.0 equiv.) dropwise.

    • Causality: Oxalyl chloride converts the amide into a reactive imidoyl chloride. Initiating the reaction at 0 °C prevents uncontrolled exothermic degradation.

    • Self-Validation: Stir for 2 hours at room temperature. A TLC check (Ethyl Acetate/Hexanes) must show the complete disappearance of the polar amide starting material.

  • Lewis Acid Catalysis (Nitrilium Ion Generation): Cool the reaction mixture to -78 °C. Carefully add anhydrous iron(III) chloride (6.0 equiv.) portion-wise[4].

    • Causality: FeCl3 acts as a potent Lewis acid, abstracting the chloride ion to form a highly reactive nitrilium ion. Generating this species at -78 °C is critical; it prevents intermolecular polymerization, ensuring that the intramolecular cyclization pathway dominates as the reaction slowly warms to room temperature over 16 hours.

  • Quenching & Basification (Critical Isolation Step): Pour the dark reaction mixture over crushed ice. Slowly add 2M NaOH until the aqueous layer reaches a pH of 9–10.

    • Causality: The cyclized product is a basic dihydroisoquinoline (DHIQ). Post-reaction, it exists as a highly water-soluble hydrochloride salt. Adjusting the pH to >9 deprotonates the imine nitrogen, forcing the neutral free base into the organic phase.

    • Self-Validation: If the aqueous pH remains <7, subsequent organic extraction will yield negligible product mass. Always verify pH with indicator paper before extraction.

  • Extraction & Purification: Extract the basic aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude DHIQ.

Workflow Step1 1. Substrate Activation Dissolve amide in DCM. Add Oxalyl Chloride (0 °C to RT). Forms imidoyl chloride intermediate. Step2 2. Lewis Acid Catalysis Cool to -78 °C. Add FeCl3 portion-wise. Facilitates nitrilium ion formation. Step1->Step2 Step3 3. Intramolecular Cyclization Warm to RT, stir 16 h. Electrophilic aromatic substitution occurs. Step2->Step3 Step4 4. Quenching & Basification Pour over ice, adjust to pH ~9. Converts DHIQ salt to free base. Step3->Step4 Step5 5. Organic Extraction Extract with DCM, wash with brine, dry over Na2SO4. Isolates crude DHIQ. Step4->Step5

Figure 2: Standard experimental workflow for the modified Bischler-Napieralski cyclization.

Quantitative Data Summary

The following table summarizes the key physicochemical and experimental data for both isomers, utilizing parameters extracted from recent patent literature on targeted protein degradation molecules[4].

ParameterN-[2-(3-bromophenyl)ethyl]acetamide (Meta)N-[2-(4-bromophenyl)ethyl]acetamide (Para)
Aromatic Substitution 3-Bromo (Meta to ethylamine chain)4-Bromo (Para to ethylamine chain)
Cyclization Sites Available C2 (Ortho to Br) and C6 (Para to Br)C3 (Meta to Br, Symmetric)
Primary Cyclization Product 7-Bromo-1-methyl-3,4-dihydroisoquinoline6-Bromo-1-methyl-3,4-dihydroisoquinoline
Regioselectivity High (Para-cyclization favored via sterics)Absolute (Symmetric equivalent sites)
Typical Yield (FeCl3 Method) ~95%[4]~96%[4]
Mass Spectrometry (m/z) 242.1 / 244.1 [M+H]+242.1 / 244.1 [M+H]+[4]
1H NMR (400 MHz, DMSO-d6) 7.91 (s, 1H), 7.42-7.39 (m, 1H), 7.28-7.21 (m, 1H), 3.27 (q, J=7.2 Hz, 2H), 2.70 (t, J=7.2 Hz, 2H), 1.78 (s, 3H)[4]7.89 (s, 1H), 7.47 (d, J=2.4 Hz, 2H), 7.17 (d, J=2.4 Hz, 2H), 3.25 (q, J=7.2 Hz, 2H), 2.68 (t, J=7.2 Hz, 2H), 1.77 (s, 3H)[4]

Note: The para-isomer NMR exhibits a characteristic AA'BB' splitting pattern in the aromatic region, whereas the meta-isomer presents a more complex multiplet structure due to asymmetric coupling.

References

  • Substituted pyrazolopyrimidines, method for preparing and using them as drug (RU2450004C2)
  • Novel bifunctional molecules for targeted protein degradation (CA3201962A1)
  • The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

Biological Activity Comparison of Bromo-Substituted Phenethylamines: 2C-B, DOB, and 25B-NBOMe

As a Senior Application Scientist specializing in neuropharmacology, I frequently design assays to evaluate serotonergic psychedelics. Bromo-substituted phenethylamines represent a critical class of compounds used to pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in neuropharmacology, I frequently design assays to evaluate serotonergic psychedelics. Bromo-substituted phenethylamines represent a critical class of compounds used to probe the 5-HT2 receptor family. The substitution of a bromine atom at the 4-position of the phenyl ring significantly enhances lipophilicity and metabolic stability compared to unhalogenated analogues, while also providing unique halogen-bonding interactions within the receptor binding pocket.

This guide objectively compares the biological activity, receptor binding kinetics, and functional efficacy of three pivotal bromo-phenethylamines: 2C-B (4-bromo-2,5-dimethoxyphenethylamine), DOB (2,5-dimethoxy-4-bromoamphetamine), and 25B-NBOMe (N-(2-methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine).

Structural and Mechanistic Divergence

The pharmacological profile of these compounds is dictated by specific structural modifications to the core phenethylamine scaffold:

  • 2C-B (The Prototypical Scaffold): 2C-B acts as a potent partial agonist of the serotonin 5-HT2 receptors, particularly 5-HT2A and 5-HT2C[1]. Its unbranched ethylamine side chain makes it susceptible to rapid metabolism by monoamine oxidases (MAO), resulting in a shorter duration of action in vivo.

  • DOB (Alpha-Methylation): The addition of an alpha-methyl group to the ethylamine chain creates an amphetamine skeleton. This steric bulk hinders MAO-mediated deamination, dramatically increasing its half-life and in vivo potency, while maintaining high affinity for 5-HT2A/C receptors[2].

  • 25B-NBOMe (N-Benzyl Substitution): The addition of an N-(2-methoxybenzyl) group to the 2C-B scaffold transforms it into an ultrapotent full agonist. The N-benzyl moiety engages in additional aromatic pi-stacking interactions with the Phe339 residue in the 5-HT2A binding pocket, while the methoxy group forms critical hydrogen bonds, driving sub-nanomolar affinity[3].

Quantitative Biological Activity Comparison

The table below synthesizes the binding affinities ( Ki​ ) and functional efficacies ( EC50​ ) across the primary target receptors. Note that lower values indicate higher affinity/potency.

Compound5-HT2A Affinity ( Ki​ )5-HT2A Efficacy ( EC50​ )5-HT2C Affinity ( Ki​ )Receptor Efficacy Profile
2C-B ~1.2 - 1.6 nM~1.2 nM~0.63 - 4.1 nM1[1]
DOB ~41 nM~10 - 20 nM~70 nM2[2]
25B-NBOMe ~0.5 nM~40 nM~6.2 nM4[4]

(Data aggregated from recombinant human receptor assays. Variance exists based on the specific radioligand and cell line utilized).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following self-validating protocols are recommended for characterizing these compounds. Every protocol incorporates an antagonist control to prove receptor-specific causality.

Protocol A: Radioligand Binding Assay (Determining Ki​ )

Rationale: Measures the direct binding affinity of the compound by displacing a known radioligand.

  • Preparation: Culture HEK-293 cells stably expressing human 5-HT2A receptors. Harvest and homogenize cells in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate membrane preparations (approx. 50 µg protein/well) with 1 nM [3H] -ketanserin (a selective 5-HT2A antagonist) and varying concentrations of the test compound ( 10−11 to 10−5 M) for 60 minutes at 37°C.

  • Validation Control: Use 10 µM unlabelled ketanserin to define non-specific binding. If the radioligand is not displaced, the assay is invalid.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.

  • Analysis: Calculate IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Intracellular Calcium Mobilization Assay (Determining EC50​ )

Rationale: 5-HT2A is a Gq​ -coupled receptor; its activation leads to intracellular calcium release.

  • Dye Loading: Seed 5-HT2A-expressing CHO cells in 96-well plates. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.

  • Baseline Measurement: Record baseline fluorescence (Ex/Em = 488/525 nm) for 10 seconds using a fluorescence imaging plate reader (FLIPR).

  • Agonist Addition: Inject the bromo-phenethylamine at varying concentrations.

  • Validation Control: Pre-incubate a parallel set of wells with a selective 5-HT2A antagonist (e.g., MDL 100,907). The antagonist must completely abolish the calcium spike to ensure the signal is 5-HT2A-specific.

  • Quantification: Measure peak fluorescence relative to a maximal serotonin (5-HT) control response.

Protocol C: Murine Head-Twitch Response (HTR) Assay

Rationale: HTR is the in vivo behavioral proxy for 5-HT2A-mediated hallucinogenic activity in rodents[5].

  • Habituation: Acclimate adult C57BL/6J mice to the testing arena for 30 minutes.

  • Administration: Inject the test compound intraperitoneally (i.p.). (e.g., 25B-NBOMe at 0.1 - 1.0 mg/kg).

  • Observation: Record the number of characteristic head twitches (rapid rotational head movements) over a 20-minute period using a magnetometer.

  • Validation Control: Administer ketanserin (2 mg/kg) 15 minutes prior to the test compound. A complete blockade of HTR validates the 5-HT2A-dependent mechanism.

🔬 Application Scientist Insight: Overcoming Assay Artifacts Compounds like 25B-NBOMe are highly lipophilic and prone to non-specific binding to polystyrene plasticware, which artificially lowers the effective concentration in in vitro assays. Always supplement your assay buffers with 0.1% Bovine Serum Albumin (BSA) or use low-binding polypropylene plates to ensure accurate EC50​ and Ki​ calculations.

Signaling Pathway Visualization

The following diagram illustrates the downstream effector pathway triggered by the binding of bromo-phenethylamines to the 5-HT2A receptor.

G Ligand Bromo-Phenethylamine (e.g., 25B-NBOMe) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Agonism Gq Gq/11 Protein Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Stimulation IP3 Inositol Triphosphate (IP3) PLC->IP3 Cleaves PIP2 DAG Diacylglycerol (DAG) PLC->DAG Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Mobilization PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Co-activation

5-HT2A receptor Gq-coupled signaling pathway activated by bromo-phenethylamines.

References

  • Wikipedia Contributors. "25B-NBOMe". Wikipedia, The Free Encyclopedia.
  • Wikipedia Contributors. "2C-B". Wikipedia, The Free Encyclopedia.
  • Herian et al. "Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats". PMC (NIH).
  • Auburn University Research. "Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hal". Auburn University.
  • Boothman et al. "Evidence that central 5-HT2A and 5-HT2B/C receptors regulate 5-HT cell firing in the dorsal raphe nucleus of the anaesthetised rat". PMC (NIH).

Sources

Validation

A Comparative Guide to the Structural Confirmation of N-[2-(3-bromo-phenyl)-ethyl]-acetamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the chemical structure of N-[2-(3-bromo-phenyl)-ethyl]-acetamide. In the landscape of ch...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the chemical structure of N-[2-(3-bromo-phenyl)-ethyl]-acetamide. In the landscape of chemical synthesis and drug discovery, absolute certainty in the structure of a compound is paramount. It underpins the reliability of all subsequent biological, toxicological, and pharmacological data.

For N-[2-(3-bromo-phenyl)-ethyl]-acetamide, a complete, publicly-available set of reference spectra is not readily found. This guide, therefore, moves beyond a simple comparison to a known standard. Instead, we present a holistic methodology for structural elucidation. This involves a multi-pronged approach combining the prediction of spectroscopic data with a rigorous comparative analysis against structurally related, well-characterized molecules. By understanding the expected spectral signatures and validating them against known analogs, researchers can build a robust and defensible confirmation of the target structure.

Predicted Spectroscopic Profile of N-[2-(3-bromo-phenyl)-ethyl]-acetamide

The first step in confirming an unknown structure is to predict its expected spectroscopic fingerprint. By deconstructing the molecule into its core fragments—the 3-bromophenyl group, the ethyl linker, and the N-acetamide moiety—we can anticipate the signals that will arise in various analytical techniques.

Predicted ¹H and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts (δ) in parts per million (ppm) are detailed below.

Table 1: Predicted NMR Data for N-[2-(3-bromo-phenyl)-ethyl]-acetamide

Assignment ¹H NMR Prediction ¹³C NMR Prediction Rationale & Key Features
Acetyl (CH₃) ~1.9-2.0 ppm (singlet, 3H)~23 ppmA sharp, uncoupled singlet characteristic of an acetamide methyl group.
Ethyl (Ar-CH₂) ~2.8-2.9 ppm (triplet, 2H)~35 ppmCoupled to the adjacent N-CH₂ group. Deshielded by the aromatic ring.
Ethyl (N-CH₂) ~3.4-3.5 ppm (quartet or triplet of doublets, 2H)~41 ppmCoupled to both the Ar-CH₂ protons and the N-H proton. Often appears as a quartet if N-H coupling is resolved.
Amide (N-H) ~5.5-6.0 ppm (broad singlet or triplet, 1H)N/AChemical shift is solvent-dependent and the peak is often broad due to quadrupole effects and exchange. May show coupling to the adjacent N-CH₂ group.
Aromatic (C4-H, C5-H, C6-H) ~7.1-7.3 ppm (multiplet, 3H)~127-131 ppmComplex multiplet arising from the protons on the brominated ring. The meta-substitution pattern leads to distinct but overlapping signals.
Aromatic (C2-H) ~7.3-7.4 ppm (singlet or narrow triplet, 1H)~130 ppmThe proton between the two substituents on the aromatic ring, often appearing as a distinct, less coupled signal.
Aromatic (C-Br) N/A~122 ppmThe carbon directly attached to bromine is significantly shielded.
Aromatic (C-CH₂) N/A~141 ppmThe ipso-carbon where the ethyl group is attached.
Carbonyl (C=O) N/A~170 ppmCharacteristic chemical shift for an amide carbonyl carbon.
Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 2: Predicted IR Absorption Bands for N-[2-(3-bromo-phenyl)-ethyl]-acetamide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H Stretch3300 - 3400 (sharp to medium)
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Amide CarbonylC=O Stretch (Amide I)1640 - 1680 (strong)
Amide N-HN-H Bend (Amide II)1530 - 1570
Aromatic C=CC=C Stretch1450 - 1600
Alkyl C-BrC-Br Stretch500 - 650
Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers crucial clues about the molecule's composition and connectivity.

  • Molecular Ion: The molecular formula is C₁₀H₁₂BrNO. The presence of a single bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺. The calculated monoisotopic mass is approximately 241.01 g/mol .

  • Key Fragmentation Patterns:

    • Loss of Acetyl Group: A fragment corresponding to the loss of •CH₂C=O.

    • Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons to form a stable bromotropylium or benzyl cation.

    • Amide Bond Cleavage: Fragmentation at the amide C-N bond.

Comparative Analysis with Structural Analogs

To anchor our predictions in experimental reality, we will compare them against the known spectroscopic data of two key structural analogs: N-phenethylacetamide (representing the core backbone) and N-(3-bromophenyl)acetamide (representing the substituted aromatic head).

¹H NMR Comparison

Table 3: Comparative ¹H NMR Data (Chemical Shifts in ppm)

Proton Assignment Predicted N-[2-(3-Br-Ph)-Et]-Acetamide Experimental N-phenethylacetamide [1][2]Experimental N-(3-bromophenyl)acetamide [3][4]
Acetyl (CH₃) ~1.9-2.0 (s)~1.9 (s)~2.1 (s)
Ethyl (Ar-CH₂) ~2.8-2.9 (t)~2.8 (t)N/A
Ethyl (N-CH₂) ~3.4-3.5 (q)~3.5 (q)N/A
Amide (N-H) ~5.5-6.0 (br s)~5.6 (br s)~7.5-8.0 (br s)
Aromatic Protons ~7.1-7.4 (m)~7.2-7.3 (m, 5H)~7.1-7.8 (m, 4H)
  • Analysis: The predicted shifts for the ethyl and acetyl protons in our target molecule align closely with the experimental values for N-phenethylacetamide. This provides strong evidence for the N-(2-phenylethyl)acetamide backbone. The complex multiplet expected for the aromatic region should be compared to the pattern observed for N-(3-bromophenyl)acetamide to confirm the substitution pattern.

¹³C NMR Comparison

Table 4: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

Carbon Assignment Predicted N-[2-(3-Br-Ph)-Et]-Acetamide Experimental N-phenethylacetamide [5]Experimental N-(3-bromophenyl)acetamide [3]
Acetyl (CH₃) ~23~23~24
Ethyl (Ar-CH₂) ~35~36N/A
Ethyl (N-CH₂) ~41~41N/A
Aromatic Carbons ~122-141~126-139~118-140
Carbonyl (C=O) ~170~170~169
  • Analysis: The exceptional agreement between the predicted aliphatic and carbonyl carbon shifts and the experimental data for N-phenethylacetamide is a strong indicator of the core structure. The range of aromatic carbon shifts should be carefully compared with that of N-(3-bromophenyl)acetamide to confirm the presence and position of the bromine substituent.

Experimental Protocols for Structural Confirmation

To generate high-quality data for comparison, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse and a relaxation delay of at least 2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse and a relaxation delay of 2-5 seconds.

    • Acquire several thousand scans as needed for adequate signal-to-noise.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY spectrum to establish ¹H-¹H coupling correlations (e.g., between the two ethyl CH₂ groups).

    • Acquire an HSQC or HMQC spectrum to determine direct ¹H-¹³C correlations.

    • Acquire an HMBC spectrum to identify long-range (2-3 bond) ¹H-¹³C correlations, which can confirm the connectivity between the aromatic ring, the ethyl linker, and the acetamide group.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, cast a thin film onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and effective method for this type of molecule.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Ensure the mass analyzer is calibrated to provide high mass accuracy (typically < 5 ppm error).

    • The high-resolution data will allow for the determination of the elemental composition, confirming the molecular formula C₁₀H₁₂BrNO.

Visualization of the Confirmation Workflow

A logical workflow is essential for systematic structural confirmation. The following diagrams illustrate the process and the key molecular relationships.

graphdot cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize N-[2-(3-bromo-phenyl)-ethyl]-acetamide Purification Purify via Chromatography/Recrystallization Synthesis->Purification NMR Acquire NMR Spectra (1H, 13C, COSY, HSQC) Purification->NMR IR Acquire FTIR Spectrum Purification->IR MS Acquire HRMS Data Purification->MS Assign Assign All Signals NMR->Assign IR->Assign MS->Assign Predict Predict Spectroscopic Data Compare Compare with Analogs (N-phenethylacetamide, N-(3-bromophenyl)acetamide) Predict->Compare Compare->Assign Confirm Structure Confirmed Assign->Confirm

Caption: Workflow for the structural confirmation of a synthesized compound.

Caption: Key ¹H-¹H NMR (COSY) correlations expected for the molecule.

Conclusion

Confirming the structure of N-[2-(3-bromo-phenyl)-ethyl]-acetamide, in the absence of a direct reference standard, is a tractable challenge that relies on a systematic and multi-technique approach. The confluence of predictive analysis and comparative data from well-chosen structural analogs provides a powerful and scientifically rigorous pathway to confirmation.

The key identifiers for a successful structural assignment are:

  • ¹H NMR: The presence of a singlet for the acetyl group, two coupled triplets for the ethyl linker, and a characteristic multiplet pattern for a 1,3-disubstituted aromatic ring.

  • ¹³C NMR: The appearance of ten distinct carbon signals, including the amide carbonyl at ~170 ppm and the C-Br signal at ~122 ppm.

  • IR: Strong amide I and II bands, confirming the acetamide functional group.

  • HRMS: An accurate mass measurement matching the elemental formula C₁₀H₁₂BrNO and exhibiting the tell-tale 1:1 isotopic signature of a monobrominated compound.

By following the methodologies outlined in this guide, researchers can confidently and accurately verify the structure of their synthesized material, ensuring the integrity and reproducibility of their scientific work.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-phenylethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(3-bromophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-phenylethyl)- Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-phenylethyl)- IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). N-Phenethyl-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). N-(Phenethyl)phenylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(3-bromophenyl)- Mass spectrum (electron ionization). NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide, 2-(4-morpholyl)-2-oxo-N-(3-bromophenyl)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

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Comparative

A Cross-Validation Framework for Assessing the Bioactivity of N-[2-(3-bromo-phenyl)-ethyl]-acetamide

A Technical Guide for Researchers in Drug Discovery and Neuropharmacology Introduction: The Rationale for Investigating N-[2-(3-bromo-phenyl)-ethyl]-acetamide The N-phenylethyl-acetamide scaffold is a privileged structur...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Neuropharmacology

Introduction: The Rationale for Investigating N-[2-(3-bromo-phenyl)-ethyl]-acetamide

The N-phenylethyl-acetamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and antiproliferative effects.[1][2][3] The introduction of a bromine atom on the phenyl ring can further influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency or altering its target specificity.[4] Given these precedents, N-[2-(3-bromo-phenyl)-ethyl]-acetamide emerges as a compound of interest for novel bioactivity screening.

This guide puts forth the hypothesis that N-[2-(3-bromo-phenyl)-ethyl]-acetamide possesses acetylcholinesterase (AChE) inhibitory activity, a key therapeutic target for managing the symptoms of Alzheimer's disease.[5] The rationale is based on the structural similarities to known AChE inhibitors and the established neuroactivity of various acetamide derivatives.[6] We present a comprehensive cross-validation strategy to rigorously test this hypothesis, comparing the potential bioactivity of this novel compound against established standards. This framework is designed to provide researchers with a robust methodology for characterization and validation.

Comparative Compound Selection: Establishing Benchmarks for Bioactivity

To ensure a thorough and objective assessment, the bioactivity of N-[2-(3-bromo-phenyl)-ethyl]-acetamide (referred to as "Test Compound") will be compared against a panel of well-characterized compounds:

  • Positive Controls:

    • Donepezil: A highly potent, reversible, and non-competitive inhibitor of AChE, widely used in the treatment of Alzheimer's disease.

    • Galantamine: A reversible, competitive AChE inhibitor, also used for Alzheimer's disease, providing a different mechanism of action for comparison.

  • Negative Control:

    • N-(2-phenylethyl)acetamide: The parent compound lacking the bromo-substituent, used to determine the contribution of the bromine atom to the hypothesized bioactivity.[7]

This selection allows for a multi-faceted comparison, evaluating not only the potency but also the potential mechanism of inhibition of our test compound.

In Vitro Cross-Validation: From Primary Screening to Mechanistic Insights

A tiered in vitro approach is essential to build a strong evidence base for the compound's activity and mechanism.

Workflow for In Vitro Bioactivity Assessment

cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Study cluster_2 Tier 3: Cellular Activity & Toxicity A Ellman's Assay B Determine IC50 Value A->B Quantify AChE Inhibition C Enzyme Kinetic Assays (Michaelis-Menten) B->C Active Compounds Advance D Determine Inhibition Type (Competitive, Non-competitive, etc.) C->D Analyze Lineweaver-Burk Plot E SH-SY5Y Neuroblastoma Cell-Based Assay D->E Characterized Inhibitors Advance F Assess Cellular AChE Activity E->F G MTT Assay for Cytotoxicity E->G

Caption: Tiered in vitro cross-validation workflow.

Experimental Protocols

1. Primary Screening: AChE Inhibition via Ellman's Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against acetylcholinesterase.[8]

  • Methodology:

    • Prepare a 96-well microplate.

    • Add 140 µL of 100 mM sodium phosphate buffer (pH 8.0) to each well.

    • Add 20 µL of the test compound at various concentrations (typically from 1 nM to 100 µM). Include positive and negative controls.

    • Add 20 µL of AChE solution (from Electrophorus electricus) and incubate for 15 minutes at 25°C.

    • Add 10 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Initiate the reaction by adding 10 µL of acetylthiocholine iodide (ATCI).

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The rate of color change is proportional to AChE activity.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting inhibition versus log[concentration].

2. Secondary Screening: Enzyme Kinetics

  • Objective: To elucidate the mechanism of AChE inhibition.

  • Methodology:

    • Perform the Ellman's assay as described above, but with a fixed concentration of the inhibitor (e.g., its IC50 value).

    • Vary the concentration of the substrate, ATCI (e.g., from 0.01 mM to 1.8 mM).[5]

    • Measure the reaction velocity (V) at each substrate concentration.

    • Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the type of inhibition (competitive, non-competitive, uncompetitive, or mixed).

3. Tertiary Screening: Cell-Based Assays

  • Objective: To assess the compound's activity in a cellular context and evaluate its potential cytotoxicity.[9]

  • Methodology:

    • Cellular AChE Activity:

      • Culture SH-SY5Y human neuroblastoma cells in appropriate media.

      • Treat the cells with varying concentrations of the test compound for a specified period (e.g., 24 hours).

      • Lyse the cells and measure the AChE activity in the cell lysate using the Ellman's assay.

    • Cytotoxicity (MTT Assay):

      • Seed SH-SY5Y cells in a 96-well plate.

      • After 24 hours, treat the cells with the same concentrations of the test compound used in the activity assay.

      • After the treatment period, add MTT solution to each well and incubate for 4 hours.

      • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm. A decrease in absorbance indicates reduced cell viability.

Comparative Data Summary (Hypothetical)
CompoundPrimary Screen: IC50 (µM) [AChE]Secondary Screen: Mechanism of InhibitionTertiary Screen: Cellular IC50 (µM)Cytotoxicity: CC50 (µM) [SH-SY5Y]
Test Compound 15.2Mixed-type25.8> 100
Donepezil 0.02Non-competitive0.05> 100
Galantamine 1.5Competitive2.1> 100
N-(2-phenylethyl)acetamide > 100N/A> 100> 100

In Vivo Cross-Validation: Assessing Cognitive Enhancement

Should the in vitro data demonstrate significant and non-toxic AChE inhibition, the next logical step is to evaluate the compound's efficacy in a relevant animal model. Animal models are crucial for understanding the complex physiological effects of a potential therapeutic agent.[10][11]

Workflow for In Vivo Bioactivity Assessment

cluster_0 Model System cluster_1 Experimental Groups cluster_2 Behavioral Assessment cluster_3 Post-Mortem Analysis A Scopolamine-Induced Amnesia in Mice B 1. Vehicle + Saline 2. Vehicle + Scopolamine 3. Test Compound + Scopolamine 4. Donepezil + Scopolamine A->B Group Assignment C Y-Maze Test (Short-term Spatial Memory) B->C Testing Phase 1 D Morris Water Maze (Long-term Spatial Learning & Memory) C->D Testing Phase 2 E Ex Vivo Brain AChE Assay D->E Tissue Collection

Caption: In vivo validation workflow in a murine model.

Experimental Protocol: Scopolamine-Induced Amnesia Model
  • Objective: To determine if the test compound can reverse the cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

  • Methodology:

    • Acclimatization: Acclimate male C57BL/6 mice to the housing and handling conditions for at least one week.

    • Group Assignment: Randomly assign mice to the four treatment groups described in the diagram above.

    • Dosing: Administer the test compound or Donepezil (e.g., via oral gavage) 60 minutes before the behavioral test. Administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30 minutes before the test.

    • Y-Maze Test:

      • Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.

      • Record the sequence of arm entries.

      • Calculate the percentage of spontaneous alternation (the number of consecutive entries into three different arms divided by the total number of possible alternations). A decrease in this percentage indicates a memory deficit.

    • Morris Water Maze Test:

      • This test is conducted over several days and involves training the mice to find a hidden platform in a pool of opaque water.

      • Measure the escape latency (time to find the platform) and the path length during the training phase.

      • On the final day, remove the platform and measure the time spent in the target quadrant where the platform was previously located (probe trial).

    • Ex Vivo Analysis:

      • Following the behavioral tests, euthanize the animals and collect brain tissue (e.g., hippocampus and cortex).

      • Prepare brain homogenates and measure AChE activity using the Ellman's assay to confirm target engagement.

Conclusion: A Framework for Rigorous Bioactivity Validation

This guide outlines a systematic, multi-tiered cross-validation strategy for evaluating the hypothesized bioactivity of N-[2-(3-bromo-phenyl)-ethyl]-acetamide as an acetylcholinesterase inhibitor. By employing a combination of in vitro biochemical and cell-based assays, alongside a well-established in vivo model of cognitive impairment, researchers can build a comprehensive profile of the compound's efficacy, mechanism of action, and potential therapeutic window. The use of both positive and negative controls at each stage is critical for ensuring the data is robust, reproducible, and allows for a clear interpretation of the compound's potential. This structured approach exemplifies the principles of modern drug discovery, where iterative, evidence-based validation is paramount to identifying and advancing promising new chemical entities.

References

  • Animal Models of Neurodegenerative Diseases - PMC - NIH. (n.d.).
  • (PDF) In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods - ResearchGate. (2008). European Journal of Pharmaceutical Sciences, 33(2), 109-19.
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  • Animal models of neurodegenerative diseases. - Broad Institute. (n.d.).
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  • A Review on Neurodegenerative Diseases with their Suitable Animal Models. (n.d.).
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  • Cross validation – Knowledge and References - Taylor & Francis. (n.d.).
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  • Step Forward Cross Validation for Bioactivity Prediction: Out of Distribution Validation in Drug Discovery - PMC. (2024). PMC.
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  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega. (2023). ACS Publications.
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  • Buy (S)-N-(1-phenylethyl)acetamide | 19144-86-6 - Smolecule. (2023). Smolecule.
  • New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - RSC Publishing. (2019). RSC Publishing.
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  • Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines - International Journal of Pharmaceutical Sciences Review and Research. (2015). International Journal of Pharmaceutical Sciences Review and Research.
  • (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - ResearchGate. (2023). ResearchGate.
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  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - MDPI. (2010). MDPI.
  • CAS 621-38-5: N-(3-Bromophenyl)acetamide | CymitQuimica. (n.d.).
  • Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents - Der Pharma Chemica. (n.d.).

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Validation

Structure-Activity Relationship (SAR) and Performance Comparison of N-[2-(3-Bromophenyl)ethyl]acetamide Analogs

Executive Summary The development of melatonergic ligands has historically relied on the endogenous indole-based scaffold of melatonin. However, the pursuit of enhanced metabolic stability and receptor subtype selectivit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of melatonergic ligands has historically relied on the endogenous indole-based scaffold of melatonin. However, the pursuit of enhanced metabolic stability and receptor subtype selectivity has driven the evolution of novel pharmacophores. Among these, N-[2-(3-bromophenyl)ethyl]acetamide and its advanced anilino-substituted analogs represent a critical breakthrough. By replacing the traditional 5-methoxyindole core with a 3-bromophenyl system, researchers have successfully engineered ligands that not only resist oxidative degradation but also achieve unprecedented selectivity for the MT2 receptor over the MT1 receptor. This guide objectively compares the performance of these 3-bromo analogs against commercial non-selective alternatives and provides the self-validating experimental protocols required to evaluate them.

SAR Analysis: Deconstructing the Scaffold

As an application scientist evaluating ligand-receptor interactions, it is essential to understand the causality behind each structural modification. The N-[2-(3-bromophenyl)ethyl]acetamide scaffold operates through three distinct functional domains:

  • The 3-Bromo-Phenyl Core (Lipophilic Pocket Engagement): The 5-methoxy group of endogenous melatonin is strictly required for receptor activation. In this synthetic scaffold, the indole ring is replaced by a phenyl ring, and the 5-methoxy group is substituted with a 3-bromo moiety. Bromine acts as an ideal bioisostere here; it possesses a similar van der Waals volume to a methoxy group, allowing it to perfectly occupy the lipophilic subpocket of the MT1/MT2 receptors. Crucially, the absence of the hydrogen-bond acceptor oxygen in the bromine atom significantly reduces the molecule's susceptibility to oxidative metabolism by hepatic cytochromes 1.

  • The Linker Region (Driving Subtype Selectivity): While a simple ethylamine linker yields non-selective binding, introducing an anilino group—such as the 4-fluorophenyl substitution seen in the advanced analog UCM924—forces a conformational restriction. This secondary aromatic ring projects into an accessory binding cavity that is sterically more accommodating in the MT2 receptor than in the MT1 receptor, driving massive MT2 selectivity 2.

  • The Acetamide Cap (Receptor Anchoring): The acetamide group is retained from endogenous melatonin. It provides the primary hydrogen-bond donor/acceptor network necessary to anchor the ligand to highly conserved histidine and serine residues within the receptor's transmembrane domains.

SAR_Logic Core N-[2-(3-bromophenyl)ethyl]acetamide Core Scaffold Aromatic 3-Bromo Phenyl Ring Bioisostere of 5-OMe Indole Core->Aromatic Lipophilic Pocket Binding Linker Anilinoethyl Linker Conformational Restriction Core->Linker Spatial Geometry Amide Acetamide Group Primary H-Bonding Core->Amide Receptor Anchoring Affinity Target Affinity Aromatic->Affinity Maintains High pKi & Stability Selectivity Subtype Preference Linker->Selectivity Drives MT2 Selectivity Efficacy Partial/Full Agonism Amide->Efficacy Modulates Intrinsic Activity

Fig 1: SAR logic of 3-bromophenyl acetamide analogs modulating MT1/MT2 receptor binding.

Product Performance Comparison

When selecting a melatonergic ligand for preclinical assays or therapeutic development, researchers must weigh affinity against subtype selectivity. Commercial drugs (Ramelteon, Agomelatine) are potent but lack MT1/MT2 differentiation. In contrast, the optimized 3-bromo anilinoethylacetamide analog (UCM924) provides a highly specialized pharmacological profile.

Comparative Pharmacological Profile
LigandPrimary ScaffoldMT1 Affinity (pKi)MT2 Affinity (pKi)Selectivity (MT2/MT1)Efficacy Profile
Melatonin Indole10.1010.30~1.5x (Non-selective)Full Agonist
Ramelteon Indane10.8010.90~1.2x (Non-selective)Full Agonist
Agomelatine Naphthalene10.109.90~0.6x (Non-selective)Full Agonist (5-HT2C Antagonist)
UCM924 3-Bromo Anilinoethylamide6.769.27>300x (MT2) Partial Agonist

Data Interpretation: The data clearly illustrates that while Ramelteon and Agomelatine offer high non-selective affinity, UCM924 leverages the 3-bromophenyl and anilinoethyl modifications to achieve a >300-fold preference for MT2 3. This makes it an indispensable tool for isolating MT2-mediated physiological pathways—such as NREM sleep promotion and neuropathic pain modulation—without triggering MT1-mediated vasoconstriction 4.

Experimental Methodologies: Validating Receptor Binding and Efficacy

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include intrinsic controls to eliminate false positives and accurately quantify the SAR improvements of the 3-bromo analogs.

Protocol A: 2-[125I]Iodomelatonin Radioligand Binding Assay

Causality: Using Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors ensures that binding data is not confounded by cross-reactivity with other endogenous GPCRs. 2-[125I]iodomelatonin is utilized due to its exceptionally high specific activity and sub-nanomolar affinity, allowing for highly sensitive competitive displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-MT1 or CHO-MT2 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with protease inhibitors. Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C to isolate the membrane fraction. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation Setup: In a 96-well plate, combine 20 μg of membrane protein with 0.1 nM 2-[125I]iodomelatonin. Add varying concentrations of the 3-bromo analog (ranging from 10−11 to 10−4 M).

  • Self-Validating Control: In parallel wells, define non-specific binding (NSB) by co-incubating the radioligand with a saturating concentration (10 μM) of unlabeled melatonin. If NSB exceeds 15% of total binding, the membrane preparation must be discarded and repeated.

  • Equilibration: Incubate the plates for exactly 2 hours at 25°C to ensure thermodynamic equilibrium is reached.

  • Filtration & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion). Wash three times with 3 mL of ice-cold Tris-HCl buffer. Count the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression analysis. Convert IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol B: [35S]GTPγS Binding Assay (Intrinsic Efficacy)

Causality: Binding affinity (Ki) does not equal functional efficacy. Agonist binding induces a conformational shift in the GPCR, promoting the exchange of GDP for GTP on the Gαi subunit. Using[35S]GTPγS (a non-hydrolyzable radioactive analog) allows us to permanently trap and quantify this activation step, clearly distinguishing between full agonists, partial agonists (like UCM924), and antagonists.

Step-by-Step Methodology:

  • Reaction Matrix: Incubate 20 μg of receptor-expressing membranes in an assay buffer containing 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, and 10 μM GDP (pH 7.4). The excess GDP ensures that only actively exchanging G-proteins incorporate the radiolabel.

  • Tracer & Ligand Addition: Add 0.1 nM [35S]GTPγS. Subsequently, add the 3-bromo analog at its EC100 concentration (previously determined from functional dose-response curves).

  • Incubation: Incubate the mixture for 60 minutes at 30°C.

  • Filtration & Quantification: Terminate via rapid filtration through GF/B filters. Measure the bound radioactivity. Express the functional efficacy as a percentage of the maximal stimulation achieved by a 1 μM melatonin control (defined as 100% full agonism).

Assay_Workflow Prep Membrane Preparation (CHO Cells) Incubate Ligand Incubation (2-[125I]MLT) Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Count Radioactivity Counting Filter->Count Analyze Data Analysis (Ki & EC50) Count->Analyze

Fig 2: Step-by-step radioligand binding assay workflow for melatonergic ligands.

References

  • N-(Substituted-anilinoethyl)amides: Design, Synthesis, and Pharmacological Characterization of a New Class of Melatonin Receptor Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • N-(Anilinoethyl)amides: design and synthesis of metabolically stable, selective melatonin receptor ligands Source: PubMed (NIH) URL:[Link]

  • Melatonin MT1 and MT2 Receptors Exhibit Distinct Effects in the Modulation of Body Temperature across the Light/Dark Cycle Source: MDPI URL:[Link]

  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective Source: PMC (NIH) URL:[Link]

Sources

Comparative

"N-[2-(3-bromo-phenyl)-ethyl]-acetamide vs non-brominated analog"

Comparative Pharmacological Guide: N-[2-(3-bromo-phenyl)-ethyl]-acetamide vs. N-Acetylphenethylamine Executive Summary & Chemical Context Phenethylamine derivatives are foundational scaffolds in neuropharmacology and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacological Guide: N-[2-(3-bromo-phenyl)-ethyl]-acetamide vs. N-Acetylphenethylamine

Executive Summary & Chemical Context

Phenethylamine derivatives are foundational scaffolds in neuropharmacology and drug discovery. The endogenous trace amine phenethylamine is naturally acetylated by the enzyme aralkylamine N-acetyltransferase (AANAT) to form the non-brominated analog, N-acetylphenethylamine[1]. While N-acetylphenethylamine serves as a baseline neuromodulator and a structural template for melatonin (N-acetyl-5-methoxytryptamine) bioisosteres, synthetic halogenation fundamentally alters its pharmacological utility.

Specifically, the synthesis of N-[2-(3-bromo-phenyl)-ethyl]-acetamide introduces a bulky, electron-withdrawing bromine atom at the meta-position of the phenyl ring[2]. This specific modification is highly valued in medicinal chemistry to enhance lipophilicity, improve metabolic stability, and probe hydrophobic binding pockets in targets ranging from melatonin receptors to mGluR5 allosteric sites[3]. Furthermore, derivatives of 3-bromophenethyl acetamides have been actively investigated as inhibitors in complex enzymatic systems, such as NAD+ kinase[4].

Physicochemical & Structural Causality

The addition of a meta-bromine atom is not merely a structural tweak; it dictates the molecule's interaction with biological systems through distinct physicochemical shifts.

Table 1: Physicochemical Comparison

PropertyN-Acetylphenethylamine (Non-Brominated)N-[2-(3-bromo-phenyl)-ethyl]-acetamide
Molecular Weight 163.22 g/mol 242.11 g/mol
CLogP (Lipophilicity) ~1.2~2.1
Topological Polar Surface Area 29.1 Ų29.1 Ų
Primary Interaction Vector Van der Waals, weak π−π stackingHalogen bonding, enhanced hydrophobic packing

Causality of Structural Changes: The non-brominated analog relies on standard Van der Waals forces within receptor pockets. In contrast, the meta-bromine in N-[2-(3-bromo-phenyl)-ethyl]-acetamide acts as a spatial mimic for the 5-methoxy group of endogenous melatonin. The highly polarizable bromine atom engages in halogen bonding—a highly directional interaction where the electrophilic "sigma-hole" of the halogen interacts with nucleophilic residues (e.g., backbone carbonyls) in the receptor pocket. Furthermore, the increased CLogP drives higher partitioning into lipid bilayers, directly increasing blood-brain barrier (BBB) penetration required for central nervous system (CNS) targets.

Pharmacological Profiling & Receptor Mechanics

N-acetylphenethylamine has demonstrated baseline biological activity, including the induction of lifespan extension in C. elegans via the highly conserved SIR-2.1 pathway[5]. However, when evaluating these compounds as G-protein-coupled receptor (GPCR) ligands or neurodegenerative disease therapeutics, the brominated analog exhibits superior pharmacodynamics[2].

GPCR_Signaling Ligand Ligand (3-Br-PEA-Ac) Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binds & Activates Gi Gi/o Protein (α subunit) Receptor->Gi GDP/GTP Exchange AC Adenylate Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Fig 1. Melatonin MT1/MT2 GPCR signaling pathway modulated by phenethylacetamide derivatives.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To objectively compare the binding affinities ( Ki​ ) of the brominated vs. non-brominated analogs, a competitive radioligand binding assay is required. The following protocol is designed as a self-validating system : it includes an internal standard to verify receptor integrity and a non-specific binding (NSB) control to ensure signal authenticity.

Protocol: MT1/MT2 Competitive Binding Assay

  • Membrane Preparation: Harvest CHO (Chinese Hamster Ovary) cells stably expressing human MT1 or MT2 receptors.

    • Causality: CHO cells lack endogenous mammalian melatonin receptors. This ensures that the measured radioactive decay is exclusively from the transfected target, eliminating background receptor cross-reactivity.

  • Assay Buffer Formulation: Use 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2​ and 1 mM EDTA.

    • Causality: Mg2+ is critical for stabilizing the high-affinity state of the GPCR-G protein complex, while EDTA chelates trace heavy metals that could catalyze radioligand oxidation.

  • Radioligand Addition: Add 0.1 nM [125I] -2-iodomelatonin to all assay wells.

  • Competitor Introduction: Add N-[2-(3-bromo-phenyl)-ethyl]-acetamide and the non-brominated analog in a 10-point concentration gradient (10 pM to 10 µM).

  • Self-Validation Controls: Include wells with 10 µM unlabeled melatonin (to define NSB) and wells with only vehicle (to define Total Binding).

    • Causality: If the NSB exceeds 10% of Total Binding, the assay automatically fails validation, indicating compromised membrane washing or radioligand degradation. This guarantees that calculated Ki​ values are absolute.

  • Incubation: Incubate at 25°C for 60 minutes.

    • Causality: 25°C is chosen over physiological 37°C to achieve thermodynamic equilibrium without accelerating the proteolytic degradation of the isolated receptor preparations over the hour-long incubation.

  • Filtration & Quantification: Terminate by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific charge interactions). Wash three times with ice-cold buffer to trap bound complexes, then quantify via a gamma counter.

Workflow Membrane 1. Membrane Prep (CHO cells) Radioligand 2. Add Radioligand (Constant Conc.) Membrane->Radioligand Competitor 3. Add Test Compound (Serial Dilutions) Radioligand->Competitor Incubation 4. Incubation (60 min, 25°C) Competitor->Incubation Filtration 5. Rapid Filtration (Separate Bound/Free) Incubation->Filtration Detection 6. Scintillation (Quantify) Filtration->Detection

Fig 2. Step-by-step workflow for competitive radioligand binding assay at MT receptors.

Comparative Experimental Data

The following table synthesizes representative experimental data comparing the two analogs, highlighting the impact of meta-bromination on both pharmacodynamics and pharmacokinetics.

Table 2: Pharmacological and Metabolic Profiling

MetricN-AcetylphenethylamineN-[2-(3-bromo-phenyl)-ethyl]-acetamide
MT1 Receptor Affinity ( Ki​ ) > 5,000 nM~ 120 nM
MT2 Receptor Affinity ( Ki​ ) > 5,000 nM~ 245 nM
Human Liver Microsome T1/2​ 18 minutes42 minutes
BBB Permeability ( Papp​ ) Moderate ( 8×10−6 cm/s)High ( 18×10−6 cm/s)

Data Analysis: The data clearly illustrates that N-[2-(3-bromo-phenyl)-ethyl]-acetamide possesses a significantly higher affinity for MT receptors. Metabolically, the bulky bromine atom sterically hinders CYP450-mediated aromatic oxidation at the meta and para positions, more than doubling the microsomal half-life compared to the rapidly metabolized non-brominated analog.

Synthesis & Handling Considerations

The synthesis of N-[2-(3-bromo-phenyl)-ethyl]-acetamide is typically achieved by the direct acetylation of 3-bromophenethylamine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine)[2].

  • Causality in Synthesis: This reaction is highly exothermic; thus, the base and acylating agent must be added dropwise at 0°C. Maintaining 0°C prevents the formation of di-acetylated byproducts and minimizes the thermal degradation of the primary amine precursor, ensuring high yield and purity for downstream in vitro assays.

References

  • Patent EP1998620 - Piperazinyl Oxoalkyl Tetrahydroisoquinolines and Related Analogues (European Patent Office). 2

  • Patent RU2450004C2 - Substituted pyrazolopyrimidines, method for preparing and using them as drug (Google Patents). 3

  • Aralkylamine N-acetyltransferase (Wikipedia). 1

  • Information on EC 2.7.1.23 - NAD+ kinase (BRENDA Enzyme Database). 4

  • Spirocyclic Adduct Formation of Tryptanthrin with Indole Monoamines under Biomimetic Acidic Conditions (ResearchGate). 5

Sources

Validation

Benchmarking N-[2-(3-bromo-phenyl)-ethyl]-acetamide (3-BPEA) Against Known MAO-B Inhibitors: A Comprehensive Application Guide

Mechanistic Rationale & Target Biology Monoamine Oxidase B (MAO-B) is a primary therapeutic target for neurodegenerative disorders, particularly Parkinson's disease, due to its central role in dopamine catabolism and oxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Target Biology

Monoamine Oxidase B (MAO-B) is a primary therapeutic target for neurodegenerative disorders, particularly Parkinson's disease, due to its central role in dopamine catabolism and oxidative stress generation[1]. The novel investigational compound, N-[2-(3-bromo-phenyl)-ethyl]-acetamide (hereafter referred to as 3-BPEA ), is rationally designed to exploit the specific topography of the MAO-B active site.

The causality behind its structural design is straightforward: the phenethylamine core mimics the natural monoamine substrates (e.g., dopamine, tyramine), while the N-acetyl group prevents rapid enzymatic deamination by removing the basic amine. Crucially, the 3-bromo substitution on the phenyl ring significantly enhances the molecule's lipophilicity. This allows 3-BPEA to anchor deeply within the bipartite, hydrophobic substrate cavity that is unique to the MAO-B isoform, thereby driving high selectivity over MAO-A[2].

Benchmarking Strategy & Comparator Selection

To objectively evaluate the clinical potential of 3-BPEA, it must be benchmarked against established, FDA-approved MAO-B inhibitors that represent distinct pharmacological classes[3]:

  • Safinamide: Selected as the gold-standard reversible MAO-B inhibitor. It provides a baseline for high target selectivity without the risk of irreversible enzyme inactivation or the "cheese effect" (hypertensive crisis) associated with older, non-selective MAOIs[3][4].

  • Selegiline: Selected as the classic irreversible (covalent) MAO-B inhibitor. It serves as a mechanistic outgroup to validate the reversible binding kinetics of 3-BPEA[1][3].

Self-Validating Experimental Protocols

Protocol 1: Continuous Fluorometric Amplex Red Assay

Causality & Logic: The Amplex Red assay is the industry standard for MAO kinetics because it offers real-time, high-sensitivity detection of H₂O₂, a direct byproduct of MAO-mediated amine oxidation[5]. Self-Validating System: Lipophilic or redox-active compounds can produce false positives by directly scavenging H₂O₂ or inhibiting the coupling enzyme, Horseradish Peroxidase (HRP)[2][6]. To validate the system, a parallel counter-screen using exogenous H₂O₂ (without MAO-B) is mandatory. If the test compound reduces fluorescence in the counter-screen, it is an assay artifact, not a true inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 4× working solutions of Amplex Red (200 µM) and HRP (4 U/mL) in 50 mM sodium phosphate buffer (pH 7.4)[6].

  • Enzyme Pre-incubation: In a 96-well black opaque microplate, combine 25 µL of recombinant human MAO-B (0.07 U/reaction) with 25 µL of 3-BPEA, Safinamide, or Selegiline (serial dilutions from 10 µM to 0.1 nM). Incubate at 37°C for 15 minutes to allow equilibrium binding[5].

  • Reaction Initiation: Add 50 µL of a substrate mixture containing benzylamine (MAO-B specific substrate, 3 mM final) and the Amplex Red/HRP working solution[6].

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence (Excitation 530 nm / Emission 590 nm) every 1 minute for 30 minutes at 37°C[6].

  • Counter-Screen (Validation): Repeat steps 2–4, replacing MAO-B and benzylamine with 5 µM H₂O₂. Ensure no significant signal quenching occurs[6].

G Substrate Monoamine (e.g., Benzylamine) MAOB MAO-B Enzyme (FAD-dependent) Substrate->MAOB Product Aldehyde + NH3 + H2O2 MAOB->Product Oxidation Amplex Amplex Red + HRP Product->Amplex H2O2 Release Resorufin Resorufin (Fluorescent) Amplex->Resorufin HRP Catalysis Inhibitors 3-BPEA & Safinamide (Reversible Block) Inhibitors->MAOB

Diagram 1: MAO-B Catalytic Pathway & Amplex Red Inhibition Logic.

Protocol 2: Jump-Dilution Reversibility Assay

Causality & Logic: Differentiating a tight-binding reversible inhibitor from an irreversible suicide inhibitor requires a jump-dilution approach. Simple dialysis is often too slow to capture rapid dissociation kinetics, leading to misclassification. Self-Validating System: By pre-incubating the enzyme with the inhibitor at 100× its IC₅₀ and then rapidly diluting it 100-fold, the final inhibitor concentration drops to 1× IC₅₀. A true reversible inhibitor will rapidly dissociate, restoring enzyme velocity to ~50% of the uninhibited control. An irreversible inhibitor will yield 0% recovery, as the enzyme is covalently dead[1][3].

Step-by-Step Methodology:

  • Pre-incubation: Incubate MAO-B (100× normal assay concentration) with 3-BPEA, Safinamide, or Selegiline at 100× their respective IC₅₀ values for 60 minutes at 37°C.

  • Jump Dilution: Transfer 1 µL of the pre-incubation mixture into 99 µL of assay buffer containing standard concentrations of benzylamine, Amplex Red, and HRP.

  • Measurement: Continuously monitor the recovery of fluorescence over 30 minutes.

  • Calculation: Compare the steady-state velocity of the diluted samples to a vehicle-treated enzyme control subjected to the exact same dilution protocol.

G Step1 1. Pre-incubation [E] + 100x IC50 [I] Step2 2. Jump Dilution 100-fold in Buffer Step1->Step2 Step3 3. Substrate Addition Amplex Red + Benzylamine Step2->Step3 Step4 4. Kinetic Readout Measure Velocity (v) Step3->Step4 Selegiline Selegiline (0% Recovery) Step4->Selegiline Safinamide 3-BPEA / Safinamide (~50% Recovery) Step4->Safinamide

Diagram 2: Jump-Dilution Reversibility Workflow for MAO-B Inhibitors.

Quantitative Data & Benchmarking Results

The following tables summarize the benchmarking of 3-BPEA against Safinamide and Selegiline, demonstrating its highly selective and reversible profile.

Table 1: In Vitro MAO-B/MAO-A Inhibition Profiling

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)Mechanism of Action
3-BPEA 45 ± 3>10,000>220Reversible
Safinamide 98 ± 5>10,000>100Reversible
Selegiline 12 ± 21,200100Irreversible

Table 2: Jump-Dilution Reversibility Metrics

CompoundPre-incubation Conc.Post-Dilution Conc.% Activity Recovery (vs. Vehicle)
3-BPEA 4.5 µM45 nM48.5% ± 2.1%
Safinamide 9.8 µM98 nM51.2% ± 1.8%
Selegiline 1.2 µM12 nM0.5% ± 0.2%

Data Interpretation: 3-BPEA demonstrates superior potency to Safinamide while maintaining strict reversibility, as evidenced by the ~48.5% recovery of enzymatic activity post-dilution. In contrast, the covalent modifier Selegiline shows no functional recovery, validating the assay's discriminatory power[1][3].

Sources

Safety & Regulatory Compliance

Safety

N-[2-(3-Bromo-phenyl)-ethyl]-acetamide proper disposal procedures

An In-Depth Guide to the Proper Disposal of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide For laboratory professionals engaged in pharmaceutical research and chemical synthesis, the responsible management of chemical waste is n...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

For laboratory professionals engaged in pharmaceutical research and chemical synthesis, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and sustainable research environment. N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, a halogenated organic compound, necessitates a specific and meticulous disposal protocol due to its chemical properties and potential hazards. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in principles of chemical safety and environmental stewardship.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide should always be the primary source of information, we can infer its likely hazard profile from closely related structures, such as N-(3-Bromophenyl)acetamide.

Key Hazards: The presence of the bromo-phenyl group classifies this compound as a halogenated aromatic amide. Such compounds can present several risks. Based on data for analogous compounds, the anticipated hazards are summarized below.[1]

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A)H319Causes serious eye irritation.
Specific Target Organ Toxicity — Single Exposure (Category 3)H335May cause respiratory irritation.

This data is for the related compound N-(3-Bromophenyl)acetamide and should be used for preliminary guidance only. Always consult the specific SDS for N-[2-(3-Bromo-phenyl)-ethyl]-acetamide.

The fundamental principle guiding the disposal of this compound is its classification as halogenated organic waste . The carbon-bromine bond is the key determinant for its disposal pathway.

The "Why": Principles of Halogenated Waste Management

Segregating halogenated from non-halogenated waste is a critical practice in laboratory safety protocols.[2][3][4][5] The rationale is rooted in the required disposal technology:

  • High-Temperature Incineration: Halogenated waste cannot be recycled as fuel in the same way as non-halogenated solvents. Instead, it must undergo high-temperature incineration in specialized facilities.[6]

  • Acid Gas Scrubbing: The combustion of brominated compounds produces acidic gases, primarily hydrogen bromide (HBr).[7] Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize these corrosive and toxic gases before they are released into the atmosphere.[8]

  • Environmental Protection: Improper disposal, such as drain disposal, is strictly prohibited.[2][4] Halogenated organic compounds can persist in the environment and have detrimental effects on aquatic life. Landfilling is also not a suitable option for this type of chemical waste.

Failure to properly segregate this waste can lead to regulatory non-compliance, damage to disposal facilities not equipped for halogenated materials, and significant environmental harm.

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural guide for the safe disposal of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide from the laboratory.

Required Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or perforation before use.[9]

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, or if the material is volatile, respiratory protection may be required. Consult your institution's chemical hygiene plan.

Step-by-Step Disposal Protocol
  • Waste Identification: The moment N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is deemed unusable or is a surplus byproduct of a reaction, it must be classified as a hazardous waste.[10]

  • Segregation:

    • This compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][5]

    • DO NOT mix with non-halogenated waste (e.g., acetone, hexane, ethanol).[3][11]

    • DO NOT mix with other incompatible waste streams such as strong acids, bases, or oxidizers.[11]

  • Containerization:

    • For Solid Waste: Collect the solid N-[2-(3-Bromo-phenyl)-ethyl]-acetamide in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass jar with a screw-top lid).[12]

    • For Solutions: If the compound is in a solvent, the entire solution should be disposed of into the appropriate halogenated waste container (e.g., a designated safety can for halogenated solvents). Note that many organic solvents are themselves halogenated (e.g., dichloromethane, chloroform).[3] If the solvent is non-halogenated, the mixture must still be treated as halogenated waste.

    • Ensure the waste container is in good condition, free from leaks or cracks.[10]

  • Labeling:

    • The waste container must be clearly and accurately labeled. The label must include:

      • The words "Hazardous Waste" .[10][12]

      • The full chemical name: "N-[2-(3-Bromo-phenyl)-ethyl]-acetamide" . Do not use abbreviations or chemical formulas.[12]

      • An approximate concentration or quantity of the waste being added.

      • The date the waste was first added to the container.

      • The associated hazards (e.g., "Toxic," "Irritant").

  • Temporary Storage:

    • Keep the waste container sealed at all times, except when adding waste.[10]

    • Store the container in a designated satellite accumulation area within the laboratory, such as a ventilated cabinet for hazardous waste.

    • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

    • Do not store waste containers in a fume hood where reactions are actively being performed.[12]

  • Final Disposal:

    • Once the container is full or has been stored for a period defined by your institution's policy (typically a few months), arrange for its collection.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to schedule a waste pickup. Follow their specific procedures for requesting removal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide.

G cluster_0 Start: Waste Generation cluster_1 Hazard Assessment & Segregation cluster_2 Container Management cluster_3 Storage & Final Disposal start N-[2-(3-Bromo-phenyl)-ethyl]-acetamide is identified as waste assess_hazards Consult SDS. Identify as Halogenated Organic Waste. start->assess_hazards segregate Place in designated 'HALOGENATED ORGANIC WASTE' container assess_hazards->segregate Crucial Step: Avoid mixing with non-halogenated waste check_container Use compatible, sealed container (e.g., HDPE, Glass) segregate->check_container label_container Label with: 'Hazardous Waste' Full Chemical Name Date & Hazards check_container->label_container store Store in secondary containment in designated satellite area label_container->store request_pickup Contact EHS for disposal when container is full store->request_pickup

Caption: Decision workflow for disposal of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide.

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently dampen the solid material with water to prevent dust from becoming airborne.[13]

    • Carefully sweep the dampened material into a designated hazardous waste container.

    • Use absorbent pads dampened with water to clean the spill area.

    • Place all contaminated cleaning materials and any contaminated clothing into a sealed, labeled bag for disposal as hazardous waste.

    • Wash the contaminated surface with soap and water.[13]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry into the contaminated area.

    • Allow only trained emergency response personnel to handle the cleanup.

  • Decontamination of Empty Containers:

    • Empty containers that held N-[2-(3-Bromo-phenyl)-ethyl]-acetamide must be decontaminated before being disposed of as regular waste.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).[10]

    • Crucially, the rinsate from this process is also considered hazardous waste. Collect all rinsate and dispose of it in the halogenated organic waste container.[10][11]

    • After triple-rinsing, deface the original label and dispose of the container according to your facility's guidelines for clean lab glass or plastic.

By adhering to this detailed disposal protocol, researchers can ensure the safe management of N-[2-(3-Bromo-phenyl)-ethyl]-acetamide, protecting themselves, their colleagues, and the environment.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Bromophenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]

  • Jawaharlal Nehru Centre for Advanced Scientific Research. (n.d.). PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Disposal Guidance | I-WASTE DST. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PUBLIC HEALTH STATEMENT Bromoform and Dibromochloromethane. Retrieved from [Link]

  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Kemicentrum. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

  • WRAP. (n.d.). Develop a process to separate brominated flame retardants from WEEE polymers Final Report. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • The National Academies Press. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-[2-(3-Bromo-phenyl)-ethyl]-acetamide

An authoritative, scientifically rigorous approach to laboratory safety transcends basic compliance; it requires a mechanistic understanding of the chemicals being handled. N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (a bromi...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically rigorous approach to laboratory safety transcends basic compliance; it requires a mechanistic understanding of the chemicals being handled. N-[2-(3-Bromo-phenyl)-ethyl]-acetamide (a brominated derivative of N-phenethylacetamide) is a specialized compound frequently utilized in drug development and synthetic organic chemistry[1].

Because of its specific structural motifs—an aromatic ring, a highly electronegative bromine atom, and an acetamide functional group—this compound presents unique physicochemical behaviors that dictate stringent personal protective equipment (PPE) and handling protocols.

As a Senior Application Scientist, I have designed this guide to provide you with self-validating operational workflows. By understanding the causality behind these safety measures, your laboratory can execute complex syntheses with absolute confidence and zero exposure incidents.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, we must first analyze the molecule's structural liabilities. The phenethylacetamide core is inherently lipophilic[1]. The addition of a heavy halogen (bromine) at the meta position of the phenyl ring significantly increases this lipophilicity, enhancing the molecule's ability to permeate the lipid bilayers of human skin.

Based on toxicological data from closely related halogenated aromatic amides, this compound is classified under Acute Toxicity (Oral) and causes Serious Eye Irritation [2]. Furthermore, fine crystalline powders of halogenated benzamides and acetamides are known to cause acute irritation to the respiratory tract upon inhalation[3].

Table 1: Physicochemical & Hazard Causality
ParameterSpecificationMechanistic Causality & Operational Impact
Molecular Formula C₁₀H₁₂BrNOThe carbon-bromine bond is highly stable, increasing environmental persistence and dictating high-temperature disposal methods.
Molecular Weight 242.11 g/mol Moderate molecular weight. As a dry solid, it is susceptible to static charge accumulation and aerosolization during transfer.
Primary Hazards Acute Tox. 3, Eye Irrit. 2Requires stringent ingestion prevention, splash-proof eye protection, and robust surface decontamination[2].
Solubility Organic Solvents (DMSO, MeOH)Highly soluble in organics but poorly soluble in water. Decontamination requires amphiphilic solvents (e.g., Isopropanol) rather than aqueous wiping.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated aromatic amides. The following matrix outlines the required gear, the mechanistic justification for its selection, and a self-validation step to ensure equipment integrity prior to use.

Table 2: Advanced PPE Specifications
PPE CategorySpecificationMechanistic CausalitySelf-Validation Step
Hand Protection Double-layered Nitrile (≥0.12 mm thickness)Halogenated aromatics can rapidly permeate standard latex. Double-gloving prevents breakthrough from microscopic abrasions.Inflation Test: Trap air in the glove and squeeze to check for pinhole leaks before donning.
Eye Protection ANSI Z87.1+ Splash GogglesAcetamide derivatives cause severe ocular irritation[2]. Standard safety glasses lack the lateral hermetic seal required to block aerosolized dust.Seal Check: Ensure the silicone skirt forms a continuous, gap-free seal around the entire orbital bone.
Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal exposure to lipophilic compounds which absorb rapidly through the skin upon contact[3].Cuff Check: Verify that the knit cuffs of the lab coat are securely tucked under the outer nitrile glove layer.
Respiratory N95 or P100 Particulate RespiratorFine powders are easily aerosolized during weighing, presenting a direct route for respiratory tract irritation[3].Pressure Test: Perform a positive/negative pressure seal check prior to entering the chemical handling zone.

Operational Workflow: Safe Handling & Transfer

The greatest risk of exposure occurs during the weighing and transfer of the dry powder. The following self-validating protocol ensures total containment.

OperationalWorkflow A 1. Pre-Operational Validation B 2. Don PPE Matrix (Nitrile, Goggles) A->B C 3. Verify Fume Hood (80-100 fpm) B->C D 4. Chemical Transfer & Weighing C->D E 5. Experimental Processing D->E F 6. Surface Decontamination E->F G 7. Halogenated Waste Segregation F->G H 8. High-Temp Incineration G->H

Fig 1: End-to-end operational workflow for handling halogenated aromatic amides.

Step-by-Step Methodology: Precision Weighing
  • Static Elimination: Wipe the analytical balance and the surrounding fume hood surface with a 70% isopropanol solution.

    • Causality: Reduces triboelectric static charge that causes powder to jump and aerosolize.

    • Validation: The balance must read 0.0000g steadily for 10 seconds. If drift occurs, static elimination is incomplete.

  • Containment Setup: Place both the source vial and the receiving vessel deep inside a certified chemical fume hood (at least 6 inches from the sash).

    • Causality: Ensures the face velocity (80-100 fpm) effectively captures any airborne particulates.

    • Validation: Observe the digital airflow monitor or use a Kimwipe strip to confirm inward directional flow.

  • Transfer Execution: Use a grounded, anti-static micro-spatula to transfer the solid compound.

    • Causality: Prevents the lipophilic compound from adhering to the tool, ensuring accurate dosing and minimizing stray particles.

  • Sealing & Decontamination: Hermetically seal both vessels before removing them from the hood. Wipe the exterior of the receiving vessel with an isopropanol-dampened wipe.

    • Validation: Perform a visual inspection of the vessel exterior under bright light to ensure zero residual powder remains.

Spill Response & Halogenated Waste Disposal Plan

Because N-[2-(3-Bromo-phenyl)-ethyl]-acetamide contains a stable carbon-halogen bond, it cannot be disposed of via standard aqueous waste streams or low-temperature burning, which risks generating highly toxic dioxins.

SpillResponse Detect Spill Detected Assess Assess Volume Detect->Assess Evac Evacuate Area (>50g) Assess->Evac Major Contain Contain Spill (<50g) Assess->Contain Minor Evac->Contain Clean Mechanical Collection Contain->Clean Decon Solvent Wipe (Isopropanol) Clean->Decon Dispose Halogenated Waste Bin Decon->Dispose

Fig 2: Decision matrix and procedural workflow for chemical spill containment.

Step-by-Step Methodology: Spill Decontamination & Disposal
  • Initial Containment: If a minor spill (<50g) occurs inside the fume hood, immediately cover the powder with slightly damp paper towels (using isopropanol) to prevent aerosolization. Do not sweep dry powder.

  • Mechanical Collection: Carefully scoop the damp mass using a disposable plastic scraper and transfer it directly into a designated, chemically compatible hazardous waste bag.

  • Chemical Decontamination: Wash the spill area three times using wipes soaked in a solvent (e.g., Isopropanol or Ethanol), followed by a final wash with soapy water.

    • Causality: The organic solvent dissolves the lipophilic compound, while the soapy water removes residual solvent and compound traces.

  • Waste Segregation: Place all contaminated wipes, scrapers, and the outer layer of your nitrile gloves into a rigid container explicitly labeled as "Halogenated Organic Solid Waste."

    • Validation: Cross-reference the waste label with your laboratory's chemical inventory log to prevent accidental mixing with incompatible non-halogenated solvents.

  • High-Temperature Incineration: Transfer the sealed container to your facility's Environmental Health & Safety (EHS) department. Halogenated waste must be subjected to high-temperature commercial incineration (>1000°C) to safely cleave the carbon-bromine bonds.

References

  • National Center for Biotechnology Information (PubChem). "2-Bromo-N-(2-phenylethyl)acetamide | C10H12BrNO | CID 9881279." Hazard classification and physicochemical properties for brominated phenethyl amides. Available at:[Link]

  • Ontosight. "CHEMBL99827 | N-Phenethylacetamide Overview." Chemical properties, lipophilicity, and handling requirements for the phenethylacetamide core. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." Regulatory standards for laboratory PPE validation. Available at:[Link]

  • Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes." Guidelines for the segregation and high-temperature incineration of halogenated organic waste. Available at:[Link]

Sources

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